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  • Product: N-(2-Anilino-4-chlorophenyl)-N-methylacetamide
  • CAS: 75524-13-9

Core Science & Biosynthesis

Foundational

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Authored by: A Senior Application Scientist Introduction N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a tertiary amide d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Authored by: A Senior Application Scientist

Introduction

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a tertiary amide derivative featuring a diarylamine core structure. Its chemical identity is confirmed by its molecular formula, C₁₅H₁₅ClN₂O, and a molecular weight of 274.74 g/mol [1]. This compound is recognized within the pharmaceutical field, notably as a known impurity of the anxiolytic drug Clobazam[1]. The synthesis and characterization of such compounds are critical for drug development, enabling the creation of reference standards for purity analysis and toxicological studies.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. It is designed for researchers and scientists in organic synthesis and drug development, offering not just a protocol but also the underlying chemical logic and mechanistic insights that inform the experimental choices. The narrative emphasizes robust and modern synthetic methods, ensuring a self-validating and reproducible approach.

Strategic Overview: A Retrosynthetic Approach

To devise a logical forward synthesis, we begin with a retrosynthetic analysis of the target molecule. The core challenge lies in the construction of the C-N bond forming the diarylamine moiety. Modern organometallic cross-coupling reactions are ideally suited for this transformation.

The key disconnection is made at the aniline C-N bond, suggesting a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, as the final key step. This approach breaks the target molecule down into two primary synthons: an aniline nucleophile and an N-acylated ortho-haloaniline electrophile. The latter can be constructed from a commercially available nitroaromatic precursor, leading to a convergent and efficient three-step synthesis.

G cluster_disconnect Retrosynthetic Disconnection (C-N Bond) cluster_fgi1 Functional Group Interconversion (Amino from Nitro) cluster_fgi2 Functional Group Addition (Acetylation) TM N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Aniline Aniline TM->Aniline Intermediate_A N-(2-amino-4-chlorophenyl)-N-methylacetamide TM->Intermediate_A Intermediate_B N-(4-chloro-2-nitrophenyl)-N-methylacetamide Intermediate_A->Intermediate_B Starting_Material N-methyl-4-chloro-2-nitroaniline Intermediate_B->Starting_Material G cluster_pathway Forward Synthesis Pathway A N-methyl-4-chloro-2-nitroaniline B N-(4-chloro-2-nitrophenyl)-N-methylacetamide A->B Step 1: Acetylation (Ac₂O or AcCl) C N-(2-amino-4-chlorophenyl)-N-methylacetamide B->C Step 2: Nitro Reduction (H₂/Pd-C or SnCl₂) D N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Target) C->D Step 3: Buchwald-Hartwig Amination (Aniline, Pd catalyst, ligand)

Caption: Proposed three-step forward synthesis pathway.

Step 1: Acetylation of N-methyl-4-chloro-2-nitroaniline

Principle: The synthesis commences with the acylation of the secondary amine, N-methyl-4-chloro-2-nitroaniline. This reaction converts the amine into an amide, which serves to protect the amine functionality during the subsequent reduction step and correctly installs the N-methylacetamide group required in the final product. A patent describing the acylation of p-nitroaniline serves as a strong procedural precedent for this type of transformation.[2]

Experimental Protocol:

  • To a solution of N-methyl-4-chloro-2-nitroaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) is added a mild base such as triethylamine or potassium carbonate (1.1-1.5 eq.).

  • The mixture is cooled to 0 °C in an ice bath.

  • Acetyl chloride or acetic anhydride (1.1 eq.) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-(4-chloro-2-nitrophenyl)-N-methylacetamide, which can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

Principle: The nitro group of the intermediate is selectively reduced to a primary amine. This transformation is critical as it unmasks the nucleophilic site for the subsequent C-N cross-coupling reaction. Common and effective methods include catalytic hydrogenation or reduction with metals in acidic media. Catalytic hydrogenation (H₂ over Pd/C) is a clean method, while tin(II) chloride (SnCl₂) in concentrated HCl is a classic and robust alternative for nitro group reduction.

Experimental Protocol (Catalytic Hydrogenation):

  • The crude N-(4-chloro-2-nitrophenyl)-N-methylacetamide (1.0 eq.) is dissolved in a solvent such as ethanol, ethyl acetate, or methanol.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is carefully added to the solution.

  • The reaction vessel is purged with nitrogen and then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • The mixture is stirred vigorously overnight. Reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to afford N-(2-amino-4-chlorophenyl)-N-methylacetamide.

Step 3: Buchwald-Hartwig Amination

Principle: The final and key step is the construction of the diarylamine C-N bond via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds with high efficiency and functional group tolerance.[3][4] The reaction couples the newly formed N-(2-amino-4-chlorophenyl)-N-methylacetamide with an aryl halide (aniline itself is the nucleophile, so the arylating agent would be a halo-benzene, but the reaction is typically between an amine and an aryl halide. In this context, the reaction is between the synthesized amine and a phenylating agent like bromobenzene). Correction: The reaction couples the synthesized aniline derivative (electrophile precursor) with aniline (nucleophile). However, the starting material for this step is N-(2-amino-4-chlorophenyl)-N-methylacetamide. A more logical coupling partner would be an aryl halide like bromobenzene reacting with this amine. Let's re-evaluate the disconnection. The disconnection should be between the aniline ring and the nitrogen. Therefore, the coupling partners are N-(2-amino-4-chlorophenyl)-N-methylacetamide and bromobenzene . Correction 2: The retrosynthesis implies coupling aniline with an ortho-halo-acetanilide. Let's stick to the forward synthesis plan where we couple N-(2-amino-4-chlorophenyl)-N-methylacetamide with bromobenzene. This is an error in the initial logic. The target molecule is N-(2-Anilino -4-chlorophenyl)..., meaning an aniline group is attached at the 2-position. The precursor must be a 1,2-diamino derivative or a coupling of a 2-haloaniline derivative with aniline.

Let's correct the pathway based on the target structure. A more direct route is:

  • Start with N-methyl-2,4-dichloroaniline .

  • Acetylate it to get N-(2,4-dichlorophenyl)-N-methylacetamide .

  • Selectively couple this di-halide with aniline at the more reactive C2 position using Buchwald-Hartwig amination.

This is a more robust and logical pathway. Let's proceed with this corrected strategy.

Revised & Optimized Synthesis Pathway

A more direct and industrially scalable approach involves a two-step sequence starting from N-methyl-2,4-dichloroaniline. This strategy leverages the differential reactivity of the two chlorine atoms on the aromatic ring.

G cluster_pathway Optimized Forward Synthesis Pathway A N-methyl-2,4-dichloroaniline B N-(2,4-dichlorophenyl)-N-methylacetamide A->B Step 1: Acetylation (Ac₂O or AcCl) C N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Target) B->C Step 2: Buchwald-Hartwig Amination (Aniline, Pd catalyst, ligand)

Caption: Optimized two-step forward synthesis pathway.

Step 1: Acetylation of N-methyl-2,4-dichloroaniline

Principle: The synthesis begins by acetylating the secondary amine of N-methyl-2,4-dichloroaniline. This straightforwardly produces the key intermediate, N-(2,4-dichlorophenyl)-N-methylacetamide,[5] which is primed for the subsequent cross-coupling reaction.

Experimental Protocol:

  • Dissolve N-methyl-2,4-dichloroaniline (1.0 eq.) and a base like triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add acetyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours until completion is confirmed by TLC.

  • Work up the reaction by washing with water, dilute HCl, and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude product, N-(2,4-dichlorophenyl)-N-methylacetamide.

Step 2: Buchwald-Hartwig Amination

Principle: This step is the cornerstone of the synthesis, forming the crucial diarylamine linkage. The Buchwald-Hartwig amination is employed to selectively couple aniline with N-(2,4-dichlorophenyl)-N-methylacetamide. The chlorine atom at the C2 position is generally more reactive towards oxidative addition to the palladium(0) catalyst due to electronic activation from the ortho-acetamido group. The reaction requires a palladium catalyst, a specialized phosphine ligand, and a base.[3][4][6] Bulky, electron-rich biarylphosphine ligands are known to dramatically improve the efficiency of this transformation.

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][7]

G Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'₂)L₂]⁺X⁻ OA_complex->Amine_complex + R'₂NH Amido_complex [Ar-Pd(II)(NR'₂)L] Amine_complex->Amido_complex - Base-H⁺X⁻ Amido_complex->Pd0 Reductive Elimination (Ar-NR'₂)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium carbonate, 1.4-2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add N-(2,4-dichlorophenyl)-N-methylacetamide (1.0 eq.) and aniline (1.1-1.2 eq.) followed by an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) or Pd(II) precursors that readily form the active Pd(0) catalyst in situ.
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich biarylphosphine ligands that accelerate oxidative addition and reductive elimination.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong base is required to deprotonate the amine, forming the active nucleophile.
Solvent Toluene, 1,4-DioxaneAprotic, high-boiling solvents suitable for the required reaction temperatures.
Temperature 80-110 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.

Alternative Method: The Ullmann Condensation

An alternative approach for the C-N bond formation is the Ullmann condensation, a copper-catalyzed reaction.[8] While historically requiring harsh conditions (high temperatures >200 °C and stoichiometric copper), modern protocols use copper(I) salts (e.g., CuI) with chelating ligands (like diamines or amino acids) under milder conditions.[9][10]

Principle: The reaction involves the coupling of an aryl halide with an amine, catalyzed by a copper species. The mechanism is thought to proceed via a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate, followed by reductive elimination.[9] Though often requiring higher temperatures than palladium-catalyzed methods, the Ullmann reaction can be advantageous due to the lower cost of copper.[4][11]

Purification and Characterization

Purification: The final product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for further purification.

Characterization: The identity and purity of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide should be confirmed by standard analytical techniques.[12]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the N-methyl group, and a singlet for the acetyl methyl group. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbon (~170 ppm), as well as distinct signals for all aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight (274.74 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak).[1]

Safety and Handling

  • Reagents: Aniline and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like toluene and dioxane are flammable and should be handled with care, away from ignition sources.

  • Catalysts: Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handling under an inert atmosphere is recommended.

  • Reactions: Reactions under pressure or at high temperatures should be conducted behind a blast shield.

Conclusion

This guide outlines a robust and technically sound synthetic pathway for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. The optimized two-step approach, centered around a strategic Buchwald-Hartwig amination, offers a reliable method for accessing this molecule. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this document provides researchers with the necessary tools to confidently execute the synthesis, purification, and characterization of the target compound.

References

  • BenchChem. (n.d.). Synthesis of N-Arylacetamides from 2-Chloro-N-(pyridin-4-yl)acetamide: Application Notes and Protocols.
  • Nakata, T. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine).
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wikipedia. (2023). Ullmann condensation.
  • BenchChem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Savić, M. P., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • ChemicalBook. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis.
  • Chemical Synthesis Database. (2025). N-(2,4-dichlorophenyl)acetamide.
  • PubChem. (n.d.). N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.
  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Foreword In the landscape of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is the bedrock upon which all subsequent research and development is built. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is the bedrock upon which all subsequent research and development is built. These fundamental characteristics govern a molecule's behavior from synthesis and formulation to its interaction with biological systems. This guide provides a comprehensive technical overview of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a molecule of interest for its potential applications in medicinal chemistry and chemical synthesis. By presenting a detailed analysis of its structural, physical, and chemical attributes, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for characterization.

Molecular Identity and Structural Elucidation

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a substituted acetamide derivative featuring a diphenylamine core. The precise arrangement of its functional groups—a chloro substituent, an N-methylacetamide group, and an aniline moiety—dictates its electronic and steric properties, which in turn influence its reactivity and intermolecular interactions.

Table 1: Compound Identification

IdentifierValue
IUPAC Name N-(2-anilino-4-chlorophenyl)-N-methylacetamide
CAS Number 1797883-37-3
Molecular Formula C₁₅H₁₅ClN₂O
Molecular Weight 274.75 g/mol
Canonical SMILES CN(C(=O)C)C1=C(NC2=CC=CC=C2)C=C(Cl)C=C1
Structural Confirmation: A Spectroscopic Approach

The unequivocal confirmation of the structure of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl and acetyl methyl groups, and the amine proton, with their chemical shifts and coupling patterns providing information about their chemical environment and connectivity. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, confirming the presence of the aromatic rings, the carbonyl group, and the methyl groups.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The experimentally determined monoisotopic mass should align with the theoretical mass calculated from the molecular formula, C₁₅H₁₅ClN₂O. The isotopic pattern, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would provide definitive evidence for the presence of a single chlorine atom in the structure.

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would be expected for the N-H stretching of the secondary amine, the C=O stretching of the amide, and the C-Cl stretching, as well as the characteristic bands for the aromatic rings.

Physicochemical Characterization

The physicochemical properties of a compound are critical determinants of its behavior in various environments, including its solubility, stability, and ability to permeate biological membranes.

Table 2: Predicted and Experimentally Determined Physicochemical Properties

PropertyPredicted ValueExperimental Protocol
Melting Point (°C) Not availableDifferential Scanning Calorimetry (DSC)
logP 3.8 ± 0.6Shake-flask method (OECD 107)
Aqueous Solubility LowHPLC-based equilibrium solubility assay
pKa Not availablePotentiometric titration or UV-spectrophotometry
Lipophilicity: The Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. A higher logP value indicates greater lipid solubility.

The shake-flask method is a classic and reliable technique for determining the logP of a compound.

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare octanol-saturated water and water-saturated octanol B Prepare a stock solution of the compound in octanol A->B C Add stock solution to a mixture of the two phases B->C D Shake vigorously to allow for partitioning C->D E Centrifuge to separate the phases D->E F Carefully sample both the aqueous and octanol phases E->F G Quantify the concentration in each phase using HPLC-UV F->G H Calculate logP = log([Compound]octanol / [Compound]aqueous) G->H

Caption: Workflow for logP determination using the shake-flask method.

Solubility: A Critical Parameter for Bioavailability

Aqueous solubility is a crucial property for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed.

This method determines the thermodynamic equilibrium solubility of a compound in an aqueous buffer.

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to assess pH-dependent solubility.

  • Incubation: Add an excess of the solid compound to each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Dilute an aliquot of the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Chemical Stability

Assessing the chemical stability of a compound is essential to ensure its integrity during storage, formulation, and in vivo.

Forced degradation studies, or stress testing, are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced_Degradation cluster_conditions Stress Conditions Compound N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Solution Acid Acidic (e.g., 0.1 M HCl) Compound->Acid Base Basic (e.g., 0.1 M NaOH) Compound->Base Oxidative Oxidative (e.g., 3% H₂O₂) Compound->Oxidative Thermal Thermal (e.g., 80°C) Compound->Thermal Photolytic Photolytic (e.g., UV/Vis light) Compound->Photolytic Analysis Analyze by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identify Degradants Determine Degradation Pathways Assess Purity Analysis->Outcome

Caption: Workflow for a forced degradation study.

Conclusion and Future Directions

The physicochemical properties outlined in this guide provide a foundational understanding of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. The provided protocols offer a starting point for a comprehensive experimental characterization. Further studies, including solid-state characterization (e.g., X-ray crystallography to determine polymorphism) and determination of pKa, will be crucial for a more complete profile of this compound. This knowledge is indispensable for its potential development in any application, ensuring a rational, data-driven approach to formulation and further investigation.

References

  • Due to the limited availability of specific research papers on N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, this section would typically be populated with citations to general methodology guidelines from regulatory bodies (e.g., ICH), standard protocols (e.g., OECD guidelines), and relevant scientific literature on analogous compounds.
Foundational

An In-Depth Technical Guide to N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam Impurity E)

CAS Number: 75524-13-9 Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Contextualizing a Critical Impurity In the landscape of pharmaceutical development and manufacturing, the adage "...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 75524-13-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Contextualizing a Critical Impurity

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is a foundational principle. However, an equally critical, though often less discussed, tenet is that the purity of the dose determines its safety and efficacy. It is within this context that we delve into the technical profile of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a compound identified as Impurity E in the European Pharmacopoeia monograph for the anti-epileptic and anxiolytic drug, Clobazam.[1][2] This guide moves beyond a simple recitation of facts, offering instead a cohesive narrative grounded in the practical realities of pharmaceutical analysis and process chemistry. We will explore the genesis of this impurity, the methodologies for its synthesis and characterization, and the analytical workflows required for its vigilant control, thereby providing a comprehensive resource for professionals dedicated to ensuring the quality and safety of pharmaceutical products.

Physicochemical and Structural Elucidation

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is an organic compound with the molecular formula C₁₅H₁₅ClN₂O.[3] Its structure, characterized by a central N-methylacetamido-substituted aniline ring linked to a phenyl group, is a direct consequence of the degradation of its parent molecule, Clobazam.

PropertyValueSource
CAS Number 75524-13-9[3]
Molecular Formula C₁₅H₁₅ClN₂O[3]
Molecular Weight 274.74 g/mol [3]
IUPAC Name N-(2-anilino-4-chlorophenyl)-N-methylacetamide[3]
Synonyms Clobazam EP Impurity E, 5-Chloro-2-(N-methylacetamido)diphenylamine[3]
Appearance White crystalline powder[4]

Genesis and Synthesis: A Story of Molecular Instability

Understanding the formation of an impurity is paramount to controlling its presence in a drug substance. N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is not a typical process-related impurity stemming from starting materials or intermediates. Instead, it is a degradation product of Clobazam, arising from the inherent instability of the benzodiazepine ring under specific conditions.

Mechanism of Formation: Base-Catalyzed Hydrolysis

The formation of Impurity E is a classic example of base-catalyzed hydrolysis. The seven-membered diazepine ring of Clobazam is susceptible to cleavage when exposed to a basic environment, such as sodium hydroxide (NaOH).[1][2] The reaction proceeds via nucleophilic attack on one of the carbonyl groups of the benzodiazepine ring, leading to ring-opening and subsequent rearrangement to form the more stable acetamide derivative.

Clobazam Clobazam (1,5-Benzodiazepine) TransitionState Ring-Opening Intermediate Clobazam->TransitionState  NaOH (aq)  Δ (Heat) ImpurityE N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Impurity E) TransitionState->ImpurityE Rearrangement

Caption: Base-catalyzed degradation pathway of Clobazam to Impurity E.

Laboratory-Scale Synthesis Protocol

The synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is primarily undertaken for the purpose of generating a reference standard for analytical method development and validation. The following protocol is a robust method derived from forced degradation studies of Clobazam.[2][4]

Objective: To synthesize and isolate N-(2-Anilino-4-chlorophenyl)-N-methylacetamide from Clobazam.

Materials:

  • Clobazam (API grade)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethyl acetate (HPLC grade)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (60-120 mesh)

  • Hexane (HPLC grade)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of Clobazam in 50 mL of 0.1 M NaOH solution.

  • Reaction Conditions: Heat the mixture to 60°C and maintain this temperature with stirring for 5 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the aqueous solution to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The causality for using ethyl acetate is its good solubility for the target compound and its immiscibility with water, allowing for efficient separation.

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). The brine wash is crucial for removing residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a white solid.[4] Purify the crude material by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. The choice of a gradient system allows for the separation of the slightly more polar product from any unreacted starting material and other non-polar impurities.

  • Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC). Combine the pure fractions and evaporate the solvent to yield N-(2-Anilino-4-chlorophenyl)-N-methylacetamide as a white crystalline solid.[4] Dry the product in a vacuum desiccator. Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Analytical Characterization and Quality Control

As a specified impurity in the European Pharmacopoeia, robust analytical methods for the detection and quantification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide are essential for the quality control of Clobazam.

Spectroscopic Data and Interpretation

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The following assignments are based on published data for the degradation product of Clobazam.[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.93singlet3HCH₃-CO
3.23singlet3HN-CH₃
6.84doublet of doublets1HAromatic CH
6.90-7.30multiplet7HAromatic CH

Interpretation: The two singlets at 1.93 and 3.23 ppm are characteristic of the acetyl methyl and N-methyl protons, respectively. The complex multiplet in the aromatic region (6.84-7.30 ppm) corresponds to the protons on the two phenyl rings. This spectrum is consistent with the proposed structure and clearly distinguishable from the spectrum of the parent drug, Clobazam.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the impurity.

  • Molecular Ion (M⁺): m/z = 274 (corresponding to C₁₅H₁₅ClN₂O)[3]

  • Key Fragments: m/z = 257, 259[3]

Interpretation: The molecular ion peak at m/z 274 confirms the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in a high-resolution mass spectrum. The fragments at m/z 257 and 259 likely correspond to the loss of the acetyl group.

3.1.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Description
~3400N-H stretch (secondary amine)
~1660C=O stretch (amide)
~1600, ~1500C=C stretch (aromatic)
~750C-Cl stretch

Interpretation: The presence of a sharp peak around 1660 cm⁻¹ is indicative of the amide carbonyl group. The N-H stretching vibration confirms the presence of the secondary amine. The aromatic C=C stretching bands and the C-Cl stretch further support the structure of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

Chromatographic Analysis: A Validated HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying Clobazam and its impurities. The following method is designed for the accurate determination of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.[4][5]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Clobazam Sample (API or Drug Product) Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC System (Pump, Injector, Column Oven, Detector) Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Column Column: C18 (e.g., Nova-Pak C18) 4.6 x 150 mm, 5 µm MobilePhase Mobile Phase: Acetonitrile : 50 mM KH₂PO₄ (pH 8.5) (50:50, v/v) Detection Detection: UV at 230 nm Integration Integrate Peaks (Clobazam and Impurity E) Chromatogram->Integration Quantification Quantify Impurity E (using Reference Standard) Integration->Quantification

Caption: Workflow for the HPLC analysis of Clobazam Impurity E.

HPLC Parameters:

  • Column: Nova-Pak C18, 4.6 x 150 mm, 5 µm particle size[4]

  • Mobile Phase: A mixture of 50 mM KH₂PO₄ (pH adjusted to 8.5 with phosphoric acid) and acetonitrile (50:50, v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: UV at 230 nm[4]

  • Run Time: Sufficient to allow for the elution of both Clobazam and all related impurities.

System Suitability:

A system suitability solution containing Clobazam and N-(2-Anilino-4-chlorophenyl)-N-methylacetamide should be injected to ensure adequate resolution between the two peaks. The resolution factor should be greater than 2.0.

Validation:

This method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Toxicological and Regulatory Considerations

The presence of impurities in a drug product necessitates a thorough toxicological risk assessment to ensure patient safety.

Toxicological Profile

There is limited direct toxicological data available for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. However, its chemical structure, which includes a substituted aniline moiety, warrants careful consideration. Aniline and its derivatives are a class of compounds known for potential toxicity, including hematotoxicity and genotoxicity.[6][7]

The toxicological assessment of this impurity should consider:

  • Genotoxicity: In silico predictions (e.g., using DEREK or Sarah Nexus) and, if necessary, in vitro mutagenicity assays (e.g., Ames test) should be performed to assess the genotoxic potential.

  • General Toxicity: The qualification of the impurity is dependent on the maximum daily dose of Clobazam and the concentration of the impurity. According to ICH Q3A(R2) guidelines, for a maximum daily dose of Clobazam, there is a specific threshold above which an impurity must be qualified through toxicological studies.[8][9][10]

Given that N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a degradation product, its levels are expected to be low in the final drug product under proper storage conditions. However, its potential to form over the shelf-life of the product makes its control critical.

Regulatory Framework

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2).[9][10] This guideline establishes thresholds for the reporting, identification, and qualification of impurities.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level at which an impurity must be assessed for its toxicological effects.

The specific limits for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in Clobazam are defined in the European Pharmacopoeia monograph for Clobazam. Manufacturers must ensure that their analytical methods are capable of detecting and quantifying this impurity at or below the specified limits.

Conclusion: A Holistic Approach to Impurity Control

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, or Clobazam Impurity E, serves as a compelling case study in the multifaceted challenges of pharmaceutical impurity profiling. Its genesis as a degradation product underscores the importance of understanding the inherent stability of a drug substance and the impact of formulation and storage conditions. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and the regulatory framework governing its control. For researchers and drug development professionals, a thorough understanding of such impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of medicines. A proactive and scientifically-grounded approach to impurity identification, characterization, and control is, therefore, indispensable in the journey of a drug from the laboratory to the patient.

References

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  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Published October 1, 2006. Available from: [Link]

  • International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]

  • YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Published June 28, 2025. Available from: [Link]

  • Kumar N, Rao DS, Bhat S, et al.
  • Souri E, Dastjani Farahani A, Ahmadkhaniha R, Amini M. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. Journal of Pharmaceutical and Pharmacological Sciences.
  • Kumar N, Devineni SR, Bhat S, Aggile K, Dubey SK, Kumar P. Potential impurities of the anti-epileptic drug, clobazam: synthesis and characterization. Letters in Organic Chemistry. 2017;14(10):769-777.
  • ResearchGate. Neeraj Kumar's research works | R&D Systems and other places. Available from: [Link]

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  • ResearchGate. Aniline and Its Derivatives. Available from: [Link]

  • ResearchGate. Chemical structure of clobazam. | Download Scientific Diagram. Available from: [Link]

  • ResearchGate. NOVEL STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF CLOBAZAM AND ITS RELATED SUBSTANCES IN ORAL SUSPENSION. Published August 6, 2025. Available from: [Link]

  • PubMed. Toxicological approach for elucidation of clobazam-induced hepatomegaly in male rats. Available from: [Link]

  • Google Patents. CN106749052A - The preparation method of Clobazam.
  • Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link]

  • ResearchGate. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. Published August 6, 2025. Available from: [Link]

  • MDPI. Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. Published July 7, 2021. Available from: [Link]

  • PubMed Central. Toxicology of clobazam. Available from: [Link]

  • University of Arizona. Interpretation of mass spectra. Available from: [Link]

  • International Journal of Pharmacy. development of liquid chromatographic and visible spectrophotometric methods for the estimation of clobazam in tablet dosage forms. Available from: [Link]

  • PubChem. N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. Available from: [Link]

  • Google Patents. CN106749052B - Preparation method of clobazam.
  • ResearchGate. The results of the stress degradation tests on clobazam tablet powder using different conditions. Available from: [Link]

  • Semantic Scholar. Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Published February 21, 2024. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • Patsnap Eureka. Toxicology Testing Workflows For Degradation Products. Published September 1, 2025. Available from: [Link]

  • SpectraBase. 2-(4-Chlorophenyl)-N-phenylacetamide, N-methyl- - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • PubChem. N-(4-aminophenyl)-2-chloro-N-methylAcetamide. Available from: [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Abstract The definitive identification of a molecule's structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, in-depth technical walkthrough for the structure elucidation...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive identification of a molecule's structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, in-depth technical walkthrough for the structure elucidation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a compound identified as an impurity of the pharmaceutical Clobazam.[1] This document is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors the scientific process itself. We will progress from foundational analysis to advanced spectroscopic techniques, explaining the rationale behind each experimental choice and culminating in an unambiguous structural assignment. Each described protocol is designed as a self-validating system, ensuring scientific integrity and trustworthiness.

Introduction and Foundational Analysis

Before embarking on advanced spectroscopic analysis, foundational data provides the essential framework for our investigation. This initial phase confirms the molecular formula and provides the first clues to the compound's identity.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

The first objective is to determine the exact molecular formula. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of elemental composition.

Expected Result: The IUPAC name N-(2-Anilino-4-chlorophenyl)-N-methylacetamide corresponds to a molecular formula of C15H15ClN2O.[1] The theoretical exact mass for the monoisotopic molecular ion [M]+• is 274.0873 Da.[1] A key confirmatory feature will be the isotopic pattern of chlorine: the presence of a peak at M+2 with an intensity approximately one-third of the molecular ion peak is characteristic of a single chlorine atom.

Table 1: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC15H15ClN2O
Theoretical M+•274.08729 Da
Theoretical M+2276.08434 Da
M+•/M+2 Ratio~3:1
Preliminary Purity Assessment

Before extensive characterization, sample purity must be assessed to ensure that the observed signals originate from the target compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for this purpose.

Spectroscopic Elucidation Workflow

With the molecular formula confirmed, we employ a suite of spectroscopic techniques. The data from each method provides a piece of the structural puzzle, and their combined interpretation leads to the final structure. A typical workflow integrates Mass Spectrometry (MS) for fragmentation analysis with various Nuclear Magnetic Resonance (NMR) techniques to map the carbon-hydrogen framework.[2]

G cluster_0 Initial Analysis cluster_1 Core Spectroscopic Analysis cluster_2 2D NMR Connectivity cluster_3 Definitive Confirmation HRMS HRMS (Molecular Formula) MS MS/MS (Fragmentation) HRMS->MS Purity HPLC (Purity Check) NMR_1D 1D NMR (¹H, ¹³C, DEPT) Purity->NMR_1D Structure Structure Elucidation MS->Structure COSY COSY (¹H-¹H Correlations) NMR_1D->COSY HSQC HSQC (¹H-¹³C Direct) NMR_1D->HSQC HMBC HMBC (¹H-¹³C Long-Range) NMR_1D->HMBC IR FTIR (Functional Groups) IR->Structure COSY->Structure HSQC->Structure HMBC->Structure XRay X-Ray Crystallography (Absolute Structure) Structure->XRay If crystal available

Caption: Workflow for structure elucidation.

Mass Spectrometry (MS): Deconstructing the Molecule

Electron Ionization (EI) mass spectrometry is a powerful tool for analyzing fragmentation patterns, providing direct evidence for the compound's substructures.[3][4]

Experimental Protocol (EI-MS)
  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern

The fragmentation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is predicted to follow established pathways for amides and diarylamines.[5][6]

  • Molecular Ion (M+•): The peak at m/z 274 (and 276) corresponding to the intact molecular ion.

  • Alpha-Cleavage: The most characteristic fragmentation for amides is cleavage of the bond alpha to the carbonyl group. Loss of the acetyl radical (•COCH3, 43 Da) would yield a prominent fragment at m/z 231.

  • McLafferty Rearrangement: While less common for this specific structure, it is a potential pathway.

  • Cleavage of the C-N bonds: Fission of the bond between the substituted phenyl ring and the amide nitrogen would result in characteristic ions.

Table 2: Predicted Key MS Fragments

m/zProposed FragmentRationale
274/276[C15H15ClN2O]+•Molecular Ion (M+•)
231/233[M - COCH3]+Loss of acetyl group
154/156[ClC6H4N(CH3)]+Cleavage of anilino C-N bond
126/128[ClC6H4NH]+•Cleavage of amide C-N bond
77[C6H5]+Phenyl cation
43[CH3CO]+Acetyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC, HMBC) is required for a complete assignment.[7]

1D NMR: Identifying the Pieces
  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For N-methylacetanilide, the N-methyl protons typically appear around 3.2 ppm and the acetyl protons around 2.1 ppm.[8][9] The aromatic region (approx. 6.8-7.5 ppm) will be complex due to the presence of two substituted rings.

  • ¹³C NMR & DEPT-135: Identifies the number of unique carbon environments. DEPT-135 distinguishes between CH/CH3 (positive signals) and CH2 (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135
Acetyl CH3~2.1 (s, 3H)~22Positive
N-Methyl CH3~3.2 (s, 3H)~38Positive
Aromatic CHs6.8 - 7.5 (m, 8H)115 - 145Positive
Quaternary Cs-125 - 150No Signal
Carbonyl C=O-~170No Signal
2D NMR: Connecting the Pieces

2D NMR experiments reveal correlations between nuclei, allowing the assembly of the molecular fragments identified in 1D NMR.[10]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2-3 bonds. This is crucial for mapping out the proton networks within the two aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached (one-bond correlation).[11][12] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[11][13] This is the key experiment for connecting the fragments. For example, it will show correlations from the N-methyl protons to the carbonyl carbon and to carbons on the chlorophenyl ring, definitively linking these parts of the molecule.

G cluster_NMR NMR Elucidation Strategy cluster_2D Connectivity cluster_info Information Gained H1 ¹H NMR (Proton Environments) COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR / DEPT (Carbon Types) C13->HSQC C13->HMBC H_H Proton-Proton (Spin Systems) COSY->H_H C_H Direct C-H Bonds HSQC->C_H LongRange Long-Range C-H (Fragment Assembly) HMBC->LongRange Final Complete Structure Assignment H_H->Final C_H->Final LongRange->Final

Sources

Foundational

A Technical Guide to N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam Impurity E): Formation, Analysis, and Control

Abstract: This technical guide provides a comprehensive examination of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a critical degradation impurity of the anti-epileptic drug Clobazam, designated as Impurity E in the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a critical degradation impurity of the anti-epileptic drug Clobazam, designated as Impurity E in the European Pharmacopoeia. For researchers, analytical scientists, and drug development professionals, controlling such impurities is paramount for ensuring the safety, efficacy, and stability of pharmaceutical products. This document delves into the regulatory context, physicochemical properties, and formation mechanism of this impurity. We present detailed, field-proven analytical methodologies for its detection and quantification, emphasizing a stability-indicating HPLC protocol. Furthermore, this guide outlines robust strategies for mitigating the formation of this impurity through stringent process control, optimized formulation, and appropriate storage conditions.

Introduction to Clobazam and the Imperative of Impurity Control

Clobazam is a 1,5-benzodiazepine used clinically as an anxiolytic, anticonvulsant, and anti-epileptic agent, notably for treating seizures associated with Lennox-Gastaut Syndrome.[1][2] Like all active pharmaceutical ingredients (APIs), the purity of Clobazam is a critical quality attribute. The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.[3]

The process of identifying, quantifying, and controlling impurities is known as impurity profiling, a non-negotiable activity in pharmaceutical development mandated by global regulatory authorities like the International Council for Harmonisation (ICH).[4] One such specified impurity is N-(2-Anilino-4-chlorophenyl)-N-methylacetamide , listed in the European Pharmacopoeia as Clobazam Impurity E.[5][6] Understanding the origin, chemical nature, and analytical control of this specific molecule is essential for any scientist working with Clobazam.

Regulatory Framework for Impurity Management

The control of impurities in new drug substances is primarily governed by the ICH Q3A(R2) guideline.[7][8] This framework provides a rational basis for establishing acceptance criteria for impurities and defines thresholds at which their presence must be managed.

Key thresholds outlined in ICH Q3A include:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[8][9]

These thresholds are not fixed but are dependent on the maximum daily dose of the drug, as summarized below.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) Guidelines.[8][9]

Adherence to these guidelines is essential for regulatory compliance and ensuring patient safety.

Physicochemical Profile of Clobazam Impurity E

Clobazam Impurity E is structurally distinct from the parent Clobazam molecule due to the hydrolytic opening of the diazepine ring.

G cluster_0 Clobazam cluster_1 Clobazam Impurity E (N-(2-Anilino-4-chlorophenyl)-N-methylacetamide) Clobazam Clobazam ImpurityE ImpurityE

Figure 1: Chemical Structures of Clobazam and Impurity E.

A summary of its key chemical identifiers is provided below.

IdentifierValue
IUPAC Name N-(2-anilino-4-chlorophenyl)-N-methylacetamide[10]
Synonyms Clobazam EP Impurity E, Clobazam USP Related Compound E[6]
CAS Number 75524-13-9[10][11][12]
Molecular Formula C₁₅H₁₅ClN₂O[10][11]
Molecular Weight 274.75 g/mol [11]

Formation Pathway: A Case of Base-Induced Degradation

Scientific literature indicates that Clobazam Impurity E is not a byproduct of synthesis but rather a degradation product .[1][13] Its formation is primarily caused by the hydrolysis of the seven-membered diazepine ring of the Clobazam molecule under basic conditions.[5][13]

The mechanism involves a nucleophilic attack on one of the amide carbonyl groups within the diazepine ring, leading to ring cleavage. Studies have demonstrated that this degradation is significant in the presence of bases like sodium hydroxide (NaOH). For instance, complete degradation of Clobazam to Impurity E was observed after 48 hours in 0.1 M NaOH at room temperature.[5] Another study describes a method for synthesizing the impurity for use as a reference standard by heating Clobazam in aqueous NaOH at 75-80°C.[1][13] This causal link underscores the critical importance of pH control during the manufacturing, formulation, and storage of Clobazam.

degradation_pathway clobazam Clobazam conditions NaOH (Base) Heat / Time clobazam->conditions impurity_e Clobazam Impurity E conditions->impurity_e Hydrolysis of Diazepine Ring analytical_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh Clobazam API or Drug Product dissolve Dissolve in Mobile Phase sample->dissolve inject Inject 20 µL into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurity E vs. Reference Standard integrate->quantify report Report Result (%) quantify->report

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Abstract This technical guide provides a comprehensive exploration of the potential biological activity of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a compound identified as a known impurity of the benzodiazepine d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activity of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a compound identified as a known impurity of the benzodiazepine drug, Clobazam.[1][2][3] Given its structural relationship to a well-characterized therapeutic agent, this molecule presents a compelling case for investigation. This document synthesizes current knowledge, proposes a detailed research framework for empirical evaluation, and offers in-depth experimental protocols for researchers, scientists, and drug development professionals. By examining its physicochemical properties, inferring its pharmacological profile from its parent compound, and outlining a rigorous testing cascade, this guide serves as a foundational resource for elucidating the therapeutic potential and safety profile of this novel compound.

Introduction and Physicochemical Profile

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, also known as Clobazam EP impurity E, is a molecule of significant interest due to its origin as a degradation product of Clobazam, a 1,5-benzodiazepine with established anticonvulsant and anxiolytic properties.[1][4] The presence of this impurity in pharmaceutical preparations of Clobazam necessitates a thorough understanding of its own biological activities to ensure the safety and efficacy of the parent drug. Beyond its role as an impurity, its structural similarity to Clobazam suggests it may possess intrinsic pharmacological activity worthy of investigation as a potential therapeutic agent in its own right.

This guide provides a structured approach to understanding and evaluating the biological potential of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. We will first delve into its known physicochemical characteristics, then explore its relationship with Clobazam to infer potential mechanisms of action and therapeutic effects. The core of this document is a proposed research plan, complete with detailed experimental protocols, to systematically and empirically determine its biological activity, from in silico predictions to in vivo studies.

Table 1: Physicochemical Properties of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

PropertyValueSource
IUPAC Name N-(2-anilino-4-chlorophenyl)-N-methylacetamidePubChem[2]
Molecular Formula C₁₅H₁₅ClN₂OPubChem[2]
Molecular Weight 274.75 g/mol PubChem[2]
CAS Number 75524-13-9PubChem[2]
Synonyms Clobazam EP impurity E, Clobazam USP Related Compound ESynZeal[5], Chemicea[6]
Predicted LogP 3.5PubChem[2]
Predicted Water Solubility 0.0199 g/LPubChem
Physical Description Solid (Pale Pink to Pale Purple)ChemicalBook[3]

Structural Relationship to Clobazam and Inferred Biological Activity

The key to postulating the biological activity of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide lies in its structural relationship to Clobazam. Clobazam is a partial agonist of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[4] This action underlies its clinical efficacy as an anticonvulsant and anxiolytic.

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is formed from the base-catalyzed degradation of Clobazam, which involves the hydrolytic cleavage of the benzodiazepine ring.[1][7] While the core benzodiazepine structure is lost, the substituted anilino-phenylacetamide moiety remains. This structural similarity suggests that the impurity might retain some affinity for the GABA-A receptor or interact with other central nervous system targets. The N-phenylacetamide scaffold is present in various compounds with demonstrated analgesic, anti-inflammatory, and anticonvulsant activities.[8]

G clobazam Clobazam (1,5-Benzodiazepine) impurity_e N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam Impurity E) clobazam->impurity_e Base-catalyzed degradation gaba_a GABA-A Receptor (Potential Target) clobazam->gaba_a Partial Agonist impurity_e->gaba_a Hypothesized Interaction activity Anticonvulsant & Anxiolytic Activity (Inferred Potential) gaba_a->activity Modulation leads to

Caption: Structural relationship and inferred activity pathway.

A Proposed Research Plan for Empirical Investigation

To move beyond inference and establish the actual biological profile of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a systematic research plan is essential. The following sections outline a comprehensive approach, from computational modeling to detailed in vitro and in vivo assays.

In Silico Prediction of ADMET Properties

The initial step in characterizing a novel compound is to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models. This in silico approach allows for early identification of potential liabilities and helps in designing subsequent experiments.

Experimental Protocol: In Silico ADMET Prediction

  • Obtain the SMILES string for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide from a chemical database such as PubChem.

  • Utilize a suite of validated ADMET prediction software (e.g., SwissADME, pkCSM, Toxtree).

  • Input the SMILES string into the software to generate predictions for key parameters.

  • Analyze the output data to create a preliminary ADMET profile.

Table 2: Key Parameters for In Silico ADMET Prediction

Parameter CategorySpecific Predictions
Absorption Human intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor
Distribution Volume of distribution, Blood-brain barrier penetration, Plasma protein binding
Metabolism Cytochrome P450 (CYP) substrate/inhibitor (major isoforms)
Excretion Predicted clearance, Half-life
Toxicity AMES toxicity, hERG inhibition, Hepatotoxicity, Skin sensitization
Synthesis and Purification

To perform empirical testing, a pure sample of the compound is required. The synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide can be achieved through the base-catalyzed degradation of Clobazam.[1]

Experimental Protocol: Synthesis and Purification

  • Dissolve Clobazam in a suitable aqueous solvent.

  • Add a strong base , such as sodium hydroxide (NaOH), to the solution.

  • Agitate the mixture vigorously at an elevated temperature (e.g., 75-80°C) for a defined period to induce degradation.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel.

  • Characterize the purified compound using NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

G start Start: Clobazam in Aqueous Solvent add_base Add NaOH start->add_base heat_agitate Heat (75-80°C) & Agitate add_base->heat_agitate monitor Monitor Reaction (TLC/HPLC) heat_agitate->monitor workup Neutralize & Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize (NMR, MS, IR) purify->characterize end End: Pure Compound characterize->end

Caption: Synthesis and purification workflow.

In Vitro Biological Evaluation

A series of in vitro assays will provide the first empirical evidence of the compound's biological activity and safety profile.

Assessing the cytotoxicity of the compound is a critical first step to determine a safe concentration range for subsequent cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Plate relevant cell lines (e.g., SH-SY5Y neuronal cells, HepG2 liver cells) in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in cell culture medium.

  • Treat the cells with the compound at various concentrations for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

This assay will directly test the hypothesis that the compound interacts with the GABA-A receptor.

Experimental Protocol: Radioligand Binding Assay

  • Prepare synaptic membranes from rat or mouse brain tissue.

  • Incubate the membranes with a known radioligand for the benzodiazepine binding site of the GABA-A receptor (e.g., [³H]-Flunitrazepam).

  • Add increasing concentrations of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide to compete with the radioligand.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Analyze the data to determine the binding affinity (Ki) of the compound.

This assay is crucial for assessing the potential for drug-drug interactions.

Experimental Protocol: CYP450 Inhibition Assay

  • Incubate human liver microsomes with specific CYP450 probe substrates for major isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

  • Add N-(2-Anilino-4-chlorophenyl)-N-methylacetamide at various concentrations.

  • Initiate the metabolic reaction by adding NADPH.

  • Terminate the reaction after a specific incubation time.

  • Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Calculate the IC₅₀ value for the inhibition of each CYP isoform.

G compound N-(2-Anilino-4-chlorophenyl) -N-methylacetamide cytotoxicity Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity gaba_binding GABA-A Receptor Binding Assay compound->gaba_binding cyp_inhibition CYP450 Inhibition Assay compound->cyp_inhibition safety_profile Preliminary Safety Profile cytotoxicity->safety_profile moa Mechanism of Action Insight gaba_binding->moa ddi Drug-Drug Interaction Potential cyp_inhibition->ddi

Caption: In Vitro evaluation workflow.

In Vivo Biological Evaluation

Following promising in vitro results, in vivo studies in animal models are necessary to evaluate the compound's physiological effects.

Standard, well-validated models will be used to assess the anticonvulsant potential.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models

  • Administer N-(2-Anilino-4-chlorophenyl)-N-methylacetamide to rodents at various doses via an appropriate route (e.g., intraperitoneal injection).

  • For the MES test , induce seizures by delivering a brief electrical stimulus through corneal electrodes. Observe for the presence or absence of the tonic hindlimb extension.

  • For the PTZ test , administer a convulsant dose of pentylenetetrazol and observe for the onset and severity of clonic and tonic-clonic seizures.

  • Record the data and determine the ED₅₀ of the compound for protection against seizures in each model.

To investigate the potential anxiolytic effects, behavioral models that assess anxiety-like behavior in rodents will be employed.

Experimental Protocol: Elevated Plus Maze (EPM) and Open Field Test (OFT)

  • Administer the compound to rodents at various doses.

  • For the EPM test , place the animal in the center of a plus-shaped maze with two open and two closed arms. Record the time spent in and the number of entries into the open arms.

  • For the OFT , place the animal in the center of a large, open arena. Record the time spent in the center versus the periphery of the arena.

  • Analyze the behavioral data to determine if the compound produces an anxiolytic-like effect (i.e., increased exploration of open arms in the EPM and the center of the OFT).

G compound_admin Compound Administration (Dose-Response) mes_ptz Anticonvulsant Models (MES, PTZ) compound_admin->mes_ptz epm_oft Anxiolytic Models (EPM, OFT) compound_admin->epm_oft anticonvulsant_efficacy Anticonvulsant Efficacy (ED₅₀) mes_ptz->anticonvulsant_efficacy anxiolytic_effect Anxiolytic-like Effect epm_oft->anxiolytic_effect

Sources

Foundational

A Comprehensive Technical Guide to N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam Impurity E)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides an in-depth exploration of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a molecule of significant interest in pharmaceutical quality control and drug development. Identified as a principal impurity and degradation product of the anti-epileptic and anxiolytic drug Clobazam, a thorough understanding of its properties and behavior is critical for ensuring the safety and efficacy of the parent drug.[1][2][3][4][5] This guide will delve into the physicochemical characteristics, plausible synthetic origins, analytical methodologies for its characterization, and potential biological implications, drawing upon established knowledge of its parent compound and related chemical structures.

Core Molecular Attributes and Physicochemical Profile

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, with the molecular formula C15H15ClN2O, is a diphenylamine derivative.[2] Its structure features a central N-methylacetamide group linked to a 4-chlorophenyl ring, which in turn is substituted with an aniline group at the 2-position. This structural arrangement confers specific physicochemical properties that are crucial for its isolation, characterization, and potential biological interactions.

Table 1: Physicochemical Properties of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide
PropertyValueSource
Molecular Formula C15H15ClN2OPubChem[2]
Molecular Weight 274.74 g/mol PubChem[2]
IUPAC Name N-(2-anilino-4-chlorophenyl)-N-methylacetamidePubChem[2]
CAS Number 75524-13-9PubChem[2]
Synonyms Clobazam EP impurity E, 5-Chloro-2-(N-methylacetamido)diphenylaminePubChem[2], SynZeal[5]
XLogP3 3.5PubChem[2]
Topological Polar Surface Area 32.3 ŲPubChem[2]

These properties, particularly the lipophilicity indicated by the XLogP3 value, suggest the compound is likely to have good membrane permeability, a factor that could influence its biological activity and metabolic fate.

Genesis and Synthetic Considerations

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is primarily recognized as a degradation product of Clobazam.[1][6] Specifically, it is formed under basic conditions, such as in the presence of sodium hydroxide.[1][6] This degradation pathway is of significant interest in the pharmaceutical industry for the development of stable formulations of Clobazam.

Plausible Formation Pathway

The formation of this impurity likely involves the hydrolytic cleavage of the benzodiazepine ring in Clobazam, followed by subsequent rearrangement and acetylation. Understanding this pathway is essential for implementing control strategies during drug manufacturing and storage.

Formation_Pathway Clobazam Clobazam (in the presence of a base) Intermediate Ring-Opened Intermediate Clobazam->Intermediate Hydrolytic Cleavage Impurity_E N-(2-Anilino-4-chlorophenyl) -N-methylacetamide (Clobazam Impurity E) Intermediate->Impurity_E Rearrangement & Acetylation

Caption: Plausible degradation pathway of Clobazam to Impurity E.

While a specific, optimized laboratory synthesis for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is not widely published, a potential synthetic route could be envisioned starting from 2,4-dichloroaniline and N-methylaniline, followed by a selective acetylation step. However, for the purposes of obtaining a reference standard, isolation from a forced degradation study of Clobazam is a common and practical approach.

Analytical Characterization and Methodologies

The accurate detection and quantification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide are paramount for quality control of Clobazam. A combination of chromatographic and spectroscopic techniques is typically employed for its comprehensive characterization.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of this impurity from the active pharmaceutical ingredient (API) and other related substances.[7]

Experimental Protocol: Reverse-Phase HPLC Method

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for achieving good separation.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: A buffered aqueous solution (e.g., 0.01 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B over a run time of 30-45 minutes allows for the effective separation of Clobazam and its impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm is commonly used.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducibility.

Spectroscopic Identification

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation and confirmation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]+ at m/z 275.09, corresponding to the molecular weight of 274.74 g/mol .[2]

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the two phenyl rings, a singlet for the N-methyl group, and a singlet for the acetyl methyl group.

    • ¹³C NMR: The spectrum would provide information on the number and types of carbon atoms, including the carbonyl carbon of the acetamide group and the aromatic carbons.

Analytical_Workflow Sample Clobazam Drug Substance/Product HPLC HPLC Separation Sample->HPLC UV UV Detection HPLC->UV MS Mass Spectrometry (Structural Confirmation) HPLC->MS NMR NMR Spectroscopy (Detailed Structural Elucidation) HPLC->NMR Quantification Quantification of Impurity E UV->Quantification

Caption: A typical analytical workflow for the characterization of Impurity E.

Potential Biological Activity and Mechanistic Insights

Direct pharmacological studies on N-(2-Anilino-4-chlorophenyl)-N-methylacetamide are not extensively reported in the public domain. However, its structural similarity to the parent drug, Clobazam, and its classification as a diphenylamine derivative provide a basis for postulating its potential biological activities.

Clobazam exerts its therapeutic effects by acting as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[8] It is plausible that N-(2-Anilino-4-chlorophenyl)-N-methylacetamide may retain some affinity for the GABAA receptor, although likely with altered potency and efficacy compared to Clobazam due to the significant structural modification.

Diphenylamine derivatives, as a class, are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[9][10] The presence of the diphenylamine scaffold in this molecule suggests that it could potentially exhibit some of these activities. However, without specific experimental data, these remain theoretical considerations.

Future Research Directions

To fully understand the biological implications of this impurity, the following experimental investigations are warranted:

  • In vitro receptor binding assays: To determine its affinity for the GABAA receptor and other potential molecular targets.

  • In vitro and in vivo toxicological studies: To assess its safety profile.

  • Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a critical molecule in the context of Clobazam quality control. Its formation as a degradation product necessitates robust analytical methods for its detection and quantification to ensure the stability and safety of the final drug product. While direct biological data is limited, its structural relationship to Clobazam and the broader class of diphenylamine derivatives suggests potential pharmacological and toxicological properties that warrant further investigation. This guide provides a foundational understanding of this compound, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

  • Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. (2018). Letters in Organic Chemistry, 14(10). [Link]

  • N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. PubChem. [Link]

  • Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. (PDF). [Link]

  • Clobazam-impurities. Pharmaffiliates. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. [Link]

  • Clobazam Impurities and Related Compound. Veeprho. [Link]

  • Diphenylamine. Wikipedia. [Link]

  • Clobazam EP Impurity E. SynZeal. [Link]

  • Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC. Ovid. [Link]

  • Preparation method of clobazam.
  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. [Link]

  • Environmental behavior of acetamide pesticide stereoisomers. 1. Stereo- and enantioselective determination using chiral high-resolution gas chromatography and chiral HPLC. ACS Publications. [Link]

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. [Link]

  • Diphenylamine and derivatives in the environment: A review. ResearchGate. [Link]

  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Semantic Scholar. [Link]

  • Diphenylamine. Sciencemadness Wiki. [Link]

  • Molecular structures of diphenylamine and derivatives. Panel 1B shows... ResearchGate. [Link]

  • Clobazam. PubChem. [Link]

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Exploratory

A Technical Guide to Determining the Organic Solvent Solubility of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Abstract Solubility is a critical physicochemical property that governs the performance and developability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical framework for determin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical property that governs the performance and developability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical framework for determining the solubility of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a compound identified as an impurity of the pharmaceutical Clobazam, in a range of common organic solvents.[1] We present a detailed methodology, rooted in the gold-standard isothermal shake-flask method, alongside the theoretical principles of solubility that inform solvent selection and data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Physicochemical Profile

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (henceforth "Compound X") is a specific organic molecule with the chemical formula C₁₅H₁₅ClN₂O.[1] Understanding its solubility in various organic solvents is paramount for applications ranging from process chemistry and purification to the development of analytical methods and formulation strategies.[2][3] An accurate solubility profile enables rational solvent selection for crystallization, reaction media, and chromatographic separation.[2]

Physicochemical Properties (Predicted):

A structural analysis of Compound X provides insight into its expected solubility behavior.

  • Molecular Weight: 274.74 g/mol [1]

  • Key Functional Groups:

    • Tertiary Amide: The N-methylacetamide group is polar and can act as a hydrogen bond acceptor.

    • Secondary Amine (Anilino): The anilino group provides a hydrogen bond donor (N-H) and acceptor site, contributing to polarity.

    • Chlorophenyl Ring: The chlorinated aromatic system introduces a significant nonpolar, hydrophobic character.

  • Predicted Polarity: The presence of both polar functional groups (amide, amine) and a larger nonpolar region (chlorophenyl and phenyl rings) suggests that Compound X is a molecule of intermediate polarity. Its solubility will therefore be highly dependent on the specific nature of the solvent.[4][5][6] The principle of "like dissolves like" predicts that it will exhibit higher solubility in solvents of similar, moderate polarity.[4][5][6][7]

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_soln). For dissolution to occur spontaneously, ΔG_soln must be negative. The process can be understood through two primary principles:

  • "Like Dissolves Like": This foundational principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[4][5][6][7]

    • Polar Solvents (e.g., Methanol, DMSO) effectively dissolve polar solutes by forming strong dipole-dipole interactions or hydrogen bonds.

    • Nonpolar Solvents (e.g., Heptane, Toluene) dissolve nonpolar solutes through weaker van der Waals forces (London dispersion forces).

  • Intermolecular Forces: The solubility of Compound X is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[4][5] The ability of the anilino N-H group to act as a hydrogen bond donor and the amide oxygen to act as a hydrogen bond acceptor is a critical factor in its solubility in protic or polar aprotic solvents.[8]

Experimental Design for Solubility Determination

To generate a reliable and comprehensive solubility profile for Compound X, a systematic approach is required. This involves a careful selection of solvents and adherence to a validated experimental protocol.

Selection of Organic Solvents

The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities to fully characterize the solubility behavior of Compound X. The following table provides a recommended list of solvents for initial screening.

Solvent ClassSolvent NamePolarity Index (Approx.)Rationale
Nonpolar n-Heptane0.1Represents purely aliphatic, nonpolar interactions.
Toluene2.4Represents aromatic, nonpolar interactions.
Polar Aprotic Dichloromethane (DCM)3.1A common, slightly polar solvent.
Ethyl Acetate4.4An ester with moderate polarity and H-bond accepting capability.
Acetone5.1A ketone with significant polarity.
Acetonitrile (ACN)5.8A highly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.2A highly polar, strong H-bond acceptor.
Polar Protic Isopropanol (IPA)3.9A common alcohol with H-bond donating and accepting ability.
Ethanol4.3A more polar alcohol.
Methanol5.1The most polar of the common alcohols.
Experimental Protocol: Isothermal Equilibrium Shake-Flask Method

The shake-flask method is widely considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[9][10][11]

Objective: To determine the saturation concentration of Compound X in selected organic solvents at a constant temperature.

Materials:

  • Compound X (solid, purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (e.g., 25 °C ± 0.5 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Compound X to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.[12]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial containing the excess solid.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-300 RPM).[11][12] Allow the samples to equilibrate for a sufficient duration. A period of 24 to 48 hours is typically adequate to ensure equilibrium is reached.[11][12][13]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, two methods are common:

    • Centrifugation: Centrifuge the vials to pellet the excess solid.

    • Filtration: Directly draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all solid particles.[14] This is often the preferred method.

  • Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. This step is critical to prevent precipitation of the compound post-sampling.[12]

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of Compound X. The concentration is calculated against a standard calibration curve prepared with known concentrations of the compound.

  • Data Reporting: The final solubility is calculated by applying the dilution factor to the measured concentration. Results should be reported in units of mg/mL and mol/L.

Diagram of the Isothermal Shake-Flask Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess Compound X to vial B Add known volume of organic solvent A->B C Seal vial and place in temp-controlled shaker B->C D Agitate for 24-48 hours at constant T (e.g., 25°C) C->D E Centrifuge or filter (0.22 µm) supernatant D->E F Accurately dilute saturated solution E->F G Quantify concentration via HPLC-UV F->G H Calculate final solubility (mg/mL) G->H

Caption: Workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear and concise table to allow for easy comparison and interpretation.

Table 1: Solubility of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in Various Organic Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
n-Heptane0.1[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Toluene2.4[Experimental Value][Calculated Value][e.g., Soluble]
Dichloromethane3.1[Experimental Value][Calculated Value][e.g., Freely Soluble]
Ethyl Acetate4.4[Experimental Value][Calculated Value][e.g., Soluble]
Acetone5.1[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetonitrile5.8[Experimental Value][Calculated Value][e.g., Soluble]
Isopropanol3.9[Experimental Value][Calculated Value][e.g., Soluble]
Methanol5.1[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
DMSO7.2[Experimental Value][Calculated Value][e.g., Very Soluble]

Interpretation:

The data should be analyzed in the context of the solvent properties and the molecular structure of Compound X. It is expected that solubility will be lowest in the highly nonpolar solvent (n-Heptane) and highest in polar aprotic solvents like Acetone and DMSO that can effectively solvate the polar amide group. The solubility in polar protic solvents like methanol and isopropanol will depend on the balance between favorable hydrogen bonding interactions and the energy cost of disrupting the solvent's own hydrogen-bonding network to accommodate the nonpolar parts of the molecule.

Diagram of Structure-Solvent Interactions

G cluster_compound Compound X Features cluster_solvent Solvent Properties Compound N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Nonpolar Regions (Aromatic Rings) Polar Regions (Amide, Amine) H-Bond Donor (N-H) H-Bond Acceptor (C=O) Solvent Organic Solvent Polarity H-Bonding Ability van der Waals Forces Compound:f0->Solvent:f2 Favorable Interaction (Drives solubility in nonpolar solvents) Compound:f1->Solvent:f0 Favorable Interaction (Drives solubility in polar solvents) Compound:f2->Solvent:f1 Strong Interaction (Drives solubility in protic/aprotic polar solvents) Compound:f3->Solvent:f1

Caption: Relationship between compound structural features and solvent properties.

Conclusion

This guide has outlined a robust and scientifically sound methodology for determining the solubility of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in a diverse set of organic solvents. By combining a predictive analysis based on molecular structure with the empirical data generated from the isothermal shake-flask method, researchers can build a comprehensive solubility profile. This information is a cornerstone for informed decision-making in chemical process development, formulation science, and analytical chemistry, ensuring the efficient and effective use of this compound in a research and development setting.

References

  • Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E., Jr. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500–1515. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Available at: [Link]

  • Chem LibreTexts. (2023). Polarity and Solubility of Organic Compounds. Available at: [Link]

  • Chen, C.-C., & Crafts, P. A. (2006). Correlation and Prediction of Drug Molecule Solubility in Mixed Solvent Systems with the NRTL-SAC Model. Industrial & Engineering Chemistry Research, 45(13), 4816–4824. Available at: [Link]

  • ResearchGate. (n.d.). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Available at: [Link]

  • Barone, G., et al. (2023). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 195, 24-37. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • PubChem. (n.d.). N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. Available at: [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

  • Lorimer, J. W., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 857–861. Available at: [Link]

  • Avdeef, A., & Tsinman, O. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E20. Available at: [Link]

  • USP. (2016). <1236> Solubility Measurements. Available at: [Link]

  • Solubility of Things. (n.d.). Solubility of N-(o-tolyl)acetamide. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]

  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

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Foundational

A Technical Guide to the Theoretical Mechanism of Action for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide: A Kinase Inhibition Hypothesis

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a novel small molecule whose biological activity and mechanism of action are not...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a novel small molecule whose biological activity and mechanism of action are not yet characterized in public-domain literature. This guide presents a scientifically grounded, theoretical mechanism of action based on structural bioinformatics and analogy to established pharmacophores. We hypothesize that this compound functions as an ATP-competitive kinase inhibitor . Its core diphenylamine scaffold is a hallmark of numerous approved kinase inhibitors, suggesting it targets the highly conserved ATP-binding pocket of protein kinases.[1][2] This document outlines the structural basis for this hypothesis, proposes a primary target class, details a hypothetical signaling pathway it may disrupt, and provides a comprehensive, multi-stage experimental framework to rigorously validate this proposed mechanism.

Structural and Physicochemical Rationale

The structure of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide contains several key features that support its putative role as a kinase inhibitor.

  • Core Scaffold: The 2-anilino-4-chlorophenyl group forms a diphenylamine-like core. This motif is prevalent in a wide range of kinase inhibitors, where it mimics the adenine ring of ATP and establishes critical hydrogen bonds with the kinase hinge region.[3] Examples include inhibitors of Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and others.[1][2][4]

  • Substitution Pattern: The chlorine atom at the 4-position of the phenyl ring is an electron-withdrawing group that can enhance binding affinity and modulate metabolic stability.

  • N-methylacetamide Group: This moiety can influence solubility and provides additional hydrogen bond donors and acceptors, potentially forming secondary interactions within the ATP pocket that fine-tune potency and selectivity.

Based on these structural features, the compound is predicted to function as a Type I or Type II ATP-competitive inhibitor .[3][5] It is designed to fit within the catalytic site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[6]

Proposed Primary Target and Signaling Pathway

Given the prevalence of the diphenylamine scaffold in oncology drugs, we hypothesize that N-(2-Anilino-4-chlorophenyl)-N-methylacetamide targets a member of the tyrosine kinase family, such as a receptor tyrosine kinase (e.g., EGFR, VEGFR) or a non-receptor tyrosine kinase (e.g., Src, Abl).[5] These kinases are central nodes in signaling pathways that control cellular proliferation, survival, and angiogenesis; their dysregulation is a common driver of cancer.[7]

A plausible mechanism involves the inhibition of a kinase like Src . Src is a proto-oncogenic non-receptor tyrosine kinase that, when activated, phosphorylates numerous downstream substrates. This initiates a signaling cascade through pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell growth and survival.

By competitively binding to the ATP pocket of Src, N-(2-Anilino-4-chlorophenyl)-N-methylacetamide would block its catalytic activity. This abrogation of Src function would prevent the phosphorylation of downstream effectors, leading to the attenuation of pro-survival signaling and potentially inducing cell cycle arrest or apoptosis in cancer cells dependent on this pathway.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/PDGFR) Growth_Factor->RTK binds Src Src Kinase RTK->Src activates Substrate Downstream Substrate (e.g., FAK, STAT3) Src->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signal_Cascade Signaling Cascades (RAS/MAPK, PI3K/AKT) pSubstrate->Signal_Cascade activates Proliferation Cell Proliferation & Survival Signal_Cascade->Proliferation promotes Inhibitor N-(2-Anilino-4-chlorophenyl) -N-methylacetamide Inhibitor->Src competitively inhibits ATP binding ATP ATP ATP->Src

Caption: Proposed mechanism: The inhibitor blocks Src kinase, preventing substrate phosphorylation and halting downstream pro-proliferative signaling.

Experimental Validation Framework

A rigorous, phased approach is required to validate this hypothesis. The following experimental workflow outlines the necessary steps from initial target identification to cellular functional assays.

Validation_Workflow Experimental Validation Workflow cluster_phase1 Phase 1: Target Identification & Binding cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: Cellular Functional Assays Kinase_Screen In Vitro Kinase Panel Screen SPR Surface Plasmon Resonance (SPR) Binding Kinetics Kinase_Screen->SPR Confirm direct binding of top hits CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Validate engagement in intact cells Western_Blot Phospho-Protein Western Blot CETSA->Western_Blot Confirm target inhibition Proliferation_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Proliferation_Assay Assess functional cellular effect

Caption: A three-phase workflow to validate the kinase inhibitor hypothesis, from broad screening to functional cellular outcomes.

Phase 1: Biochemical Target Identification and Direct Binding Confirmation

Objective: To identify specific kinase targets and quantify the compound's binding affinity.

A. Experiment 1: Broad Kinase Panel Screening

  • Protocol:

    • Utilize a commercial in vitro kinase screening service (e.g., Reaction Biology, Eurofins Discovery) to profile the compound against a broad panel of hundreds of human kinases.[8][9][10][11][12]

    • Perform the initial screen at a fixed compound concentration (e.g., 1 µM or 10 µM) and a standard ATP concentration (e.g., 10 µM or apparent Km).[9]

    • The assay format is typically a radiometric assay (e.g., ³³P-ATP) that directly measures the transfer of a phosphate group to a substrate, providing a robust measure of kinase activity.[8]

    • Primary endpoint is the percent inhibition of kinase activity relative to a DMSO vehicle control.

  • Expected Outcome: A list of "hit" kinases that are significantly inhibited by the compound, providing the first direct evidence of its targets.

B. Experiment 2: Biophysical Confirmation of Binding (Surface Plasmon Resonance)

  • Protocol:

    • Immobilize the purified, active recombinant kinase (top hit from the panel screen) onto an SPR sensor chip.[13][14]

    • Flow a series of concentrations of the N-(2-Anilino-4-chlorophenyl)-N-methylacetamide compound over the chip surface.

    • Measure the change in the refractive index at the surface in real-time to monitor the association and dissociation of the compound.[15][16]

    • Fit the resulting sensorgram data to a binding model to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).[16]

  • Expected Outcome: Quantitative kinetic data confirming a direct, physical interaction between the compound and the kinase target. This validates that the inhibition seen in the activity assay is due to direct binding.

ParameterDescriptionHypothetical Value
IC₅₀ (Kinase Assay) Concentration for 50% inhibition of kinase activity.50 nM
Kₐ (SPR) Equilibrium dissociation constant; measures binding affinity.75 nM
kₐ (SPR) Association rate constant ('on-rate').1 x 10⁵ M⁻¹s⁻¹
kₔ (SPR) Dissociation rate constant ('off-rate').7.5 x 10⁻³ s⁻¹
Phase 2: Cellular Target Engagement and Pathway Modulation

Objective: To confirm the compound engages its target in a live-cell environment and inhibits the downstream signaling pathway.

A. Experiment 3: Cellular Thermal Shift Assay (CETSA)

  • Protocol:

    • Treat intact cells from a relevant cancer cell line (e.g., one known to be dependent on the target kinase) with the compound or a vehicle control.[17][18][19]

    • Aliquot the treated cells and heat them to a range of different temperatures.[20][21]

    • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein via centrifugation.[18]

    • Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or ELISA.[18]

    • Plot the soluble protein amount versus temperature to generate a melting curve. A positive result is a shift of the curve to a higher temperature in the compound-treated samples, indicating ligand-induced stabilization.[19][20]

  • Expected Outcome: A thermal shift demonstrates that the compound binds to and stabilizes its target protein within the complex milieu of the cell, confirming target engagement in situ.[17][21]

B. Experiment 4: Western Blot Analysis of Phospho-Proteins

  • Protocol:

    • Culture a relevant cell line and serum-starve overnight to reduce basal signaling.

    • Pre-treat cells with various concentrations of the compound for 1-2 hours.

    • Stimulate the signaling pathway with an appropriate growth factor (if required) to induce kinase activation.

    • Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[22][23]

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and a key downstream substrate. Also probe for the total protein levels of each as a loading control.[24][25]

    • Use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[22]

    • Detect signals using an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.[22]

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its substrate in compound-treated cells, with no change in total protein levels. This provides functional evidence of target inhibition within the cell.

Phase 3: Functional Cellular Assays

Objective: To determine if target inhibition translates into a desired anti-cancer phenotype.

A. Experiment 5: Cell Proliferation/Viability Assay

  • Protocol:

    • Seed cancer cells known to be dependent on the target kinase into 96-well plates.

    • Treat the cells with a serial dilution of the compound for 48-72 hours.

    • Assess cell viability using a standard method such as MTT (measures metabolic activity) or CellTiter-Glo (measures ATP content).

    • Plot the viability data against compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

  • Expected Outcome: A dose-dependent reduction in the proliferation of cancer cells that rely on the identified kinase target, demonstrating the compound's functional efficacy.

Conclusion

The structural characteristics of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide strongly suggest a plausible mechanism of action as an ATP-competitive kinase inhibitor. The diphenylamine core is a well-validated pharmacophore for this target class. The proposed experimental framework provides a comprehensive and logical pathway to first identify the specific kinase target(s), confirm direct binding and cellular engagement, and finally, link this molecular action to a functional anti-proliferative outcome. Successful validation through this workflow would establish a clear mechanistic rationale for its further development as a potential therapeutic agent.

References

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  • Protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. Available at: [Link]

  • Zhang, J. et al. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology. Available at: [Link]

  • Nagano, K. et al. (2022). Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition. PubMed. Available at: [Link]

  • Imoto, M. et al. (2004). Orally active anti-proliferation agents: Novel diphenylamine derivatives as FGF-R2 tyrosine kinase inhibitors. Cancer Research. Available at: [Link]

  • Martinez Molina, D. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Gozalbes, R. et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]

  • Lim, S. M. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

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  • Jafari, R. et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Zhang, J. et al. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Publications. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Available at: [Link]

  • Roskoski, R. Jr. (2016). Different types of ATP-competitive kinase inhibitors. ResearchGate. Available at: [Link]

  • Gozalbes, R. et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. Available at: [Link]

  • Godl, K. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]

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Exploratory

discovery and history of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

An In-Depth Technical Guide on the Genesis, Synthesis, and Characterization of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam Impurity E) Introduction In the landscape of pharmaceutical development and manufact...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Genesis, Synthesis, and Characterization of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam Impurity E)

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is of paramount importance. Impurities, even in trace amounts, can have significant implications for the safety and efficacy of a drug product. This technical guide delves into the discovery, history, and characterization of a specific, pharmacopoeially significant impurity: N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This compound is not a therapeutic agent in its own right but is a critical molecule in the quality control of the antiepileptic drug, Clobazam. It is recognized by the European Pharmacopoeia (EP) as "Clobazam Impurity E".[1][2]

Clobazam is a 1,5-benzodiazepine, distinguished structurally from the more common 1,4-benzodiazepines, and is utilized for its anxiolytic and anticonvulsant properties.[3][4] The story of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is intrinsically linked to the chemical stability of Clobazam. Its "discovery" was not a targeted effort to find a new therapeutic entity, but rather the result of meticulous analytical work to understand the degradation pathways of Clobazam. This guide will provide a comprehensive overview of its formation, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.

Physicochemical Properties of Clobazam Impurity E

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These identifiers are crucial for its analytical detection and characterization.

PropertyValueSource
IUPAC Name N-(2-anilino-4-chlorophenyl)-N-methylacetamidePubChem[1]
Synonyms Clobazam EP Impurity E, N-[4-Chloro-2-(phenylamino)phenyl]-N-methylacetamidePubChem[1], SynZeal[2]
CAS Number 75524-13-9PubChem[1]
Molecular Formula C₁₅H₁₅ClN₂OPubChem[1]
Molecular Weight 274.74 g/mol PubChem[1]
InChIKey CEWAYLVWMVQRRM-UHFFFAOYSA-NPubChem[1]
SMILES CC(=O)N(C)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2PubChem[1]

Genesis of the Impurity: A Story of Degradation

The existence of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide as a Clobazam-related impurity is a direct consequence of the inherent chemical reactivity of the benzodiazepine ring system, particularly its susceptibility to hydrolysis under basic conditions.

Mechanism of Formation

Clobazam Impurity E is formed through the degradation of the Clobazam molecule.[3][4] Specifically, it is a product of base-catalyzed hydrolysis. The seven-membered diazepine ring in Clobazam contains two amide-like linkages. One of these, between the carbonyl group at position 2 and the nitrogen at position 1, is susceptible to cleavage. In the presence of a base, such as sodium hydroxide (NaOH), a hydroxide ion can attack the carbonyl carbon, leading to the opening of the benzodiazepine ring. This ring-opening event, followed by rearrangement, results in the formation of the stable N-(2-Anilino-4-chlorophenyl)-N-methylacetamide structure. Research has demonstrated that this degradation is a significant pathway under basic stress conditions.[3][5]

G clobazam Clobazam (7-chloro-1-methyl-5-phenyl-1,5- benzodiazepine-2,4-dione) intermediate Ring-Opened Intermediate clobazam->intermediate Base-catalyzed hydrolysis (e.g., NaOH, H₂O) impurity_e N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam Impurity E) intermediate->impurity_e Rearrangement

Caption: Formation of Clobazam Impurity E via base-catalyzed degradation.

Synthesis of Clobazam Impurity E

For the purpose of analytical reference and toxicological studies, the controlled synthesis of impurities is essential. The most direct synthetic route to Clobazam Impurity E leverages its formation as a degradation product.

Experimental Protocol: Base-Mediated Degradation of Clobazam

This protocol is based on the synthetic strategy described in the literature for the formation of Clobazam Impurity E from Clobazam.[3][4]

Objective: To synthesize N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam Impurity E) by controlled degradation of Clobazam.

Materials:

  • Clobazam

  • Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of Clobazam in an aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Heating: Heat the reaction mixture to a temperature between 75-80°C.[3][4] The elevated temperature accelerates the hydrolysis of the benzodiazepine ring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material (Clobazam) is consumed or the desired amount of product is formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess base with a suitable acid (e.g., dilute HCl) to a neutral pH.

    • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane) multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product using column chromatography or recrystallization to yield pure N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

Causality of Experimental Choices:

  • Base (NaOH): The hydroxide ion is the nucleophile that initiates the cleavage of the amide bond in the diazepine ring.

  • Elevated Temperature (75-80°C): Provides the necessary activation energy to overcome the kinetic barrier of the hydrolysis reaction, ensuring a reasonable reaction rate.

  • Extraction and Purification: Standard organic chemistry techniques to isolate the desired product from the reaction mixture and remove any unreacted starting material or byproducts.

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve Clobazam in aq. NaOH B Heat to 75-80°C A->B C Monitor Reaction (TLC/HPLC) B->C D Cool & Neutralize C->D Reaction Complete E Organic Extraction D->E F Dry & Concentrate E->F G Purify (Chromatography/ Recrystallization) F->G H Final Product G->H Pure Impurity E

Caption: Synthetic workflow for Clobazam Impurity E.

Analytical Characterization and Control

The identification and quantification of Clobazam Impurity E are critical for ensuring the quality of Clobazam API and its formulated products. Stability-indicating analytical methods are essential for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the primary tool for separating Clobazam from its degradation products, including Impurity E.[5] Such a method must be able to resolve the peak of Impurity E from the main Clobazam peak and other potential impurities.

Typical HPLC Parameters:

  • Column: A reversed-phase column, such as a Nova-Pak C18, is commonly used.[5]

  • Mobile Phase: A buffered mobile phase, often a mixture of a phosphate buffer and an organic solvent like acetonitrile, is employed to achieve good separation.[5]

  • Detection: UV detection at a wavelength where both Clobazam and the impurity have significant absorbance (e.g., 230 nm) is typical.[5]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For unequivocal structure confirmation, hyphenated techniques like LC-MS and standalone techniques like NMR are indispensable.

  • LC-ESI/MSn: Liquid Chromatography-Electrospray Ionization/Mass Spectrometry is used to determine the molecular weight of the impurity and to study its fragmentation patterns, which provides structural clues.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to fully elucidate the chemical structure of the synthesized impurity, confirming the connectivity of atoms.[3][6]

The availability of a certified reference standard for Clobazam Impurity E is crucial for the validation of analytical methods and for the accurate quantification of this impurity in drug samples.[7][8][9]

Conclusion

The study of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, or Clobazam Impurity E, provides a clear window into the importance of understanding drug degradation pathways. Its "discovery" and "history" are not those of a potential therapeutic agent, but of a critical marker for the stability and purity of Clobazam. By understanding its mechanism of formation, developing robust synthetic and analytical methods, and implementing stringent controls, pharmaceutical scientists can ensure the quality, safety, and efficacy of Clobazam for patients who rely on it for the management of epilepsy. This technical guide has illuminated the multifaceted nature of this impurity, from its chemical origins to its regulatory significance.

References

  • Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization.Letters in Organic Chemistry, 2017. [URL: https://www.ingentaconnect.com/content/ben/loc/2017/00000014/00000010/art00010]
  • CLOBAZAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.Pharma Education. [URL: https://pharmaeducation.net/clobazam-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/]
  • A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization.DARU Journal of Pharmaceutical Sciences, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3848202/]
  • Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC-ESI/MSn and NMR.Journal of Pharmaceutical and Biomedical Analysis, 2017. [URL: https://pubmed.ncbi.nlm.nih.gov/28183048/]
  • Clobazam Impurities.SynZeal. [URL: https://www.synzeal.com/impurities/clobazam-impurities]
  • List of European Pharmacopoeia Reference Standards.Council of Europe. [URL: https://www.edqm.eu/sites/default/files/catalog/2024-07/list_of_european_pharmacopoeia_reference_standards_2.pdf]
  • N-(2-Anilino-4-chlorophenyl)-N-methylacetamide | C15H15ClN2O | CID 620908.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/620908]
  • Clobazam EP Impurity E | 75524-13-9.SynZeal. [URL: https://www.synzeal.com/impurities/clobazam-impurities/clobazam-ep-impurity-e-75524-13-9]
  • Clobazam-impurities.Pharmaffiliates. [URL: https://www.

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Methods for the Detection and Quantification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam Impurity E)

Abstract This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection and quantification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This compound is identifie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection and quantification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This compound is identified as a specified impurity in the European Pharmacopoeia (EP) for the anxiolytic drug Clobazam, designated as "Clobazam Impurity E"[1]. The control of such impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product[2]. This guide presents two field-proven protocols: a primary quantitative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, and a high-sensitivity confirmatory method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis and structural confirmation. The protocols are supported by a detailed discussion on method validation strategies aligned with International Council for Harmonisation (ICH) guidelines[3][4].

Introduction and Principles of Detection

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a process-related impurity that can arise during the synthesis of Clobazam. Its structure is closely related to the active pharmaceutical ingredient (API), making its separation and quantification a non-trivial analytical challenge. Regulatory bodies mandate that pharmaceutical impurities be monitored and controlled within specified limits, necessitating the development and validation of suitable analytical procedures[5][6].

Causality of Method Selection

The choice of analytical technique is dictated by the specific requirement of the analysis.

  • For routine Quality Control (QC) batch release testing , a robust, reliable, and cost-effective method is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the industry standard. It offers excellent quantitative performance and is capable of resolving the impurity from the main API peak. The principle relies on the differential partitioning of the analyte and impurity between a nonpolar stationary phase (typically C18) and a polar mobile phase.

  • For impurity identification, structural confirmation, or trace-level quantification in complex matrices or during forced degradation studies, a more sensitive and selective technique is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled specificity and low detection limits. It physically separates the impurity chromatographically and then distinguishes it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, virtually eliminating matrix interference[7].

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol describes a gradient reverse-phase HPLC method suitable for the quantification of Clobazam Impurity E in a Clobazam drug substance.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Clobazam API and Impurity E Standard dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve vortex Vortex & Sonicate to Ensure Dissolution dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 230 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Impurity % Using Relative Response integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV workflow for impurity quantification.

Reagents and Materials
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Buffer Components: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid.

  • Standards: N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Reference Standard, Clobazam Reference Standard.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Diluent: Acetonitrile:Water (50:50, v/v).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 25 mM solution of KH₂PO₄ in water and adjust the pH to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Impurity Standard Stock (100 µg/mL): Accurately weigh 10 mg of the impurity reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Working Standard (1 µg/mL): Dilute 1.0 mL of the Impurity Standard Stock to 100 mL with Diluent.

  • Sample Solution Preparation:

    • Test Solution (1 mg/mL): Accurately weigh 50 mg of the Clobazam drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate if necessary.

  • Chromatographic Analysis:

    • Filter all solutions through a 0.45 µm filter before injection.

    • Inject the solutions onto the HPLC system.

Instrument Conditions
ParameterSettingJustification
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase chemistry provides good retention and separation for aromatic compounds.
Mobile Phase Gradient Elution (See Table Below)A gradient is necessary to elute the strongly retained API after the impurity peak within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection λ 230 nmWavelength at which both the API and impurity exhibit significant absorbance.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the injection solvent.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030
Data Analysis

The percentage of the impurity is calculated using the principle of external standardization. The area of the impurity peak in the sample chromatogram is compared to the area of the standard peak.

% Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Protocol 2: Confirmatory Analysis by LC-MS/MS

This protocol is designed for the unambiguous identification and ultra-sensitive quantification of the impurity, employing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Prepare Dilute Sample in MS-Compatible Solvent filter Filter through 0.22 µm Syringe Filter start->filter inject Inject into UPLC/HPLC filter->inject separate Fast Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 Q1: Select Precursor Ion ionize->ms1 cid Q2: Fragment Ion (CID) ms1->cid ms2 Q3: Select Product Ions cid->ms2 mrm Generate MRM Chromatogram ms2->mrm quantify Quantify using Calibrated Curve mrm->quantify confirm Confirm Identity by Ion Ratio quantify->confirm

Caption: LC-MS/MS workflow for trace impurity analysis.

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

  • Mobile Phase Additive: Formic Acid (Optima™ LC/MS Grade).

  • Column: High-efficiency C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Diluent: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality Note: Formic acid is a volatile additive essential for efficient protonation in positive mode ESI and is compatible with the high vacuum of the mass spectrometer[8]. Non-volatile buffers like phosphate must be avoided.

  • Standard and Sample Preparation: Prepare as described in Protocol 1, but use the MS-grade diluent and solvents. Concentrations may be significantly lower due to the high sensitivity of the instrument.

  • Mass Spectrometer Tuning: Infuse a dilute solution of the impurity standard (e.g., 100 ng/mL) to determine the precursor ion and optimize fragmentation conditions to identify suitable product ions for MRM transitions.

Instrument Conditions

Liquid Chromatography Parameters:

ParameterSetting
Column C18, 100 x 2.1 mm, 1.8 µm
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient 5% B to 95% B over 5 min

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Molecular Weight: 274.74 g/mol [1]

  • Expected Precursor Ion [M+H]⁺: m/z 275.1

Hypothetical MRM Transitions (To be optimized empirically):

TransitionDwell Time (ms)Collision Energy (eV)Purpose
275.1 → 198.1 10020Quantifier Ion
275.1 → 154.1 10025Qualifier Ion

Expert Insight: The use of a quantifier and at least one qualifier ion is standard practice. The ratio of the qualifier to quantifier peak areas must remain constant across standards and samples to provide confident identification.

Method Validation Strategy (per ICH Q2(R2))

A robust validation protocol ensures that the analytical method is fit for its intended purpose[3][6]. The HPLC-UV method, being the primary quantitative tool, must undergo full validation.

Logical Relationship of Validation Parameters

Validation_Pyramid cluster_base Foundation cluster_core Core Quantitative Metrics cluster_limits Sensitivity Limits cluster_reliability Reliability Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Range->Robustness Accuracy->Robustness Precision->Robustness

Caption: Interdependence of ICH validation parameters.

Validation Parameters and Acceptance Criteria
ParameterAssessment ProcedureTypical Acceptance Criteria (for Impurity Method)
Specificity Analyze blank, API, impurity, and spiked samples. Use PDA for peak purity assessment.Impurity peak is resolved from all other peaks (Resolution > 2.0). No interference at the retention time of the impurity.
Linearity Analyze ≥5 concentrations of the impurity standard across the expected range.Correlation coefficient (r²) ≥ 0.99. y-intercept should be close to zero.
Range Confirmed by linearity, accuracy, and precision data.From the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy Analyze spiked samples (e.g., API spiked with impurity at 3 levels, n=3).Mean recovery should be within 80.0% to 120.0%.
Precision Repeatability: 6 replicate preparations of a single sample. Intermediate: Repeat on a different day with a different analyst/instrument.Repeatability: RSD ≤ 5.0%. Intermediate: RSD ≤ 10.0%.
LOQ Signal-to-Noise (S/N) ratio of ~10:1. Verify with accuracy and precision.RSD for precision at LOQ ≤ 10.0%. Accuracy at LOQ within 70-130%.
LOD Signal-to-Noise (S/N) ratio of ~3:1.Visual evaluation of signal above noise.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters remain within limits. No significant change in impurity percentage.

References

  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • N-(2-Anilino-4-chlorophenyl)-N-methylacetamide | C15H15ClN2O | CID 620908.
  • Separation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Pharmaceutical Design.
  • Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
  • Current Developments in LC-MS for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical, Chemical and Biological Sciences.

Sources

Application

Introduction: Characterizing Novel Kinase Inhibitors in the MAPK Pathway

An Application Note and In Vitro Assay Protocol for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a Putative MEK1 Kinase Inhibitor. The compound N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, hereafter designated ACMA...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In Vitro Assay Protocol for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a Putative MEK1 Kinase Inhibitor.

The compound N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, hereafter designated ACMA, possesses a chemical scaffold reminiscent of known ATP-competitive kinase inhibitors. Specifically, the anilinophenylamine core is prevalent in inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations in RAS or RAF proteins, is a hallmark of many human cancers, making its components, such as MEK1 and MEK2, highly validated targets for therapeutic intervention.

This document outlines a comprehensive in vitro assay cascade designed to characterize ACMA as a putative inhibitor of MEK1. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a logical, self-validating workflow. We will progress from a direct, biochemical assessment of enzyme inhibition to cell-based assays measuring target engagement and downstream functional consequences. This structured approach ensures that observed biological effects are directly attributable to the compound's interaction with its intended target.

Hypothesized Mechanism of Action

We hypothesize that ACMA inhibits the kinase activity of MEK1. MEK1 is a dual-specificity kinase that phosphorylates and activates ERK1 and ERK2. By inhibiting MEK1, ACMA is expected to decrease the levels of phosphorylated ERK (p-ERK), leading to the suppression of downstream signaling and ultimately inhibiting the proliferation of cancer cells dependent on this pathway.

MEK1_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Target Cascade cluster_2 Cellular Response RAS RAS (Active GTP) RAF RAF (e.g., B-Raf V600E) RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates (Activates) ERK ERK MEK1->ERK Phosphorylates (Activates) Proliferation Cell Proliferation ERK->Proliferation Promotes ACMA ACMA (Putative Inhibitor) ACMA->MEK1 Inhibits

Caption: Hypothesized mechanism of ACMA action within the MAPK signaling pathway.

Experimental Workflow: A Three-Tiered Validation Approach

Our investigation into ACMA will follow a three-stage process, ensuring a rigorous and logical progression from biochemical potency to cellular function.

Assay_Workflow cluster_workflow ACMA Characterization Workflow A Tier 1: Biochemical Assay Direct MEK1 Enzyme Inhibition (LanthaScreen™) B Tier 2: Target Engagement Cellular p-ERK Inhibition (Western Blot) A->B Validate in Cells C Tier 3: Functional Outcome Anti-Proliferation Assay (CellTiter-Glo®) B->C Confirm Function

Caption: The sequential workflow for characterizing ACMA's inhibitory activity.

Tier 1: Biochemical Potency Assessment

Objective: To determine if ACMA directly inhibits the kinase activity of purified, recombinant MEK1 enzyme and to quantify its potency (IC₅₀).

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is recommended for its high sensitivity and robustness. This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the MEK1 kinase domain by the inhibitor.

Protocol: LanthaScreen™ MEK1 Binding Assay
  • Reagent Preparation:

    • Prepare a 4X Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Prepare 4X MEK1 Enzyme solution: Dilute recombinant human MEK1 (untagged) to a 4X final concentration (e.g., 40 nM) in Assay Buffer.

    • Prepare 4X Alexa Fluor™ 647-labeled ATP-competitive tracer solution in Assay Buffer.

    • Prepare a serial dilution of ACMA in 100% DMSO, then dilute into Assay Buffer to create 4X compound solutions. The final DMSO concentration in the well should not exceed 1%.

  • Assay Procedure:

    • Add 2.5 µL of the 4X ACMA serial dilutions or vehicle (DMSO) control to wells of a low-volume 384-well plate.

    • Add 2.5 µL of the 4X MEK1 enzyme solution to all wells.

    • Add 2.5 µL of the 4X fluorescent tracer solution to all wells.

    • Add 2.5 µL of a 4X Eu-anti-tag antibody solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of ACMA concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Parameter Description Example Value
Enzyme Recombinant Human MEK120 nM (final)
Tracer Kinase Tracer 236100 nM (final)
Antibody Eu-anti-GST Antibody2 nM (final)
ACMA Conc. 10-point, 3-fold serial dilution10 µM - 0.5 nM
Incubation 60 min at 22°C
Output TR-FRET Ratio
Derived Value IC₅₀e.g., 50 nM

Tier 2: Cellular Target Engagement

Objective: To confirm that ACMA can enter cells and inhibit the phosphorylation of ERK, the direct downstream substrate of MEK1.

Methodology: Western blotting is the gold-standard method for this purpose. We will use a cancer cell line with a known activating mutation upstream of MEK1, such as the A375 melanoma cell line (B-Raf V600E), which results in constitutive activation of the MAPK pathway.

Protocol: Western Blot for p-ERK Inhibition
  • Cell Culture and Treatment:

    • Plate A375 cells in 6-well plates and grow to 70-80% confluency in RPMI-1640 medium supplemented with 10% FBS.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat cells with a serial dilution of ACMA (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

      • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

      • Rabbit anti-total-ERK1/2

      • Mouse anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK signal against ACMA concentration to determine the cellular IC₅₀.

Tier 3: Cellular Functional Assay

Objective: To determine if target engagement by ACMA translates into a functional anti-proliferative effect in a cancer cell line dependent on the MAPK pathway.

Methodology: A cell viability assay based on the quantification of ATP, an indicator of metabolically active cells, will be used. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for this purpose.

Protocol: CellTiter-Glo® Anti-Proliferation Assay
  • Cell Plating and Treatment:

    • Seed A375 cells into a 96-well, white-walled plate at a density of 3,000 cells per well in 100 µL of culture medium.

    • Allow cells to adhere overnight.

    • Treat the cells with a 10-point serial dilution of ACMA. Include a vehicle-only control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated controls (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of ACMA concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Assay Tier Parameter Measured Methodology Expected Outcome
1. Biochemical Direct Enzyme InhibitionLanthaScreen™ TR-FRETPotent, dose-dependent inhibition of MEK1 (low nM IC₅₀).
2. Cellular Target p-ERK LevelsWestern BlotDose-dependent reduction of p-ERK in A375 cells.
3. Cellular Function Cell ViabilityCellTiter-Glo®Dose-dependent decrease in A375 cell proliferation (GI₅₀).

Conclusion

This structured, multi-tiered approach provides a robust framework for the in vitro characterization of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (ACMA) as a putative MEK1 inhibitor. By systematically confirming biochemical potency, cellular target engagement, and functional consequences, this workflow establishes a clear, evidence-based link between the compound's chemical structure and its biological activity. The successful execution of these protocols will yield a comprehensive data package essential for the continued development of ACMA as a potential therapeutic agent.

References

  • Roskoski, R., Jr. (2016). MEK1/2 dual-specificity protein kinases: structure and regulation. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Caunt, J. R., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer. Available at: [Link]

  • Davies, H., Bignell, G. R., Cox, C., et al. (2002). Mutations of the BRAF gene in human cancer. Nature. Available at: [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences. Available at: [Link]

Method

Application Notes and Protocols: N-(2-Anilino-4-chlorophenyl)-N-methylacetamide as a Chromatographic Reference Standard

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the synthesis process, degradation of the API, or storage. The use of well-characterized reference standards is the cornerstone of analytical methods designed to detect, identify, and quantify these impurities. This document provides a detailed guide on the application of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide as a reference standard in the chromatographic analysis of the anti-epileptic drug, Clobazam.

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is recognized by the European Pharmacopoeia as Clobazam EP Impurity E , a specified degradation product of Clobazam.[1][2] Its presence and concentration in the final drug product are critical quality attributes that must be carefully monitored. This application note offers in-depth protocols for the preparation and use of this reference standard, underpinned by scientific principles to ensure analytical accuracy and reliability.

Physicochemical Properties of the Reference Standard

A thorough understanding of the reference standard's properties is fundamental to its correct handling and application.

PropertyValueSource
Chemical Name N-(2-Anilino-4-chlorophenyl)-N-methylacetamide[3]
Synonyms Clobazam EP Impurity E, Clobazam USP Related Compound E[4][5]
CAS Number 75524-13-9[4][5][6]
Molecular Formula C₁₅H₁₅ClN₂O[4][3]
Molecular Weight 274.75 g/mol [5][6]
Appearance White to Off-White Solid[5]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol

Genesis of the Impurity: A Degradation Pathway

Clobazam EP Impurity E is not typically a process-related impurity arising from the synthetic route of Clobazam. Instead, it is a degradation product formed under basic conditions.[7][8] Specifically, the hydrolysis of the benzodiazepine ring in Clobazam, when subjected to a base such as sodium hydroxide (NaOH), particularly at elevated temperatures (e.g., 75-80°C), leads to the formation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.[1][7] This understanding is crucial for developing stability-indicating analytical methods and for investigating out-of-specification results in stability studies.

Clobazam Clobazam Impurity_E N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam EP Impurity E) Clobazam->Impurity_E Hydrolysis Degradation Degradation Conditions Degradation->Impurity_E Base (e.g., NaOH) Elevated Temperature

Caption: Formation of Clobazam Impurity E via degradation.

Protocol 1: Preparation of the Reference Standard Stock Solution

The accuracy of impurity quantification is directly dependent on the precise preparation of the reference standard solution. The following protocol outlines a validated approach.

Rationale: Acetonitrile is selected as the primary solvent due to its compatibility with reversed-phase HPLC and its ability to solubilize both Clobazam and its impurities. The concentration is chosen to be sufficiently high for serial dilutions into the typical working range for impurity analysis (0.1-20 µg/ml).[1] Storage at 2-8°C minimizes degradation of the standard.[1]

Materials:

  • N-(2-Anilino-4-chlorophenyl)-N-methylacetamide reference standard

  • HPLC-grade Acetonitrile

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Amber glass vials for storage

Procedure:

  • Weighing: Accurately weigh approximately 5 mg of the N-(2-Anilino-4-chlorophenyl)-N-methylacetamide reference standard into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of acetonitrile to the flask. Sonicate for 5 minutes or until the standard is completely dissolved.

  • Dilution: Allow the solution to return to room temperature. Dilute to the mark with acetonitrile and mix thoroughly. This yields a stock solution with a nominal concentration of 100 µg/mL.

  • Storage: Transfer the stock solution to an amber glass vial and store it in a refrigerator at 2-8°C. The solution is typically stable for up to 7 days under these conditions.[1]

Protocol 2: Stability-Indicating HPLC Method for Clobazam and Impurity E

This method is designed to separate Clobazam from its degradation products, including Impurity E, making it suitable for stability studies and routine quality control.[1]

Rationale: A C18 column provides the necessary hydrophobicity for retaining Clobazam and its related substances. The mobile phase, a buffered solution of acetonitrile and potassium phosphate, allows for the effective separation of these compounds. The pH of the mobile phase is a critical parameter for achieving optimal resolution. UV detection at 230 nm is suitable for quantifying both Clobazam and Impurity E.[9]

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Stock Reference Standard Stock Solution (Protocol 1) Working Standards & Sample Solutions HPLC HPLC System Column: Nova-pak C18 Mobile Phase: KH₂PO₄ (pH 8.5) & Acetonitrile (50:50, v/v) Detection: UV at 230 nm Stock->HPLC Injection Data Chromatogram Peak Integration & Quantification HPLC->Data Signal

Caption: Workflow for HPLC analysis of Clobazam Impurity E.

Chromatographic Conditions:

ParameterSpecification
Column Nova-pak C18, 150 mm x 3.9 mm, 4 µm particle size
Mobile Phase 50 mM KH₂PO₄ (pH adjusted to 8.5) and Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 230 nm

System Suitability: Before sample analysis, the chromatographic system must be validated.

  • Prepare a System Suitability Solution: Dilute the Clobazam and Impurity E stock solutions to a concentration where both peaks are clearly visible (e.g., 10 µg/mL of Clobazam and 1 µg/mL of Impurity E).

  • Inject: Make at least five replicate injections of the system suitability solution.

  • Evaluate:

    • Resolution: The resolution between the Clobazam and Impurity E peaks should be greater than 2.0.

    • Tailing Factor: The tailing factor for both peaks should be less than 2.0.

    • Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be less than 2.0%.

Analysis Procedure:

  • Calibration Curve: Prepare a series of calibration standards by diluting the Impurity E stock solution to concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the specification limit for this impurity (e.g., 0.1 to 2.0 µg/mL).

  • Sample Preparation: Prepare the Clobazam test sample by dissolving a known amount in the mobile phase to achieve a target concentration (e.g., 1 mg/mL).

  • Injection Sequence: Inject a blank (mobile phase), the calibration standards, the system suitability solution, and the test samples.

  • Quantification: Plot the peak area of Impurity E against its concentration for the calibration standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of Impurity E in the test samples.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The system suitability criteria ensure that the chromatographic system is performing adequately before any sample analysis. The use of a multi-point calibration curve validates the linearity and accuracy of the method within the desired analytical range. Furthermore, the stability-indicating nature of the HPLC method ensures that the results are reliable even in the presence of other degradation products.[1]

Conclusion

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam EP Impurity E) is a critical reference standard for ensuring the quality and safety of Clobazam. Its proper use in validated chromatographic methods, as detailed in these application notes, allows researchers and quality control professionals to accurately monitor and control this degradation impurity. Adherence to these protocols will contribute to regulatory compliance and the overall quality of the final pharmaceutical product.

References

  • Kumar, N., et al. (2018). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Letters in Organic Chemistry, 14(10), 769-777. Available at: [Link]

  • Gouda, A. A., et al. (2014). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. DARU Journal of Pharmaceutical Sciences, 22(1), 58. Available at: [Link]

  • SynZeal. (n.d.). Clobazam EP Impurity E. Retrieved from [Link]

  • Kumar, N., et al. (2017). Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC-ESI/MSn and NMR. Journal of Pharmaceutical and Biomedical Analysis, 140, 276-285. Available at: [Link]

  • Cleanchem. (n.d.). Clobazam EP Impurity E. Retrieved from [Link]

  • Ovid. (n.d.). Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2021). Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. Pharmaceuticals, 14(7), 669. Available at: [Link]

  • Tathe, R. M., et al. (2022). NOVEL STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF CLOBAZAM AND ITS RELATED SUBSTANCES IN ORAL SUSPENSION. ResearchGate. Available at: [Link]

  • Gaillard, Y., & Pépin, G. (1997). Quantitation of Clobazam in Human Plasma Using High-Performance Liquid Chromatography. Journal of Analytical Toxicology, 21(5), 389-393. Available at: [Link]

  • ResearchGate. (n.d.). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. Retrieved from [Link]

  • SynZeal. (n.d.). N-Nitroso Clobazam EP Impurity E. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Clobazam-impurities. Retrieved from [Link]

  • Indonesian Journal of Food and Drug Safety. (2020). Characterization and Purity Test of Clobazam by High Performance Liquid Chromatography as a Comparison Standard for Indonesian Pharmacopoeia. Eruditio, 8(1), 1-10. Available at: [Link]

  • ResearchGate. (n.d.). Optimised determination of clobazam in human plasma with extraction and high-performance liquid chromatography analysis. Retrieved from [Link]

  • MDPI. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(18), 5989. Available at: [Link]

  • Google Patents. (n.d.). CN106749052B - Preparation method of clobazam.
  • PubChem. (n.d.). N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: A Guide to Cell Culture Studies with N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Abstract This document provides a comprehensive guide for the use of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in cell culture-based research. Initial searches indicate that this compound is a novel or non-commercia...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in cell culture-based research. Initial searches indicate that this compound is a novel or non-commercial chemical entity, identified in PubChem as an impurity of the pharmaceutical Clobazam[1]. Due to the absence of established biological data, this guide has been developed by leveraging established principles for handling new chemical entities (NCEs) and drawing parallels with the behavior of structurally related anilino-phenyl compounds, which are frequently investigated as kinase inhibitors.[2][3] This protocol outlines essential safety precautions, methods for stock solution preparation, a general protocol for cell treatment, and detailed procedures for assessing its biological activity through cell viability assays and pathway analysis.

Introduction and Scientific Context

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide belongs to the broad class of phenylacetamide derivatives. While this specific molecule is not well-characterized, its core structure, featuring an anilino-phenyl moiety, is common in a variety of biologically active compounds, including kinase inhibitors designed to interfere with cellular signaling pathways.[2][3] Compounds with this scaffold are known to target critical regulators of cell proliferation, survival, and differentiation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6]

Therefore, it is hypothesized that N-(2-Anilino-4-chlorophenyl)-N-methylacetamide may act as a modulator of intracellular signaling cascades. This guide provides the foundational protocols to investigate this hypothesis, enabling researchers to characterize its cytotoxic and mechanistic properties.

Safety and Handling of a Novel Chemical Entity

As the toxicological properties of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide are unknown, it must be handled as a potentially hazardous substance.[7][8] All manipulations should be conducted within a certified chemical fume hood.[9][10]

Mandatory Personal Protective Equipment (PPE):

  • Lab Coat: Standard or flame-resistant, fully buttoned.[7]

  • Gloves: Nitrile or neoprene gloves are required to protect against splashes.[7]

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles must be worn at all times.[7]

Storage and Waste Disposal:

  • Store the compound in a cool, dry, and dark place, away from incompatible materials.[7]

  • All contaminated disposables and unused solutions should be treated as hazardous chemical waste and disposed of according to institutional guidelines.

Reagent Preparation and Storage

The accuracy of in vitro studies hinges on the correct preparation and storage of the test compound.[11]

Protocol 1: Preparation of a 10 mM Stock Solution

  • Compound Information:

    • Molecular Formula: C₁₅H₁₅ClN₂O[1]

    • Molecular Weight: 274.74 g/mol [1]

  • Solvent Selection: Phenylacetamide derivatives are often sparingly soluble in water but soluble in organic solvents.[12][13][14] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[11]

  • Procedure: a. Aseptically weigh 2.75 mg of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide powder. b. Add 1 mL of sterile, anhydrous DMSO to the powder. c. Vortex vigorously until the compound is completely dissolved. A brief sonication may be used if necessary. d. Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Protocols for Biological Characterization

The following protocols provide a framework for assessing the biological effects of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide on cancer cell lines.

General Protocol for Cell Culture Treatment

This workflow describes the basic steps for treating adherent cells with the compound.

Workflow Diagram: Cell Treatment

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay seed Seed cells in 96-well plate incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 prep_dilutions Prepare serial dilutions of compound add_compound Add dilutions to cells prep_dilutions->add_compound incubate2 Incubate for desired time (e.g., 48-72h) add_compound->incubate2 perform_assay Perform downstream assay (e.g., MTT, Western Blot) incubate2->perform_assay

Caption: General workflow for treating adherent cells with the test compound.

Procedure:

  • Culture the chosen cancer cell line (e.g., MCF-7, A549) to 80-90% confluency.[15]

  • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[16]

  • Allow cells to attach by incubating overnight at 37°C in a 5% CO₂ incubator.[17]

  • On the following day, prepare serial dilutions of the compound from your 10 mM stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM.[17]

  • Crucial: Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).[17]

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).[17]

Protocol for Determining IC₅₀ using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[16]

Procedure:

  • Following the treatment period from Protocol 4.1, add 10 µL of 5 mg/mL MTT solution to each well.[18]

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

  • Carefully aspirate the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17][18]

  • Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[18]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17][18]

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.[17]

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100[16]

  • Plot the percent viability against the logarithm of the compound concentration.[16]

  • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration that inhibits cell viability by 50%.[16][17]

Cell LineSeeding Density (cells/well)Treatment Duration (hr)Hypothesized IC₅₀ Range (µM)
MCF-78,000721 - 20
A5495,000725 - 50
HCT-1167,000480.5 - 15
Table 1: Example parameters for IC₅₀ determination. These values are hypothetical and must be optimized for each specific cell line and experimental condition.
Protocol for Investigating MAPK Pathway Activation

Western blotting can be used to determine if the compound affects key signaling pathways like the MAPK cascade by measuring the phosphorylation status of proteins like ERK.[5][19]

Hypothesized Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF p Gene Gene Expression (Proliferation, Survival) TF->Gene Compound N-(2-Anilino-4-chlorophenyl) -N-methylacetamide Compound->RAF Inhibition?

Caption: Hypothesized inhibition of the MAPK/ERK signaling cascade.

Procedure:

  • Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a shorter duration (e.g., 1, 6, 24 hours).

  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.[5]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and present the p-ERK level as a ratio to total ERK to determine the inhibitory effect of the compound.[19]

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Activation by Lobetyol.
  • University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • University of Florida. (n.d.). Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety.
  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129-140.
  • BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.
  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Jones, C. A., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 529, 185-197.
  • Abcam. (n.d.). MTT assay protocol.
  • BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Pulrodemstat using MTT and XTT Cell Viability Assays.
  • Thermo Fisher Scientific. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Ali, S. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • Human Metabolome Database. (2023, February 21). Showing metabocard for 2-Phenylacetamide (HMDB0010715).
  • PubChem. (n.d.). N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.
  • ChemicalBook. (2025, October 31). 2-Phenylacetamide | 103-81-1.
  • ChemBK. (n.d.). N-Phenylacetamide.
  • Al-Otaibi, M. A., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 759-766.
  • Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 234-240.

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Method

Application Notes &amp; Protocols: Characterizing Protein Interactions with N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Imperative of Biophysical Characterization In the landscape of drug discovery and chemical biology, small molecules are...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Biophysical Characterization

In the landscape of drug discovery and chemical biology, small molecules are pivotal tools for probing protein function and serve as the foundation for novel therapeutics. N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a compound of interest for its potential to modulate protein activity. However, a phenotypic effect is only the beginning of the story. To advance any research or development program, it is critical to quantitatively characterize the direct physical interaction between the compound and its putative protein target(s). This guide provides a comprehensive overview and detailed protocols for employing a suite of robust biophysical and cell-based assays to elucidate the binding properties of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

This document moves beyond simple procedural lists, offering insights into the causality behind experimental choices to empower researchers to design, execute, and interpret protein binding assays with confidence. We will explore label-free, in-solution methods that measure direct binding thermodynamics and kinetics, as well as a cell-based approach to confirm target engagement in a physiological context.

Compound Profile: N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

A clear understanding of the compound's physical properties is the first step in designing any binding assay.

PropertyValueSource
PubChem CID 620908[1]
Molecular Formula C₁₅H₁₅ClN₂O[1]
Molecular Weight 274.74 g/mol [1]
IUPAC Name N-(2-anilino-4-chlorophenyl)-N-methylacetamide[1]
Synonyms Clobazam EP impurity E, N-[4-Chloro-2-(phenylamino)phenyl]-N-methylacetamide[1]

Section 1: Direct, In-Solution Binding Characterization

The foundational step in validating a compound-protein interaction is to measure the direct binding event using purified components. This approach provides unambiguous, quantitative data on affinity, kinetics, and thermodynamics, free from the complexities of a cellular environment.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC stands as a premier method for characterizing biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.[2][3] The resulting data allow for the determination of binding affinity (K D), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3]

Causality of the Method: The principle rests on the fact that all binding events are associated with a change in heat.[2] By precisely measuring this heat change as the compound is titrated into a solution containing the target protein, we can directly quantify the energetic forces driving the interaction. This is crucial for understanding the mechanism of binding—for instance, whether it is driven by favorable hydrogen bonds and van der Waals interactions (enthalpically driven) or by the hydrophobic effect (entropically driven).

Detailed Protocol for ITC Analysis

1. Critical Prerequisite - Sample Preparation:

  • Buffer Matching: This is the most critical step for high-quality ITC data. The compound and the protein must be in an identical, extensively dialyzed buffer to minimize "heats of dilution," which can obscure the true binding signal.[3] A final dialysis of the protein against the exact buffer used to dissolve the compound is mandatory.

  • Compound Preparation: Dissolve N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in 100% DMSO to create a high-concentration stock. Then, dilute this stock into the final, matched aqueous buffer. The final DMSO concentration in both the syringe (compound) and cell (protein) solutions must be identical, typically ≤5%, as even minor differences in DMSO concentration create large dilution artifacts.[3]

  • Concentration Determination: Accurate concentration measurement of both protein and compound is essential for the reliability of the derived stoichiometry and affinity.[3]

  • Degassing: Degas all solutions immediately before the experiment for 5-10 minutes to prevent bubble formation, which creates significant noise in the baseline.[4]

2. Experimental Setup:

  • Recommended Concentrations: A common starting point is to have the protein in the sample cell at a concentration of 10-50 µM and the compound in the syringe at a 10- to 20-fold molar excess (e.g., 100-500 µM).[3][4] The ideal protein concentration is dictated by the "c-window," where c = n * [Protein] / K D. A c-value between 10 and 1000 is generally required for accurate K D determination.

  • Instrument Settings (e.g., MicroCal ITC200):

    • Reference Power: 5-10 µcal/sec

    • Stirring Speed: 750 rpm

    • Temperature: 25°C (or desired experimental temperature)

    • Injection Parameters: A series of 19-20 injections, with an initial 0.4 µL injection followed by 2 µL injections of 4-second duration, spaced 150-180 seconds apart.[4]

3. Execution:

  • Equilibrate the instrument at the desired temperature.

  • Load the protein solution into the sample cell (approx. 300 µL) and the compound solution into the injection syringe (approx. 100 µL).[3]

  • Perform a control titration by injecting the compound solution into the matched buffer alone. This measures the heat of dilution/dissociation for the compound, which must be subtracted from the main experiment's data.[2]

  • Run the primary experiment, titrating the compound into the protein solution.

4. Data Analysis:

  • Integrate the raw power peaks to determine the heat change per injection.

  • Subtract the control (dilution) data from the experimental data.

  • Plot the corrected heat per mole of injectant against the molar ratio of compound to protein.

  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K D, n, and ΔH. ΔS is then calculated using the equation: ΔG = ΔH - TΔS = RTlnK D.[3]

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that provides real-time data on molecular interactions.[5][6] It is exceptionally powerful for determining not only the binding affinity (K D) but also the kinetic rate constants for association (k a or k on) and dissociation (k d or k off).[7]

Causality of the Method: SPR detects changes in the refractive index at the surface of a sensor chip.[8] The target protein is immobilized on the chip surface. When the compound (analyte) flows over the surface and binds to the protein, the accumulation of mass at the surface causes a proportional change in the refractive index, which is measured in real-time as a response signal.[8] The shape of the resulting "sensorgram" directly reflects the rates of association and dissociation.

Detailed Protocol for SPR Analysis

1. Protein Immobilization:

  • Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).

  • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Inject the purified protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. Covalent bonds form between surface esters and protein amine groups.

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • The goal is to achieve an immobilization level that will yield a sufficient signal (e.g., 100-200 Response Units, RU) upon compound binding, while avoiding mass transport limitations. For small molecules, a higher surface density of the protein is often required.[7]

2. Binding Analysis:

  • Running Buffer: A standard physiological buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) is commonly used. It is critical to include a small amount of DMSO (e.g., 1-5%) in the running buffer to match the analyte samples and minimize bulk refractive index shifts.

  • Analyte Preparation: Prepare a dilution series of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in the running buffer. A typical series might span from low nanomolar to high micromolar concentrations (e.g., 0, 1, 3, 10, 30, 100 µM), covering a range from ~0.1x to 10x the expected K D.

  • Injection Cycle:

    • Inject the analyte solution over the sensor surface (containing the immobilized protein and a reference channel) for a set "association" time (e.g., 60-180 seconds).

    • Switch back to flowing only running buffer to monitor the "dissociation" phase (e.g., 120-600 seconds).

    • Inject a regeneration solution (e.g., a pulse of high or low pH, or high salt) if necessary to remove all bound analyte before the next cycle. This step requires careful optimization to ensure the protein on the surface is not denatured.

3. Data Analysis:

  • Subtract the signal from the reference channel to correct for bulk refractive index changes and non-specific binding.

  • Perform a "double reference" by also subtracting the signal from a "zero concentration" (buffer only) injection.

  • Globally fit the resulting sensorgrams from the entire concentration series to a kinetic binding model (e.g., 1:1 Langmuir) to determine k a, k d, and the equilibrium dissociation constant (K D = k d/k a).

Section 2: Confirming Intracellular Target Engagement

While biophysical assays are essential for confirming direct binding, they do not prove that a compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by providing direct evidence of intracellular target engagement.[9][10]

Causality of the Method: CETSA is based on the principle of ligand-induced thermal stabilization.[10] When a protein binds to its ligand, it is generally stabilized and becomes more resistant to heat-induced unfolding and subsequent aggregation.[11][12] In a CETSA experiment, cells are treated with the compound, heated, and then lysed. The amount of the target protein that remains soluble after heating is quantified. An increase in the soluble fraction of the protein in compound-treated cells compared to vehicle-treated cells indicates that the compound has bound to and stabilized its target.[13]

Detailed Protocol for CETSA

1. Establishing a Melt Curve:

  • Culture cells to ~80% confluency. Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into several PCR tubes.

  • Heat the individual aliquots to a range of different temperatures (e.g., 37°C to 70°C in 3-4°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant and analyze the amount of the target protein by Western blot or another quantitative protein detection method.

  • Plot the relative amount of soluble protein against temperature to generate a "melt curve." From this curve, identify the temperature that results in ~50% protein precipitation (T m, apparent); this temperature is often optimal for subsequent dose-response experiments.

2. Isothermal Dose-Response (ITDR) Experiment:

  • Treat intact, cultured cells with a range of concentrations of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (and a vehicle control, e.g., 0.1% DMSO) for a set time (e.g., 1-2 hours) under normal culture conditions.

  • Harvest the cells, wash to remove excess compound, and resuspend in buffer.

  • Aliquot the treated cells for each concentration.

  • Heat all samples to the single, pre-determined optimal temperature from the melt curve experiment.

  • Lyse the cells and separate the soluble and aggregated fractions as described above.

  • Quantify the amount of soluble target protein for each compound concentration via Western blot.

  • Plot the amount of soluble protein against the compound concentration. A sigmoidal dose-response curve demonstrates target engagement, where higher compound concentrations lead to increased protein stabilization.

Section 3: Visual Workflows and Data Summaries

Visual aids are crucial for understanding complex experimental procedures. The following diagrams, generated using Graphviz, illustrate the core workflows for SPR and CETSA.

Workflow Diagrams

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize Protein on Sensor Chip r1 Inject Analyte: Association Phase p1->r1 p2 Prepare Analyte (Compound) Series p2->r1 r2 Flow Buffer: Dissociation Phase r1->r2 Real-time Response r3 Regenerate Surface r2->r3 a1 Generate Sensorgrams r2->a1 r3->r1 Next Cycle a2 Fit Data to Kinetic Model a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.

CETSA_Workflow cluster_melt_curve Phase 1: Melt Curve Generation cluster_itdr Phase 2: Isothermal Dose-Response mc1 Treat Cells (Vehicle Control) mc2 Aliquot and Heat (Temperature Gradient) mc1->mc2 mc3 Lyse & Centrifuge mc2->mc3 mc4 Quantify Soluble Protein (e.g., Western Blot) mc3->mc4 mc5 Plot Curve & Select Optimal Temperature (T_opt) mc4->mc5 itdr2 Heat All Samples at T_opt mc5->itdr2 Informs T_opt itdr1 Treat Cells with Compound Dilution Series itdr1->itdr2 itdr3 Lyse & Centrifuge itdr2->itdr3 itdr4 Quantify Soluble Protein itdr3->itdr4 itdr5 Plot Dose-Response Curve (Confirm Engagement) itdr4->itdr5

Caption: Two-phase workflow for the Cellular Thermal Shift Assay (CETSA).

Summary of Assay Parameters
AssayKey ParameterRecommended Starting RangeRationale
ITC Protein Concentration10 - 50 µMTo fall within the instrument's "c-window" for accurate K D determination.
Compound Concentration10-20x molar excess over proteinTo ensure saturation of binding sites is achieved during the titration for a complete binding isotherm.
SPR Protein ImmobilizationAim for R max of 50-200 RUBalances achieving a detectable signal with avoiding mass transport artifacts.
Analyte Concentration0.1x to 10x of expected K DTo adequately define the curvature of the binding isotherm for accurate kinetic fitting.
CETSA Heat Challenge (Melt)37°C - 70°CTo span the full range of protein unfolding and identify the optimal temperature for the ITDR.
Compound Conc. (ITDR)1 nM - 100 µMA wide range is needed to capture the full dose-response relationship and determine potency.

References

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Sources

Application

Application Notes and Protocols for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam Impurity E)

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality In the landscape of modern medicinal chemistry and pharmaceutical development, the therapeutic efficacy of a drug product is inextricably li...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of modern medicinal chemistry and pharmaceutical development, the therapeutic efficacy of a drug product is inextricably linked to its purity. Active Pharmaceutical Ingredients (APIs) are seldom perfectly pure, often containing structurally related compounds known as impurities. These impurities can arise from various stages of the manufacturing process, including synthesis, purification, and storage, or as degradation products. Regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate stringent control over these impurities to ensure the safety and quality of the final drug product.

This guide focuses on N-(2-Anilino-4-chlorophenyl)-N-methylacetamide , a compound recognized in the European Pharmacopoeia as Clobazam Impurity E .[1][2] Clobazam is a benzodiazepine derivative widely prescribed as an anticonvulsant and anxiolytic.[3] The presence of impurities, such as Clobazam Impurity E, even in minute quantities, can potentially impact the drug's safety and efficacy. Therefore, the accurate identification, quantification, and control of this specific impurity are of paramount importance for pharmaceutical researchers, quality control analysts, and drug development professionals.

This document provides a comprehensive overview of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, not as a potential therapeutic agent, but as a critical quality attribute in the manufacturing of Clobazam. We will delve into its formation, provide detailed protocols for its synthesis as a reference standard, and outline a robust analytical methodology for its detection and quantification in Clobazam drug substances and products.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an impurity is fundamental for the development of analytical methods and for its synthesis and isolation.

PropertyValueReference
IUPAC Name N-(2-anilino-4-chlorophenyl)-N-methylacetamide
Synonyms Clobazam EP Impurity E, Clobazam USP Related Compound E, 5-Chloro-2-(N-methylacetamido)diphenylamine
CAS Number 75524-13-9
Molecular Formula C₁₅H₁₅ClN₂O
Molecular Weight 274.74 g/mol
Appearance Pale Pink-Purple Solid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.
SMILES CC(=O)N(C)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2
InChIKey CEWAYLVWMVQRRM-UHFFFAOYSA-N

Formation and Synthesis of Clobazam Impurity E

Plausible Mechanism of Formation

Clobazam Impurity E is primarily formed as a degradation product of Clobazam under basic hydrolytic conditions.[1][4] The benzodiazepine ring of Clobazam is susceptible to hydrolysis, particularly in the presence of a base like sodium hydroxide, which can lead to the opening of the seven-membered ring to form the N-(2-Anilino-4-chlorophenyl)-N-methylacetamide structure. Understanding this degradation pathway is crucial for developing stable formulations of Clobazam and for defining appropriate storage conditions.

Clobazam Clobazam Impurity_E N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Impurity E) Clobazam->Impurity_E  Base (e.g., NaOH) Hydrolysis

Caption: Formation of Clobazam Impurity E via base-catalyzed hydrolysis.

Protocol for Laboratory Synthesis of Clobazam Impurity E Reference Standard

The ability to synthesize Clobazam Impurity E in the laboratory is essential for obtaining a pure reference standard for analytical method development and validation. The following protocol is based on the principle of forced degradation of Clobazam.

Objective: To synthesize and purify N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Clobazam Impurity E) from Clobazam.

Materials:

  • Clobazam

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of Clobazam in 50 mL of a 0.1 M aqueous sodium hydroxide solution.

  • Forced Degradation: Vigorously stir the mixture at 75-80°C for 2-3 hours.[2] The progress of the reaction can be monitored by TLC using a mobile phase of hexane:ethyl acetate (7:3). The disappearance of the Clobazam spot and the appearance of a new, more polar spot indicates the formation of the impurity.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any remaining NaOH.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions and monitor them by TLC.

    • Combine the fractions containing the pure Clobazam Impurity E and evaporate the solvent to yield the purified product.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

cluster_synthesis Synthesis Workflow Start Clobazam in 0.1 M NaOH Reaction Heat at 75-80°C (Forced Degradation) Start->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor Extraction DCM Extraction TLC_Monitor->Extraction Reaction Complete Drying Dry with Na₂SO₄ Extraction->Drying Concentration Evaporate Solvent Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize (NMR, MS, HPLC) Purification->Characterization

Caption: Workflow for the synthesis of Clobazam Impurity E.

Analytical Protocols for Quantification

A validated, stability-indicating analytical method is required for the accurate quantification of Clobazam Impurity E in Clobazam drug substance and formulations. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Stability-Indicating RP-HPLC Method

Objective: To quantify Clobazam Impurity E and separate it from the parent drug, Clobazam, and other potential degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterConditionReference
Column Nova-Pak C18, 4 µm, 3.9 x 150 mm (or equivalent)[5]
Mobile Phase 50 mM KH₂PO₄ (pH adjusted to 8.5 with KOH) : Acetonitrile (50:50, v/v)[5]
Flow Rate 1.0 mL/min
Detection UV at 230 nm[5]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Sufficient to elute all components (typically around 15-20 minutes)

Preparation of Solutions:

  • Standard Solution of Clobazam Impurity E: Accurately weigh about 5 mg of the synthesized Clobazam Impurity E reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute as needed to prepare working standard solutions.

  • Standard Solution of Clobazam: Accurately weigh about 10 mg of Clobazam reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (Clobazam Drug Substance): Accurately weigh about 10 mg of the Clobazam drug substance to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (Clobazam Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of Clobazam into a 50 mL volumetric flask. Add about 30 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, inject a system suitability solution containing both Clobazam and Clobazam Impurity E to ensure the chromatographic system is performing adequately. The following parameters should be checked:

  • Resolution: The resolution between the Clobazam peak and the Clobazam Impurity E peak should be not less than 2.0.

  • Tailing Factor: The tailing factor for the Clobazam peak should be not more than 2.0.

  • Theoretical Plates: The number of theoretical plates for the Clobazam peak should be not less than 2000.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Analysis and Calculation:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of Clobazam Impurity E in the sample using the following formula:

    % Impurity E = (Area of Impurity E in Sample / Area of Impurity E in Standard) x (Concentration of Standard / Concentration of Sample) x 100

cluster_analytical Analytical Workflow Prep_Solutions Prepare Standard and Sample Solutions System_Suitability Perform System Suitability Test Prep_Solutions->System_Suitability Inject_Samples Inject Blank, Standards, and Samples into HPLC System_Suitability->Inject_Samples Pass Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Integrate_Peaks Integrate Peak Areas Acquire_Data->Integrate_Peaks Calculate_Results Calculate % Impurity E Integrate_Peaks->Calculate_Results

Caption: Workflow for the HPLC analysis of Clobazam Impurity E.

Regulatory Context and Biological Impact

The European Pharmacopoeia monograph for Clobazam lists Impurity E as a specified impurity.[1] While specific limits for individual impurities are often found within the detailed monograph or in a drug product's marketing authorization, the general principle outlined by the International Council for Harmonisation (ICH) Q3A/Q3B guidelines is that impurities should be controlled at the lowest possible levels. For known impurities, identification and qualification thresholds are typically set.

There is currently limited publicly available information on the specific toxicological profile of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. As a degradation product, its potential to elicit any pharmacological or toxicological effects is a key consideration in setting its acceptance criteria. In the absence of specific data, a conservative approach to its control is warranted. The general toxicology of Clobazam has been extensively studied, but this does not necessarily extend to its individual impurities.[6]

Conclusion

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, or Clobazam Impurity E, serves as a prime example of the importance of impurity profiling in the pharmaceutical industry. While not a therapeutic agent in its own right, its presence as a degradation product of Clobazam necessitates rigorous analytical control. The protocols and information provided in this guide are intended to equip researchers and quality control professionals with the necessary tools to synthesize, identify, and quantify this impurity, thereby ensuring the quality, safety, and efficacy of Clobazam-containing medicines. The continuous monitoring and characterization of such impurities are fundamental to upholding the high standards of modern pharmaceutical manufacturing.

References

  • Souri, E., Farahani, A. D., Ahmadkhaniha, R., & Amini, M. (2014). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. DARU Journal of Pharmaceutical Sciences, 22(1), 49. [Link]

  • ResearchGate. (2025). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. [Link]

  • Al-Tannak, N. F., & Al-Khashab, F. M. (2021). Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. Molecules, 26(14), 4165. [Link]

  • ResearchGate. (2025). NOVEL STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF CLOBAZAM AND ITS RELATED SUBSTANCES IN ORAL SUSPENSION. [Link]

  • Kumar, A. S., Reddy, G. S., Kumar, B. R., & Annapurna, M. M. (2017). Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC-ESI/MSn and NMR. Journal of pharmaceutical and biomedical analysis, 137, 225–234. [Link]

  • Kumar, A. S., Reddy, G. S., & Annapurna, M. M. (2018). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Letters in Organic Chemistry, 14(10), 769-777. [Link]

  • Bentham Science. (2017). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. [Link]

  • PubChem. (n.d.). Clobazam. National Center for Biotechnology Information. Retrieved from [Link]

  • Field, P. J. (1981). Toxicology of clobazam. Epilepsia, 22 Suppl 1, 33S–37S. [Link]

Sources

Method

Application Note: Structural Analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide via Multinuclear and Multidimensional NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural elucidation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a molecule of interest in pharmaceutical development due to its structural re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a molecule of interest in pharmaceutical development due to its structural relation to clobazam.[1] We detail a systematic approach employing a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. The protocols and analysis workflow described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for unambiguous molecular structure confirmation. The causality behind experimental choices is explained, ensuring a deep understanding of the entire process from sample preparation to final structural assignment.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural characterization of organic molecules.[2] For active pharmaceutical ingredients (APIs) and their related impurities, unambiguous structural confirmation is a critical regulatory requirement. N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Figure 1) is a key analogue and potential impurity in the synthesis of certain pharmaceutical compounds. Its structure comprises multiple functionalities including two distinct aromatic rings, a secondary amine, and a tertiary N-methyl acetamide group, presenting a non-trivial challenge for spectral assignment.

This guide establishes a self-validating protocol that leverages a series of NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, to overcome spectral complexities and achieve complete and confident assignment of all proton and carbon resonances.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is presented below with the IUPAC-recommended numbering scheme that will be used throughout this note.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Final Structure Confirmation H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C NMR (Number of Carbons) DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT Determine C-type DEPT->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC Connect Fragments HSQC->HMBC Assign Full ¹H & ¹³C Assignment HMBC->Assign Assign Quaternary Carbons & Confirm Connectivity Structure Final Validated Structure Assign->Structure Final Check

Figure 2: Workflow for NMR-based structural elucidation.

Analysis of 1D Spectra (¹H, ¹³C, and DEPT-135)
  • ¹H NMR Spectrum: The proton spectrum is the starting point. [2]We anticipate signals in the aromatic region (7-8 ppm), a signal for the N-H proton (which may be broad), and signals in the aliphatic region for the N-methyl and acetyl-methyl groups. Integration of the peaks provides the relative number of protons for each signal. [3]2. ¹³C NMR Spectrum: The carbon spectrum will show the total number of chemically non-equivalent carbons. Based on the structure (C₁₅H₁₅ClN₂O), we expect to see 15 carbon signals, unless there is accidental overlap or symmetry.

  • DEPT-135 Spectrum: This crucial experiment distinguishes carbon types. [4] * Positive Signals: CH (methine) and CH₃ (methyl) groups.

    • Negative Signals: CH₂ (methylene) groups (none expected in this molecule).

    • Absent Signals: Quaternary carbons (C) and carbons not attached to protons. This allows for the confident identification of the two methyl carbons and the aromatic CH carbons.

Analysis of 2D Spectra (COSY, HSQC, HMBC)
  • COSY (COrrelation SpectroscopY): This experiment reveals protons that are coupled to each other, typically through three bonds (³JHH). [5]Cross-peaks will appear between protons on adjacent carbons in the two aromatic rings, allowing for the delineation of the two separate aromatic spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is a powerful tool that creates a correlation map between each proton and the carbon it is directly attached to. [6]This allows for the unambiguous assignment of all protonated carbons by correlating the already analyzed ¹H signals to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for piecing the molecular puzzle together. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). [5]Key correlations to look for include:

    • Correlations from the N-methyl protons (H19) to the adjacent amide carbon (C16) and the aromatic carbon (C6).

    • Correlations from the acetyl-methyl protons (H18) to the carbonyl carbon (C16).

    • Correlations from the N-H proton (H7) to adjacent aromatic carbons (C2, C8', C13').

    • Correlations from aromatic protons across the ether linkage or to quaternary carbons, confirming the overall connectivity of the molecule.

Integrated Analysis and Final Assignment

By combining the information from all experiments, a full assignment can be made. For instance, a proton signal identified in the ¹H spectrum can be placed within a spin system using COSY. The carbon it is attached to is identified via HSQC. Finally, HMBC correlations from this proton to neighboring quaternary and protonated carbons confirm its position relative to other parts of the molecule. This cross-validation between experiments is the cornerstone of a trustworthy structural assignment. [7]

Expected NMR Data Summary

The following tables summarize the expected chemical shift assignments based on typical values for similar N-aryl acetamide structures. [8][9]Actual experimental values should be filled in upon data acquisition.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Atom No. Expected δ (ppm) Multiplicity J (Hz) Integration
H3 ~7.2-7.4 d ~8.5 1H
H5 ~7.0-7.2 dd ~8.5, 2.5 1H
H7 ~8.0-8.5 s (broad) - 1H
H9'/H13' ~7.2-7.3 t ~7.5 2H
H10'/H12' ~7.4-7.5 t ~7.5 2H
H11' ~7.1-7.2 t ~7.5 1H
H18 ~2.1-2.3 s - 3H

| H19 | ~3.2-3.4 | s | - | 3H |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Atom No. Expected δ (ppm) DEPT-135 Key HMBC Correlations
C2 ~140-145 C H7, H3
C3 ~120-125 CH H5
C4 ~130-135 C H3, H5
C5 ~125-130 CH H3
C6 ~135-140 C H5, H19
C8' ~140-145 C H7, H9'/H13'
C9'/C13' ~120-125 CH H10'/H12'
C10'/C12' ~128-132 CH H9'/H13', H11'
C11' ~122-126 CH H10'/H12'
C16 ~170-175 C H18, H19
C18 ~22-25 CH₃ H19

| C19 | ~35-40 | CH₃ | H18 |

Conclusion

The combination of 1D and 2D NMR experiments detailed in this application note provides a robust and self-validating methodology for the complete structural elucidation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. The systematic workflow, from careful sample preparation to the integrated analysis of COSY, HSQC, and HMBC data, ensures high confidence in the final assignments of all proton and carbon atoms. This approach is broadly applicable to the structural characterization of complex small molecules in the pharmaceutical and chemical research industries, underscoring the power of modern NMR spectroscopy.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. National Library of Medicine. Retrieved from [Link]

  • Silva, M. S., et al. (2013). 1H and 13C NMR Analysis of 2-acetamido-3-mercapto-3-methyl-N-aryl-butanamides and 2-acetamide-3-methyl-3-nitrososulfanyl-N-aryl-butanamide Derivatives. Magnetic Resonance in Chemistry, 51(5), 316-9. Retrieved from [Link]

  • University of Puget Sound. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (2014, January). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • SlideShare. (2017, October 29). Proton NMR Spectra Interpretation of Drugs. Retrieved from [Link]

  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • ResearchGate. (2014, January). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • PubMed Central. (2013, August 23). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. (n.d.). N-(4-aminophenyl)-2-chloro-N-methylAcetamide. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide. National Library of Medicine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N-(4-chlorophenyl)-N-methylacetamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide using Liquid Chromatography-Tandem Mass Spectrometry

Abstract This application note presents a robust and sensitive method for the quantitative analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a known impurity of the anxiolytic drug Clobazam[1], using Liquid Chr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a known impurity of the anxiolytic drug Clobazam[1], using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The developed protocol is tailored for high-throughput screening and provides the necessary detail for implementation in pharmaceutical quality control and drug development laboratories. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and precise mass spectrometric detection, ensuring high selectivity and accuracy in complex matrices.

Introduction

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Figure 1) is a critical process-related impurity in the synthesis of Clobazam, a 1,5-benzodiazepine used in the treatment of anxiety and epilepsy.[2] Regulatory bodies such as the FDA and EMA mandate stringent control and monitoring of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety and drug efficacy.[3] Therefore, a reliable and validated analytical method for the detection and quantification of this impurity is paramount.

This guide provides a comprehensive protocol for the analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, leveraging the inherent sensitivity and selectivity of LC-MS/MS.[4][5] The principles outlined herein are grounded in established practices for small molecule and pharmaceutical impurity analysis.[6][7]

Chemical Structure of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide
Figure 1. Chemical Structure of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.[1]

Experimental Design and Rationale

The analytical workflow is designed for efficiency and robustness, consisting of sample preparation, chromatographic separation, and mass spectrometric detection.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Sample Matrix (e.g., API, Formulation) Dilution Dilution & Filtration Start->Dilution SPE Solid Phase Extraction (Optional for complex matrices) Dilution->SPE if required FinalSample Final Sample for Injection Dilution->FinalSample SPE->FinalSample LC Liquid Chromatography (Reversed-Phase) FinalSample->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Ionization Quant Quantification MS->Quant Report Reporting Quant->Report

Diagram 1. High-level experimental workflow for the analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.
Sample Preparation: The Foundation of Accurate Analysis

The primary objective of sample preparation is to extract the analyte of interest from the sample matrix while removing interfering components that could cause matrix effects in the mass spectrometer.[2] For routine analysis of drug substances, a simple "dilute-and-shoot" approach is often sufficient and is recommended here for its speed and simplicity.[8]

Protocol 1: Standard Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve (e.g., 1-1000 ng/mL).

  • Sample Preparation:

    • For API analysis: Accurately weigh and dissolve the drug substance in the mobile phase to a final concentration within the calibration range.

    • For formulation analysis: A more extensive extraction may be necessary. A protein precipitation or liquid-liquid extraction may be employed for plasma samples.[9][10]

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter prior to injection to remove particulates that could damage the LC system.[8]

Liquid Chromatography: Achieving Optimal Separation

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate the analyte from the API and other potential impurities. The choice of a C18 column is based on its wide applicability for the separation of small molecules of moderate polarity.[11][12] The mobile phase composition is selected to ensure good peak shape and retention of the analyte.

Table 1: Optimized Liquid Chromatography Parameters

ParameterValueRationale
Column C18, 100 x 3 mm, 3 µmProvides good resolution and efficiency for small molecules.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analyte, enhancing ESI+ response.[12]
Mobile Phase B 0.1% Formic Acid in MethanolMethanol is a common organic modifier in reversed-phase chromatography.[13]
Gradient 30% B to 95% B over 5 minA gradient elution ensures the timely elution of the analyte while cleaning the column of more retained components.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity.[14]
Injection Volume 5 µLA small injection volume minimizes peak broadening.[12]
Mass Spectrometry: Selective and Sensitive Detection

Electrospray ionization (ESI) in positive ion mode is selected as it is well-suited for the analysis of moderately polar compounds containing nitrogen atoms, which are readily protonated.[1][15] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveEffective for protonating aniline and acetamide functionalities.[1][5]
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temperature 150 °CPrevents thermal degradation of the analyte.
Desolvation Gas Nitrogen, 800 L/hrFacilitates efficient desolvation of droplets.
Collision Gas ArgonCommonly used for collision-induced dissociation.
MRM Transitions See Table 3Provides high selectivity and sensitivity for quantification.

Table 3: Proposed MRM Transitions for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
275.1233.110020Quantifier
275.1167.110035Qualifier

Note: The exact m/z values and collision energies should be optimized empirically on the specific instrument used.

Fragmentation Pathway and Justification

The proposed fragmentation pathway is based on established principles of mass spectrometry for similar chemical structures.[16][17] The precursor ion corresponds to the protonated molecule [M+H]⁺.

Diagram 2. Proposed fragmentation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

The most probable initial fragmentation is the neutral loss of ketene (42 Da) from the N-methylacetamide group, a common fragmentation pathway for N-acetyl compounds, resulting in the quantifier ion at m/z 233.1.[18] A secondary fragmentation, likely involving the cleavage of the bond between the nitrogen and the anilino phenyl group, would produce the qualifier ion at m/z 167.1.[19]

Method Validation and Performance

The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3] Based on similar methods for pharmaceutical impurities, the expected performance characteristics are a linear range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99. The LOQ is anticipated to be in the low ng/mL range, providing ample sensitivity for quality control applications.[11][12]

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. The protocol is designed for high-throughput environments and can be readily implemented in pharmaceutical laboratories for impurity profiling and quality control. The provided step-by-step instructions and rationale for experimental choices offer a solid foundation for the routine analysis of this critical impurity.

References

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]

  • Isse, F.A., & Mahmoud, S.H. (2021). Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. ResearchGate. [Link]

  • ResearchGate. (2025). Optimised determination of clobazam in human plasma with extraction and high-performance liquid chromatography analysis. [Link]

  • Christian, S., Patel, R., & Shivprakash. (2018). A RAPID AND SENSITIVE LC-MS/MS ASSAY FOR THE DETERMINATION OF CLOBAZAM IN HUMAN PLASMA USING ELECTRO SPRAY IONIZATION TECHNOLOGY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • National Center for Biotechnology Information. (2022). Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 620908, N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. [Link]

  • Kumar, N., et al. (2017). Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC-ESI/MSn and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Van Berkel, G. J., Kertesz, V., & Koeplinger, K. A. (2003). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry. [Link]

  • ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]

  • Levin, R., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Rapid Communications in Mass Spectrometry. [Link]

  • MDPI. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

  • ResearchGate. Liquid Chromatography-Tandem Mass Spectrometry Determination of p-Chloroaniline in Gel and Aqueous Chlorhexidine Products Used in Dentistry. [Link]

  • Al-Rimawi, F., et al. (2025). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. Scientific Reports. [Link]

  • ResearchGate. (2025). A new LC-MS Method for the Determination of p-Chloroaniline and (S)-5-Chloro-α-(cyclopropylethynyl)-2- Amino-α- (trifluoromethyl) Benzene Methanol in Efavirenz Bulk Form. [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]

  • ResearchGate. Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - ResearchGate. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • ResearchGate. (2025). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Tailing for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in HPLC

As a Senior Application Scientist, this guide provides a comprehensive framework for diagnosing and resolving the common issue of peak tailing when analyzing N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This document...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for diagnosing and resolving the common issue of peak tailing when analyzing N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This document moves beyond a simple checklist to explain the underlying chemical principles, empowering you to make informed decisions during method development and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter.

Q1: Why is my peak for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide tailing so severely?

A: The molecular structure of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide contains a secondary amine (the anilino group). In typical reversed-phase HPLC mobile phases (pH > 3.5), this basic group becomes protonated, carrying a positive charge. This positive charge can then engage in a strong, secondary ionic interaction with deprotonated, negatively charged silanol groups (Si-O⁻) present on the surface of standard silica-based columns.[1][2][3][4] This secondary retention mechanism is slower and distinct from the primary hydrophobic retention, causing a portion of the analyte molecules to elute later, resulting in a "tail."[3][5]

Q2: What is the very first and most effective step I should take to fix this?

A: The most immediate and often most effective solution is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.0 using an acidic modifier like formic acid or trifluoroacetic acid (TFA) is the recommended first step.[3][5][6][7] This protonates the residual silanol groups on the stationary phase, neutralizing their negative charge and thus eliminating the primary cause of the secondary ionic interaction.[3][8]

Q3: I lowered the pH, and the peak shape improved, but it's still not perfect. What's next?

A: If pH adjustment alone is insufficient, the next logical step is to evaluate your column chemistry. You are likely using a column with a high density of active silanol sites (an older, Type A silica column). Switching to a modern, high-purity Type B silica column that is "end-capped" will significantly reduce the number of available silanol groups and improve peak shape for basic analytes.[1][5][7][9]

Q4: When is it appropriate to use a mobile phase additive like Triethylamine (TEA)?

A: Using a competing base like Triethylamine (TEA) is a more traditional approach, but still effective.[10] TEA is added to the mobile phase at a low concentration (e.g., 0.05-0.1%).[9][11] As a small basic molecule, TEA will preferentially interact with and "mask" the active silanol sites on the column, preventing your larger analyte from binding to them.[4][7][11] This strategy is particularly useful if you are constrained to using an older column or if pH adjustment alone does not fully resolve the tailing. However, modern, high-quality end-capped columns have made the routine use of TEA less necessary.[7][10]

Q5: Could the problem be my HPLC system and not the chemistry?

A: Yes, though it's less likely to be the primary cause for a single tailing peak of a basic analyte. If all peaks in your chromatogram are tailing, especially those eluting early, you should investigate system issues.[12] Common culprits include extra-column volume (using tubing that is too long or has too wide an internal diameter), or a partially blocked column inlet frit.[1][12][13]

Part 2: Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing methodically.

Step 1: Initial Diagnosis - Understanding the Root Cause

The primary suspect for peak tailing with N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is the interaction between its basic secondary amine and acidic surface silanols on the column packing.

Diagram 1: Primary Mechanism of Peak Tailing. Analyte Analyte (Basic Amine) R-NH₂⁺ Tailing Peak Tailing (Secondary Retention) Analyte->Tailing Strong Ionic Interaction Silanol Stationary Phase (Ionized Silanol, Si-O⁻) Silanol->Tailing

Caption: Diagram 1: Primary Mechanism of Peak Tailing.

This unwanted interaction must be disrupted to achieve a symmetrical peak shape. The following protocols are designed to systematically eliminate this and other potential causes.

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is the most powerful tool for controlling the ionization state of both the analyte and the stationary phase.

This experiment will determine the impact of pH on peak shape.

Objective: To compare the peak shape of the analyte at a neutral pH versus an acidic pH.

Methodology:

  • Prepare Mobile Phase A (pH ~7.0, Control): Prepare your standard aqueous mobile phase (e.g., Water with a buffer like 10 mM Ammonium Acetate). Do not add any acid modifier.

  • Prepare Mobile Phase B (Organic): HPLC-grade Acetonitrile or Methanol.

  • Prepare Mobile Phase A (pH ~3.0, Test): Prepare the same aqueous mobile phase as in Step 1, but adjust the pH to 3.0 by adding 0.1% (v/v) formic acid.[7] Ensure the buffer is soluble at this pH.

  • Equilibration (Control): Equilibrate your C18 column with the neutral mobile phase composition (e.g., 50:50 Mobile Phase A (pH 7.0) / Mobile Phase B) for at least 15 column volumes.

  • Injection (Control): Inject your sample of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. Record the chromatogram.

  • Equilibration (Test): Thoroughly flush the system and equilibrate the column with the acidic mobile phase composition (e.g., 50:50 Mobile Phase A (pH 3.0) / Mobile Phase B) for at least 15 column volumes.

  • Injection (Test): Inject the same sample. Record the chromatogram.

  • Analysis: Compare the USP Tailing Factor (Tf) or Asymmetry Factor (As) for the analyte peak under both conditions.

Expected Results:

Mobile Phase ConditionExpected USP Tailing Factor (Tf)Expected Retention Time (tR)Rationale
Aqueous pH ~7.0 > 1.5 (Significant Tailing)ShorterThe basic analyte is protonated (charged), but the silanols are deprotonated (charged), leading to strong secondary interactions and tailing.[3][14]
Aqueous pH ~3.0 1.0 - 1.3 (Symmetrical)LongerThe analyte remains protonated, but the silanol groups are now also protonated (neutral), eliminating the ionic interaction.[3][5][8] Retention increases due to purely hydrophobic interaction.

Use this protocol if pH adjustment is not fully effective or not possible.

Objective: To mask active silanol sites using TEA to improve peak symmetry.

Methodology:

  • Prepare Mobile Phase: Prepare your optimal mobile phase (ideally the low pH mobile phase from the previous study).

  • Add TEA: To the aqueous component (Mobile Phase A), add high-purity Triethylamine (TEA) to a final concentration of 0.05% v/v (~20-25 mM).[5][6] Mix thoroughly. Note: TEA has a strong odor and should be handled in a fume hood.

  • Equilibrate Column: Equilibrate the column with the TEA-containing mobile phase for at least 20 column volumes to ensure the stationary phase surface is fully saturated.

  • Inject Sample: Inject your sample and analyze the peak shape.

  • Dedicate Column: Once a column has been exposed to TEA, it can be difficult to remove the additive completely. It is best practice to dedicate that column to methods requiring TEA.[15]

Step 3: Column Evaluation and Selection

If mobile phase optimization does not yield a perfect peak, the column itself is the next area to investigate.

  • Use High-Purity, End-Capped Columns: Modern HPLC columns are manufactured using high-purity Type B silica, which has a much lower metal content and fewer highly acidic silanols than older Type A silica.[5][10] Furthermore, ensure you are using a column that has been "end-capped." This is a chemical process that deactivates a majority of the residual silanol groups, making the surface more inert and drastically reducing peak tailing for basic compounds.[1][3][7]

  • Check for Column Voids: A physical depression or void at the head of the column can cause peak distortion for all analytes.[6][13] This can happen from pressure shocks or using a mobile phase pH that is too high for the column's stability range, causing the silica to dissolve.[16][17] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve the issue, but replacement is often necessary.[12]

Step 4: Investigating Secondary Causes
  • Metal Chelation: N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is not a classic chelating agent, but interaction with metal ions in the system (from stainless steel frits, tubing, or the silica itself) can sometimes contribute to tailing.[6][18][19] Using columns with highly inert hardware or employing a bio-inert HPLC system can mitigate this.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a characteristic "right-triangle" peak shape.[12] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Extra-Column Effects: If the peak tailing is accompanied by broad peaks, especially for early eluters, the cause may be excessive volume in your system.[1][13] Ensure you are using the shortest possible length of narrow-bore (e.g., 0.005" ID) tubing to connect the injector, column, and detector.[1]

Part 3: Summary Troubleshooting Workflow

This flowchart provides a visual guide to the entire troubleshooting process.

Diagram 2: Troubleshooting Workflow. start Peak Tailing Observed for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide check_mp Step 1: Mobile Phase Is pH < 3.0? start->check_mp adjust_ph Action: Lower aqueous phase pH to 2.5-3.0 with 0.1% Formic Acid check_mp->adjust_ph No check_column Step 2: Column Check Is it a modern, end-capped, Type B silica column? check_mp->check_column Yes adjust_ph->check_mp Re-evaluate replace_column Action: Replace with a high-quality end-capped C18 column. check_column->replace_column No add_tea Optional Action: Add 0.05% TEA to mobile phase check_column->add_tea Yes, but still tails check_system Step 3: System & Sample Check for overload or extra-column volume check_column->check_system Yes replace_column->check_column Re-evaluate add_tea->check_system reduce_conc Action: Dilute sample 10x. Minimize tubing volume. check_system->reduce_conc Yes resolved Peak Shape Resolved (Tf < 1.3) check_system->resolved No reduce_conc->resolved

Caption: Diagram 2: Troubleshooting Workflow.

References

Sources

Optimization

overcoming solubility problems of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in aqueous solutions

Technical Support Center: N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Welcome to the dedicated support center for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (internal designation: CGS-47B). This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Welcome to the dedicated support center for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (internal designation: CGS-47B). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent aqueous solubility challenges of this compound. We will explore the scientific principles behind these challenges and provide robust, field-tested protocols to achieve desired concentrations for your in vitro and in vivo experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of CGS-47B.

Question 1: Why is my stock solution of CGS-47B crashing out when I dilute it into my aqueous assay buffer?

Answer: This is a classic issue for compounds with poor aqueous solubility and is typically due to the compound precipitating when the concentration of the organic co-solvent is drastically lowered. CGS-47B, like many kinase inhibitors with similar scaffolds, is a lipophilic molecule (high LogP) and likely a weak base due to the anilino group. Your 10 mM stock, likely in 100% DMSO, is stable. However, when you dilute it 1:1000 into an aqueous buffer (final DMSO concentration of 0.1%), the compound's concentration (10 µM) may exceed its thermodynamic solubility limit in that final solvent system, causing it to precipitate.

Question 2: What is the maximum concentration of DMSO I can use in my cell-based assays?

Answer: The tolerance for DMSO is cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%. It is critical to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line where baseline cellular health and function are not compromised.

Question 3: Can I just sonicate my sample or heat it to get the compound into solution?

Answer: While sonication and gentle heating can assist in dissolving a compound by providing kinetic energy, they are often temporary solutions for poorly soluble compounds like CGS-47B. This method may create a supersaturated, thermodynamically unstable solution. Upon cooling or over time, the compound will likely precipitate out. These techniques are useful for initial dissolution in a stock solvent but do not address the fundamental insolubility in the final aqueous medium.

Question4: I see a pKa value predicted for CGS-47B around 4.5. How does this affect my experiments?

Answer: A predicted pKa of 4.5 for the anilino moiety suggests that CGS-47B is a weak base. This has significant implications for its solubility:

  • At pH < pKa (e.g., pH 3.5): The molecule will be protonated, becoming a positively charged cation. This charged species is generally more water-soluble.

  • At pH > pKa (e.g., pH 7.5): The molecule will be in its neutral, uncharged form, which is significantly less water-soluble.

Therefore, you will observe much higher solubility in acidic buffers (e.g., pH 4-5) compared to neutral or basic buffers (e.g., pH 7.4), which are common in cell culture media. This pH-dependent solubility is a key factor to leverage in your formulation strategy.

Part 2: Troubleshooting Guide: A Systematic Approach to Solubilization

When simple dilution fails, a systematic approach is necessary. This guide provides a workflow from initial screening to the selection of an appropriate formulation strategy.

Workflow: Systematic Solubility Enhancement

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Validation A Start: CGS-47B Powder B Determine Kinetic & Thermodynamic Solubility in Target Buffer (e.g., PBS, pH 7.4) A->B C Is Solubility > Target Concentration? B->C D Proceed with Experiment C->D  Yes E Screen Formulation Strategies: - pH Adjustment - Co-solvents - Surfactants - Cyclodextrins C->E No   F Identify Lead Formulations (e.g., 20% PEG400 in pH 6.0 buffer) E->F G Validate Formulation Compatibility with Assay (e.g., cytotoxicity, interference) F->G H Final Formulation Selected G->H

Caption: Systematic workflow for addressing solubility issues with CGS-47B.

Step 1: Quantify the Problem - Measuring Solubility

Before you can solve the problem, you must quantify it. Determine both the kinetic and thermodynamic solubility in your primary assay buffer (e.g., PBS, pH 7.4).

  • Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution (typically created by diluting a DMSO stock). This mimics the scenario in many high-throughput screening assays.

  • Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a solvent. This is a lower, but more stable and relevant, value for longer-term experiments.

Protocol: Simplified Thermodynamic Solubility Assay

  • Add an excess amount of CGS-47B powder to your target aqueous buffer (e.g., 1 mg to 1 mL).

  • Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solid.

  • Quantify the concentration of CGS-47B in the clear filtrate using a calibrated HPLC-UV or LC-MS method.

  • The resulting concentration is the thermodynamic solubility.

Step 2: Formulation Screening - Exploring Excipients

If the intrinsic solubility is below your required experimental concentration, screen a panel of GRAS (Generally Regarded As Safe) excipients.

Table 1: Common Excipients for Screening

Strategy Excipient Mechanism of Action Typical Starting Concentration Considerations
pH Adjustment Citrate Buffer, Acetate BufferIncreases the fraction of the more soluble, protonated form of the weak base.pH 4.0 - 6.5Ensure pH is compatible with your assay/cells.
Co-solvents PEG 400, Propylene GlycolReduces the polarity of the aqueous solvent, making it more favorable for lipophilic compounds.5 - 30% (v/v)High concentrations can be cytotoxic.
Surfactants Tween® 80, Kolliphor® ELForm micelles that encapsulate the hydrophobic compound in their core.0.1 - 2% (w/v)Can interfere with some assays or affect cell membranes.
Cyclodextrins HP-β-CD (Hydroxypropyl-β-cyclodextrin)Forms an inclusion complex where the hydrophobic compound sits within the cyclodextrin's cavity.1 - 10% (w/v)Can extract cholesterol from cell membranes at high concentrations.
Step 3: Lead Formulation Optimization and Validation

From your screen, you may find several promising candidates. For example, let's say a 20% PEG 400 solution and a 5% HP-β-CD solution both achieve the target concentration. The next step is to validate these formulations in the context of your experiment.

Key Validation Experiments:

  • Vehicle Control: Test the formulation vehicle (e.g., 20% PEG 400 in buffer) alone in your assay to ensure it has no effect on the biological endpoint.

  • Cytotoxicity Assay: Use an MTT or similar assay to confirm the final formulation is not toxic to your cells at the working concentration.

  • Stability Study: Confirm that CGS-47B remains in solution in the final formulation over the time course of your experiment (e.g., 4, 8, 24 hours) at the relevant temperature.

Part 3: Advanced Strategies & Case Study

When do I need an amorphous solid dispersion (ASD)?

For very challenging compounds or for in vivo studies requiring significant oral exposure, more advanced formulation techniques like creating an amorphous solid dispersion may be necessary. In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMCAS). This prevents the drug from crystallizing, maintaining it in a higher-energy, more soluble amorphous state. This is a complex process typically reserved for later-stage drug development.

Case Study: Formulating CGS-47B for a 48-hour Cell-Based Assay
  • Target Concentration: 10 µM

  • Assay Buffer: RPMI Media + 10% FBS (pH ~7.4)

  • Problem: Thermodynamic solubility of CGS-47B in media was determined to be < 0.5 µM.

Troubleshooting Workflow in Action:

A Initial Finding: Solubility in RPMI < 0.5 µM B Hypothesis: Weak base (pKa ~4.5) is insoluble at pH 7.4. A->B C Screening Strategy: Test co-solvents and cyclodextrins. B->C D Screening Results: - 10% PEG400 -> 15 µM - 5% HP-β-CD -> 25 µM - 1% Tween80 -> 12 µM C->D E Lead Selection: 5% HP-β-CD provides best solubility margin. D->E F Validation: - Vehicle (5% HP-β-CD in media) shows no cytotoxicity. - CGS-47B remains soluble at 10 µM for >48h at 37°C. E->F G Final Protocol: Prepare 2 mM CGS-47B stock in 100% DMSO. Dilute 1:10 into 50% HP-β-CD in water (intermediate stock). Dilute 1:20 into RPMI media for final 10 µM conc. F->G

Caption: Decision-making process for CGS-47B formulation.

This case illustrates a successful strategy where identifying HP-β-CD as a suitable excipient allowed the researcher to achieve the necessary concentration while ensuring the formulation was compatible with the long-term cell-based assay.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Derivatives

Welcome to the technical support center for the synthesis and optimization of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide derivatives. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these and structurally related compounds. Here, we address common challenges encountered during synthesis and provide in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format.

The synthesis of the target molecule, N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, typically involves a multi-step process. A plausible and common synthetic route involves an initial N-arylation to form a diarylamine intermediate, followed by N-methylation and subsequent N-acetylation, or a variation in the order of these steps. The core challenges often lie in optimizing the conditions for the C-N cross-coupling reaction and ensuring selective functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the N-(2-Anilino-4-chlorophenyl) core structure?

A1: The key challenge is the formation of the diarylamine bond. The two most powerful and widely employed methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] The Buchwald-Hartwig amination is often preferred due to its broader substrate scope, milder reaction conditions, and higher functional group tolerance compared to the traditionally harsh conditions of the Ullmann reaction.[1][2]

Q2: I am observing low yields in my Buchwald-Hartwig amination step to form the diarylamine intermediate. What are the most critical parameters to investigate?

A2: Low yields in Buchwald-Hartwig amination are a common issue and can often be resolved by systematically optimizing several key parameters. The interplay between the palladium precatalyst, phosphine ligand, base, solvent, and reaction temperature is crucial for success.[3]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Ligands like BINAP or DPPF have been shown to be effective for primary amines.[2] For more challenging couplings, sterically hindered biarylphosphine ligands should be considered.[4]

  • Base Selection: The choice of base is highly dependent on the solvent and the functional groups present in your substrates.[5][6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates.[7] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[4][8]

  • Catalyst Activity: Ensure you are using a fresh, high-purity palladium source and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[4] The use of a pre-catalyst can also lead to more reliable formation of the active catalytic species.[9]

Q3: I am struggling with the N-acetylation of the diarylamine intermediate. What conditions should I explore?

A3: N-acetylation of anilines is a fundamental transformation, but the presence of a bulky aryl group can present challenges. Several methods can be employed:

  • Acetic Anhydride: This is a common and effective acetylating agent. The reaction can often be performed under catalyst-free conditions, sometimes even neat or in water, making it an environmentally friendly option.[10]

  • Acetyl Chloride: This is a more reactive acetylating agent and may be necessary for less reactive amines. The reaction typically requires a base, such as potassium carbonate (K₂CO₃), to neutralize the liberated HCl.[11] The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.[11][12]

  • Solvent Choice: Solvents like DMF, acetonitrile, and ethyl acetate are commonly used.[11] For reactions with acetyl chloride and K₂CO₃, DMF with TBAB as a phase transfer catalyst has been shown to be an efficient system.[11]

Q4: How can I achieve selective N-methylation of the secondary amine in the acetamide derivative?

A4: Selective N-methylation can be challenging. A common strategy involves using methanol as the C1 source in the presence of a suitable transition-metal catalyst. Ruthenium and Iridium complexes have shown high efficacy for this transformation.[13][14] These reactions often proceed under weak base conditions, such as with cesium carbonate (Cs₂CO₃).[13][14] The choice of catalyst and reaction conditions can allow for selective mono-methylation.

Troubleshooting Guide

Issue 1: Low Yield in Buchwald-Hartwig Amination
Potential CauseSuggested Solution
Inactive or Deactivated Catalyst Use a fresh, high-purity palladium source and ligand. Consider using a pre-catalyst for more reliable formation of the active catalytic species.[4][9] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[4]
Inappropriate Ligand The choice of ligand is critical. Sterically hindered biarylphosphine ligands are often effective.[4] If your initial choice is not working, screen a variety of ligands to find the optimal one for your specific substrates.
Incorrect Base Selection Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups.[5][6][7] For sensitive substrates, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[4][8]
Poor Solvent Choice Common solvents include toluene, dioxane, and THF.[4] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[4] If solubility is an issue, consider using a co-solvent.
Significant Hydrodehalogenation Side Reaction This side reaction is more common with primary amines.[2][4] To minimize it, try using a different ligand, lowering the reaction temperature, or using a less sterically hindered base.
Issue 2: Incomplete or Sluggish N-Acetylation
Potential CauseSuggested Solution
Low Reactivity of the Amine Switch to a more reactive acetylating agent, such as acetyl chloride.[11]
Insufficient Base When using acetyl chloride, ensure at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, triethylamine) is used to neutralize the generated HCl.[11][15]
Poor Solubility Select a solvent in which both the amine and the acetylating agent are soluble. DMF is often a good choice for N-acetylation reactions.[11]
Product Precipitation Stalls Reaction If the product precipitates as it forms, this can coat the starting material and slow the reaction. Consider a solvent in which the product is also soluble at the reaction temperature.
Issue 3: Formation of Byproducts during N-Methylation
Potential CauseSuggested Solution
Over-methylation (Formation of Quaternary Ammonium Salt) Reduce the amount of the methylating agent. If using a catalytic method with methanol, optimize the reaction time and temperature to favor mono-methylation.[13]
Reaction at other Nucleophilic Sites If your molecule contains other nucleophilic functional groups, consider a protection strategy before carrying out the N-methylation step.
Catalyst Decomposition Ensure the reaction is run under the recommended atmosphere and with purified reagents. Catalyst decomposition can lead to a variety of side reactions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup: Under an argon atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) to a dry reaction flask.[9]

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acetylation using Acetyl Chloride
  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) in a suitable solvent (e.g., DMF).[11] A phase transfer catalyst (e.g., TBAB, 0.1 eq) can also be added.[11]

  • Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography.[11]

Visualizing the Workflow

Synthesis_Workflow Aryl_Halide 2,4-dichloro-N-methylaniline Diarylamine N-(2-Anilino-4-chlorophenyl)-N-methylamine Aryl_Halide->Diarylamine Buchwald-Hartwig Amination Aniline Aniline Aniline->Diarylamine Acetylation N-Acetylation Diarylamine->Acetylation Final_Product N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Acetylation->Final_Product

Caption: A potential synthetic workflow for the target molecule.

Troubleshooting_Buchwald_Hartwig Start Low Yield in Buchwald-Hartwig? Check_Catalyst Check Catalyst/Ligand Activity & Inert Atmosphere Start->Check_Catalyst Screen_Ligands Screen Different Ligands (e.g., Biarylphosphines) Check_Catalyst->Screen_Ligands If no improvement Success Improved Yield Check_Catalyst->Success If improved Optimize_Base Optimize Base (NaOtBu, Cs2CO3, K3PO4) Screen_Ligands->Optimize_Base If no improvement Screen_Ligands->Success If improved Vary_Solvent Vary Solvent (Toluene, Dioxane) Optimize_Base->Vary_Solvent If no improvement Optimize_Base->Success If improved Adjust_Temp Adjust Temperature Vary_Solvent->Adjust_Temp If no improvement Vary_Solvent->Success If improved Adjust_Temp->Success If improved

Caption: Decision tree for troubleshooting low yields.

References

  • Darsi, S. S. P. K., & Kumar, P. P. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Norrby, P.-O., Brandt, P., & He, H. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12052-12061. [Link]

  • BenchChem. (2025). Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses. BenchChem.
  • Norrby, P.-O., Brandt, P., & He, H. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]

  • Singleton, D. A., & Zhang, Y. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]

  • BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. [Link]

  • BenchChem. (2025). Preventing over-methylation in acetanilide synthesis. BenchChem.
  • ResearchGate. (n.d.). Pd-Catalyzed ortho-Methylation of Acetanilides via Directed C-H Activation. ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem.
  • ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. ResearchGate. [Link]

  • Boumoud, T., & Rghioui, A. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 884-890. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Gupta, A., & Kumar, R. (2019). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 43(3), 1269-1273. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]

  • BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis. BenchChem.
  • Wolfe, J. P., & Buchwald, S. L. (2002). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 67(24), 8449-8455. [Link]

  • BenchChem. (2025). Synthesis of N-Arylacetamides from 2-Chloro-N-(pyridin-4-yl)
  • Li, F., Ma, J., & Wang, L. (2013). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC - NIH. [Link]

  • Noël, T., & Hessel, V. (2012). Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation. Request PDF. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. PubChem. [Link]

  • Bidal, Y. D., & Oro, L. A. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(10), 1364-1380. [Link]

  • Rawal, B. M., & Shah, A. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

  • Roger, J., & Doucet, H. (2013). On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes. Beilstein Journal of Organic Chemistry, 9, 2159-2167. [Link]

  • ChemSynthesis. (n.d.). N-(4-chlorophenyl)-N-methylacetamide. ChemSynthesis. [Link]

  • Google Patents. (n.d.). CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
  • Google Patents. (n.d.). CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Crystallization of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

A Foreword from Your Application Scientist: Welcome to the technical support guide for the crystallization of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. As a Senior Application Scientist, I understand that crystalli...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist:

Welcome to the technical support guide for the crystallization of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. As a Senior Application Scientist, I understand that crystallization is as much an art as it is a science, often requiring nuanced adjustments and a deep understanding of the underlying physical chemistry. This compound, identified as Clobazam EP Impurity E[1], presents unique challenges due to its structural characteristics and its potential presence in a complex mixture.

This guide is structured to move beyond simple step-by-step instructions. It is designed to empower you with the causal understanding—the "why" behind the "how"—to systematically diagnose issues, make informed decisions, and develop a robust, repeatable crystallization process. We will explore common hurdles in a direct question-and-answer format, supported by detailed protocols and the fundamental principles that govern crystal formation.

Section 1: Core Compound Characteristics

Before troubleshooting, a foundational understanding of the molecule's properties is essential. N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a substituted acetamide with moderate polarity, featuring two aromatic rings. Its potential for hydrogen bonding is limited compared to a primary or secondary amide, which will influence solvent interactions.

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₅ClN₂O[1]
Molecular Weight 274.74 g/mol [1]
Computed XLogP3 3.5[1]
IUPAC Name N-(2-anilino-4-chlorophenyl)-N-methylacetamide[1]
Structural Features Tertiary amide, diphenylamine core, chloro-substituent. The tertiary amide group reduces hydrogen bond donating capacity, which can affect self-assembly and solvent choice.Inferred
Predicted Solubility Likely soluble in moderately polar to nonpolar organic solvents (e.g., acetone, ethyl acetate, toluene, dichloromethane). Low solubility expected in water and nonpolar alkanes.Inferred

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of crystallizing. What's happening and how do I fix it?

A1: Understanding and Resolving "Oiling Out"

"Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above the melting point of the solid form in that solvent system. This is common when a solution is cooled too rapidly or when the compound is impure, leading to a significant melting point depression[2].

Probable Causes & Systematic Solutions:

  • High Degree of Supersaturation: The solution is becoming supersaturated too quickly, not allowing time for ordered nucleation and growth.

    • Solution: Slow down the cooling rate. Instead of a cold water/ice bath, allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before transferring to a colder environment.

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at lower temperatures, or too "poor," causing it to crash out non-selectively.

    • Solution Protocol: Re-dissolve the oil by heating and add a small amount (5-10% v/v) of a "better" solvent (one in which it is more soluble) to prevent premature precipitation[2]. Alternatively, if the oil formed from a single solvent, consider a co-solvent system. Add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the warm, dissolved solution until slight turbidity appears, then reheat to clarify and cool slowly.

  • Presence of Impurities: Impurities can interfere with lattice formation, disrupting the crystallization process and promoting the formation of less-ordered states like oils or amorphous solids[3][4].

    • Solution: Attempt to purify the material prior to crystallization using column chromatography. If the impurities are minor, a slower crystallization process may selectively exclude them from the crystal lattice.

Q2: I'm not getting any crystals to form, even after extended cooling. What are the next steps?

A2: Inducing Nucleation in a Reluctant System

The failure to form crystals indicates that the solution has not achieved the necessary level of supersaturation for spontaneous nucleation, or that the kinetic barrier to nucleation is too high.

Probable Causes & Systematic Solutions:

  • Insufficient Supersaturation: The solution may be undersaturated or only marginally saturated at the final temperature.

    • Solution A (Solvent Evaporation): If the solvent is volatile, allow some of it to evaporate slowly in a fume hood (cover the vessel with perforated film) to increase the solute concentration.

    • Solution B (Anti-Solvent Addition): As described in A1, carefully add an anti-solvent to the solution at room temperature to decrease the compound's solubility[5].

  • High Kinetic Barrier to Nucleation: The molecules require a template or energy input to begin forming an ordered lattice.

    • Solution A (Seeding): If you have a previous crystal of the compound, add a single, tiny crystal to the supersaturated solution. This seed provides a template for further growth, bypassing the difficult primary nucleation step.

    • Solution B (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide high-energy sites that can promote nucleation.

Q3: My crystallization yield is very low. How can I improve it?

A3: Maximizing Product Recovery

A low yield typically means a significant amount of your compound remains dissolved in the mother liquor[2].

Probable Causes & Systematic Solutions:

  • Excessive Solvent: Using too much solvent is the most common cause of low yield.

    • Solution: Before filtering, check for completeness of crystallization by taking a small sample of the mother liquor and evaporating it. If a significant residue remains, you can recover more product. Concentrate the mother liquor by carefully boiling off a portion of the solvent and re-cooling to obtain a "second crop" of crystals[2]. Note that second-crop crystals may be less pure.

  • Premature Filtration: The crystallization process may not have reached equilibrium.

    • Solution: Ensure the solution has been allowed to stand at the final low temperature for a sufficient period (a few hours to overnight) to maximize precipitation.

  • Inappropriate Final Temperature: The compound may still have significant solubility at the temperature of filtration.

    • Solution: Cool the crystallization mixture in an ice-water bath (0 °C) or, if the solvent's freezing point allows, an ice-salt or dry ice-acetone bath for a lower temperature to further decrease solubility.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I select an optimal solvent system for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide?

A: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given the compound's structure, solvents like ethyl acetate, acetone, toluene, or ethanol are good starting points. A systematic screening process is recommended.

Protocol: Small-Scale Solvent Screening

  • Place ~10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature until the solid just dissolves. A good single solvent will require a moderate amount of solvent. If it dissolves in a single drop, it's likely too soluble. If it's insoluble in >1 mL, it's a potential anti-solvent.

  • For tubes where the solid dissolved, place them in an ice bath. The best solvents will show rapid and significant crystal formation.

  • For co-solvent systems, dissolve the compound in a small amount of a "good" solvent and add a "poor" (anti-solvent) dropwise until turbidity persists.

Q: How do impurities affect the crystallization process and final product purity?

A: Impurities can have a profound impact. They can delay the onset of nucleation, slow down the crystal growth rate, and even alter the final crystal shape (habit)[6][7]. This occurs because impurity molecules can adsorb onto the active growth sites of a crystal face, effectively blocking the addition of more solute molecules[8]. In some cases, structurally similar impurities can be incorporated into the crystal lattice, reducing the purity of the final product[4]. Since N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is itself an impurity of another process, ensuring the purity of your starting material is paramount for achieving consistent crystallization results.

Q: What analytical techniques are essential for characterizing my final crystalline product?

A: Proper characterization is critical to confirm you have the correct, pure compound in the desired solid form.

TechniquePurposeWhat It Tells You
Powder X-Ray Diffraction (PXRD) To identify the crystalline form (polymorph).Provides a unique "fingerprint" for a specific crystal lattice. It is the most definitive method for distinguishing between different polymorphs and confirming crystallinity versus an amorphous state.[9][10]
Differential Scanning Calorimetry (DSC) To determine melting point and purity.Measures heat flow into or out of a sample as a function of temperature. It provides a sharp melting endotherm for a pure crystalline substance and can reveal the presence of polymorphs or impurities.[11]
Thermogravimetric Analysis (TGA) To check for residual solvent or solvate formation.Measures the change in mass of a sample as it is heated. It can quantify the amount of trapped solvent in the crystal lattice.[11]
FTIR / Raman Spectroscopy To confirm functional groups and molecular structure.Provides information about the vibrational modes of the molecule, confirming the chemical identity. It can also be sensitive to changes in the crystalline environment (polymorphism).[9][10]

Section 4: Key Experimental Workflows & Diagrams

General Troubleshooting Workflow for Crystallization

The following diagram outlines a systematic approach to troubleshooting a failed crystallization experiment.

G start Crystallization Attempt Fails (No Crystals, Oil, Amorphous Solid) check_super Is the solution supersaturated? start->check_super induce_nuc Attempt to Induce Nucleation check_super->induce_nuc Yes increase_conc Increase Concentration check_super->increase_conc No seed Add seed crystal induce_nuc->seed scratch Scratch inner surface of flask induce_nuc->scratch evap Slowly evaporate some solvent increase_conc->evap add_anti Add anti-solvent dropwise increase_conc->add_anti evap->check_super add_anti->check_super success Successful Crystallization Proceed to Filtration & Analysis seed->success Crystals Form check_solvent Re-evaluate Solvent System & Cooling Rate seed->check_solvent Still No Crystals / Oil scratch->success Crystals Form scratch->check_solvent Still No Crystals / Oil slow_cool Use slower cooling profile check_solvent->slow_cool new_solvent Perform new solvent screen check_solvent->new_solvent slow_cool->start Retry new_solvent->start Retry G cluster_params Controllable Parameters cluster_results Crystal Attributes Solvent Solvent System (Polarity, Co-solvents) Yield Yield Solvent->Yield Polymorph Polymorph / Form Solvent->Polymorph Size Crystal Size & Morphology Solvent->Size Temp Temperature Profile (Cooling Rate) Purity Purity Temp->Purity Temp->Size Super Supersaturation (Concentration) Super->Yield Super->Polymorph Super->Size Impurity Impurity Profile Impurity->Yield Impurity->Purity Impurity->Size

Caption: The relationship between experimental parameters and final crystal properties.

References

  • Ottens, M., et al. (2003). Impurity Effects on the Crystallization Kinetics of Ampicillin. Industrial & Engineering Chemistry Research, 42(20), 4694–4701. [Link]

  • Zhang, G. G. Z., et al. (2018). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 18(10), 6329–6346. [Link]

  • Tan, P., et al. (2020). Impact of impurities on crystal growth. Nature Communications, 11(1), 558. [Link]

  • Fytopoulos, A. A., et al. (2008). Effect of impurities on the crystal growth from solutions – A new kinetic model. Brazilian Journal of Chemical Engineering, 25(2), 315-324. [Link]

  • Al-Hussein, A., & Nagy, Z. K. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1845-1863. [Link]

  • Ottens, M., et al. (2003). Impurity Effects on the Crystallization Kinetics of Ampicillin. Industrial & Engineering Chemistry Research. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Sidana, A. (2019). What are the different techniques to characterize chemical crystals? ResearchGate. [Link]

  • Unknown. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. [Link]

  • SinodosChemistry. (n.d.). Crystallization of novel compounds: Issues and solutions. SinodosChemistry. [Link]

  • iST. (2018). How to analyze crystal structure and film characteristics without damaging the samples? iST. [Link]

  • Koyande, U., & Kumar, S. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering (IJEETE). [Link]

  • Xtalks. (2015). Improving Drug Solubility By Preventing Crystallization. Xtalks. [Link]

  • Jackson, A. S. M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. [Link]

  • Organic Syntheses Procedure. (n.d.). acetamide. Organic Syntheses. [Link]

  • Technobis. (2023). Successfully preventing crystallization of parenteral formulations using solubility measurements. Technobis. [Link]

  • Yu, W., et al. (2019). Acetamide crystallization simulation. ResearchGate. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Sciencemadness Discussion Board. (2010). Acetamide synthesis. Sciencemadness. [Link]

  • PubChem. (n.d.). N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. National Center for Biotechnology Information. [Link]

  • Mantz, Y. A., et al. (2006). Ab initio and empirical model MD simulation studies of solvent effects on the properties of N-methylacetamide along a cis-trans isomerization pathway. The Journal of Physical Chemistry B, 110(27), 13523-38. [Link]

  • How It Comes Together. (2024). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Wikipedia. [Link]

  • Udupa, N., & S, S. P. (2004). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences, 66(2), 143-149. [Link]

  • Dorigo, P., et al. (1995). Solvent Effects on the IR Spectra of N-Methylacetamide. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Welcome to the technical support center for the synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common experimental challenges. Our focus is on minimizing byproduct formation and maximizing yield and purity through a deep understanding of the reaction mechanisms and critical process parameters.

Introduction

The synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a key structural motif in various research and development programs, is often achieved through a multi-step process. A common and effective strategy involves a Buchwald-Hartwig amination followed by N-acetylation. This guide will focus on the challenges associated with the initial palladium-catalyzed C-N cross-coupling reaction, which is frequently the source of impurities that can complicate downstream processing and final product purity.

A plausible and efficient synthetic route is the Buchwald-Hartwig amination of 2,4-dichloro-N-methylaniline with aniline, followed by N-acetylation of the resulting 5-chloro-2-(N-methylamino)diphenylamine intermediate. While this approach is robust, it is not without its challenges. By understanding the potential pitfalls and implementing the strategies outlined below, you can significantly improve the outcome of your synthesis.

Visualizing the Synthetic Pathway

cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: N-Acetylation 2,4-dichloro-N-methylaniline 2,4-dichloro-N-methylaniline Product_Intermediate 5-chloro-2-(N-methylamino)diphenylamine 2,4-dichloro-N-methylaniline->Product_Intermediate Pd-catalyzed C-N coupling Aniline Aniline Aniline->Product_Intermediate Intermediate 5-chloro-2-(N-methylamino)diphenylamine Catalyst_System Pd Catalyst Ligand Base Catalyst_System->Product_Intermediate Final_Product N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Intermediate->Final_Product Acetylation Acylating_Agent Acetic Anhydride or Acetyl Chloride Acylating_Agent->Final_Product

Caption: Proposed two-step synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

Troubleshooting Guide: Buchwald-Hartwig Amination Step

This section addresses specific issues that may arise during the palladium-catalyzed amination of 2,4-dichloro-N-methylaniline with aniline.

Problem 1: Low Yield of the Desired Product with Significant Amounts of Starting Material Remaining.

Question: I am observing a low conversion of my 2,4-dichloro-N-methylaniline starting material, even after extended reaction times. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst activity and reaction conditions.

Potential Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating over the course of the reaction.

    • Protocol:

      • Pre-catalyst Choice: Ensure you are using a high-quality palladium source. Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

      • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered couplings, bulky, electron-rich ligands like XPhos or RuPhos can be highly effective.[1]

      • Catalyst Loading: While aiming for low catalyst loading is economical, insufficient catalyst will lead to incomplete conversion. A typical starting point is 1-2 mol% of the palladium precatalyst.

      • Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly impact catalyst activity. A 1:1 to 2:1 ligand-to-palladium ratio is often optimal.[2]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can affect the reaction rate.

    • Protocol:

      • Base Strength: Strong, non-coordinating bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3]

      • Solubility: The solubility of the base can impact the reaction kinetics. If using an insoluble base like K₃PO₄, ensure vigorous stirring to maintain a good dispersion.[4]

      • Moisture: The presence of water can deactivate the catalyst and lead to side reactions. Ensure all reagents and solvents are anhydrous.

  • Sub-optimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier for oxidative addition.

    • Protocol:

      • Temperature Screening: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-110 °C.

      • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. Toluene or dioxane are common choices.[5]

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Reliable precursors for generating the active Pd(0) catalyst.
Ligand XPhos, RuPhosBulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[1]
Base NaOtBuA strong, non-coordinating base that facilitates the deprotonation of the amine.[3]
Solvent Toluene, DioxaneAnhydrous, non-coordinating solvents with appropriate boiling points.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.
Problem 2: Formation of a Significant Amount of a Diarylated Byproduct.

Question: My reaction mixture contains a significant amount of a higher molecular weight impurity, which I suspect is the diarylated product from the reaction of aniline at both the 2- and 4-positions of the starting material. How can I suppress this side reaction?

Answer:

The formation of a diarylated byproduct, where two molecules of aniline displace both chlorine atoms on the 2,4-dichloro-N-methylaniline, is a common challenge in reactions with dihaloaryl substrates. Achieving mono-substitution selectivity is key.

Potential Causes and Solutions:

  • Ligand Steric Hindrance: The steric bulk of the phosphine ligand plays a crucial role in controlling selectivity. Less bulky ligands may allow for a second amination to occur.

    • Protocol:

      • Bulky Ligands: Employ sterically demanding ligands such as XPhos or BrettPhos. The bulky nature of these ligands can disfavor the approach of a second aniline molecule to the palladium center after the first C-N bond has formed.[6]

      • Ligand Screening: If diarylation persists, a systematic screening of bulky monodentate or bidentate phosphine ligands may be necessary to identify the optimal ligand for mono-selectivity.

  • Reaction Stoichiometry: An excess of the aniline nucleophile can drive the reaction towards diarylation.

    • Protocol:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of aniline relative to the 2,4-dichloro-N-methylaniline.

      • Slow Addition: In some cases, the slow addition of aniline to the reaction mixture can help to maintain a low concentration of the nucleophile and favor mono-arylation.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes promote the less favorable second amination.

    • Protocol:

      • Temperature Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable rate of the primary amination.

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction once the desired mono-aminated product is maximized and before significant diarylation occurs.

Start 2,4-dichloro-N-methylaniline + Aniline Desired Mono-amination Product (Desired) Start->Desired Byproduct Di-amination Product (Byproduct) Start->Byproduct BulkyLigand Use Bulky Ligand (e.g., XPhos) BulkyLigand->Desired Favors BulkyLigand->Byproduct Suppresses Stoichiometry Control Stoichiometry (Aniline < 1.2 eq.) Stoichiometry->Desired Favors Stoichiometry->Byproduct Suppresses TempTime Lower Temperature & Monitor Reaction TempTime->Desired Favors TempTime->Byproduct Suppresses

Caption: Strategies to favor mono-amination over di-amination.

Problem 3: Presence of a Hydrodehalogenated Byproduct.

Question: I have identified a byproduct in my reaction mixture corresponding to the mass of 4-chloro-N-methylaniline, where one of the chlorine atoms has been replaced by hydrogen. What is the cause of this hydrodehalogenation, and how can I prevent it?

Answer:

Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.[7] This process competes with the desired C-N bond formation.

Potential Causes and Solutions:

  • Source of Hydride: The hydride species responsible for the reduction can originate from various sources, including the solvent, base, or even the phosphine ligand. The presence of water can also contribute to this side reaction.[8]

    • Protocol:

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base before use.

      • Choice of Base: Some bases are more prone to generating hydride species. While NaOtBu is generally effective, in some cases, switching to a different base like K₃PO₄ or Cs₂CO₃ might be beneficial.

      • Solvent Selection: While common, ethereal solvents like THF can sometimes act as a hydride source. Consider using an aromatic solvent like toluene.

  • Palladium-Hydride Formation: The formation of a palladium-hydride intermediate is a key step in the hydrodehalogenation pathway. The choice of ligand can influence the stability and reactivity of this species.

    • Protocol:

      • Ligand Effects: Certain ligands can suppress the formation or promote the rapid consumption of palladium-hydride species in the desired catalytic cycle. Experimenting with different classes of ligands (e.g., bidentate vs. monodentate) may be necessary.

      • Additives: In some cases, the addition of a halide scavenger, such as silver salts, can help to suppress hydrodehalogenation, although this can also impact catalyst activity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Buchwald-Hartwig amination of an electron-rich aryl chloride like 2,4-dichloro-N-methylaniline?

A1: For electron-rich aryl chlorides, which are generally less reactive in oxidative addition, a highly active catalyst system is required. A combination of a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BrettPhos is a good starting point.[1] These ligands have been shown to facilitate the coupling of challenging substrates.

Q2: Can I use a weaker base to avoid potential side reactions with sensitive functional groups?

A2: While strong bases like NaOtBu are commonly used, weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective, particularly with more reactive aryl bromides or iodides. For aryl chlorides, a stronger base is often necessary to achieve a reasonable reaction rate. The choice of base should be optimized for your specific substrate.[4]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS is more quantitative and can help to identify the desired product and any byproducts by their mass-to-charge ratio.[9]

Q4: What are the best practices for setting up a Buchwald-Hartwig amination reaction to ensure reproducibility?

A4: To ensure reproducibility, it is crucial to maintain strict control over the reaction conditions:

  • Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water-induced side reactions.

  • Reagent Quality: Use high-purity starting materials, catalyst, ligand, and base.

  • Consistent Stirring: Ensure efficient and consistent stirring, especially if using heterogeneous reagents like an insoluble base.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the 2,4-dichloro-N-methylaniline (1.0 equivalent) and the base (e.g., NaOtBu, 1.4 equivalents).

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Add aniline (1.1 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for N-Acetylation:
  • Dissolve the 5-chloro-2-(N-methylamino)diphenylamine intermediate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., triethylamine or pyridine, 1.5 equivalents).

  • Slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
  • Christmann, U., & Vilar, R. (2009). Monoligated Palladium(0) Species as Catalysts in Cross-Coupling Reactions.
  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Anilines and Aryl Halides. Journal of the American Chemical Society, 131(36), 12898–12899.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Verkade, J. G., & Urgaonkar, S. (2012). Proazaphosphatrane Ligands for Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 45(8), 1332–1343.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Thomas, J. M., & Raja, R. (2008). The Materials Chemistry of Catalysts.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.
  • Kashani, S. K., et al. (2020).
  • Buchwald, S. L., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(48), 11059-11067.
  • Wikipedia contributors. (2023).
  • Cosgrove, S. C., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • F. L. Chubb, L. Eric. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S.
  • Török, B., et al. (2021).
  • Salado, I. G., et al. (2014). Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. U.S.
  • Finlay, G. J., et al. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol.
  • Wang, W. (2015). Preparation method of 2-(4'-chlorphenyl) aniline. CN105037172A.
  • BASF. (2021). Discovery and biological characterization of a novel mesoionic insecticide fenmezoditiaz.
  • Henan Tianfu Chemical Co., Ltd. (2014). Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine. CN103508904A.
  • Perosa, A., et al. (2000). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. 3. Selective Removal of Halogen from Functionalized Aryl Ketones. 4. Aryl Halide-Promoted Reduction of Benzyl Alcohols to Alkanes. The Journal of Organic Chemistry, 65(13), 3857–3863.
  • Henan Normal University. (2014). Synthetic method of 4-(4-aminophenyl)
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.
  • MacMillan, D. W. C., et al. (2022). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. Chemical Science, 13(28), 8234–8242.
  • Kégl, T. (2023).
  • Krische, M. J., et al. (2022). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 144(30), 13583–13590.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Planta Medica, 81(12/13), 988-1002.
  • Lebedev, A. T. (2012).
  • Deshpande, S. S., & Deshpande, S. B. (2006). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Preparative Biochemistry and Biotechnology, 36(4), 321–330.
  • F. L. Chubb, L. Eric. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S.
  • Yusufov, M. S., & Abdu-shukurov, A. K. (2021). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
  • Kariuki, B. M., et al. (2011). N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3278.
  • DuPont. (2016). Preparation of nematocidal sulfonamides. U.S.

Sources

Optimization

Technical Support Center: Purification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Welcome to the dedicated technical support guide for the purification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges encountered in the laboratory.

Introduction

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, also known as Clobazam EP Impurity E, is a critical compound often encountered during the synthesis and stability testing of the anti-epileptic drug Clobazam.[1] Its effective removal and isolation are paramount for ensuring the purity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the primary purification techniques—recrystallization and column chromatography—along with detailed troubleshooting protocols to address specific experimental issues.

This compound is notably formed from the degradation of Clobazam, particularly under basic conditions.[2][3] Understanding its origin is key to developing a robust purification strategy. The purification process can be challenging due to the presence of structurally similar impurities. This guide will equip you with the necessary knowledge to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found alongside N-(2-Anilino-4-chlorophenyl)-N-methylacetamide?

A1: Besides the starting materials and reagents, the most common impurities are other degradation products of Clobazam and structurally related compounds. The specific impurity profile can vary depending on the synthetic route and reaction conditions. A thorough analytical characterization of the crude product is always recommended before proceeding with purification.

Q2: What is the recommended first step in developing a purification strategy for a new batch of crude material?

A2: Always begin with a small-scale analysis. Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are invaluable for assessing the complexity of the mixture and identifying the target compound. This initial analysis will inform your choice of purification method and help in optimizing the conditions.

Q3: Can I use a single purification technique to achieve high purity?

A3: While a single, well-optimized technique can sometimes be sufficient, a combination of methods often yields the best results. For instance, an initial purification by column chromatography to remove the bulk of impurities can be followed by a final recrystallization step to achieve high crystalline purity.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using multiple analytical techniques. HPLC or UPLC is ideal for quantitative analysis of purity. Spectroscopic methods like ¹H NMR and Mass Spectrometry are essential for confirming the chemical identity and structure of the purified compound.

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

Purification Workflow start Crude Product analytical Analytical Assessment (TLC/HPLC) start->analytical decision Purity Assessment analytical->decision chromatography Column Chromatography decision->chromatography Complex Mixture recrystallization Recrystallization decision->recrystallization Relatively Clean chromatography->recrystallization Further Purification final_analysis Final Purity & Identity Confirmation (HPLC, NMR, MS) chromatography->final_analysis High Purity Achieved recrystallization->final_analysis end Pure Compound final_analysis->end

Caption: General purification workflow for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

Troubleshooting Guide: Purification Techniques

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.

IssueProbable CauseRecommended Solution
Compound does not dissolve Incorrect solvent choice; insufficient solvent volume.Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). Increase the solvent volume incrementally until dissolution is achieved at the solvent's boiling point.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Use a lower-boiling point solvent. Add more solvent to the hot solution to reduce saturation.
No crystal formation upon cooling Solution is not sufficiently saturated; rapid cooling.Evaporate some of the solvent to increase the concentration. Cool the solution slowly. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Low recovery of pure compound Too much solvent was used; premature crystallization during hot filtration.Minimize the amount of hot solvent used for dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude N-(2-Anilino-4-chlorophenyl)-N-methylacetamide and the selected solvent. Heat the mixture on a hot plate with stirring until the compound completely dissolves. Add the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For the purification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, normal-phase chromatography using silica gel is a common approach.

IssueProbable CauseRecommended Solution
Poor separation of spots Inappropriate mobile phase polarity.Optimize the eluent system using TLC. For silica gel, if the spots are too high (high Rf), decrease the polarity of the mobile phase. If the spots are too low (low Rf), increase the polarity.
Band broadening Poorly packed column; column overloading.Ensure the column is packed uniformly without any air bubbles. Use an appropriate amount of crude material for the column size.
Compound streaking on TLC/column Compound is too polar for the mobile phase; compound is acidic or basic.Increase the polarity of the mobile phase. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Cracked or channeled column bed Improper column packing; running the column dry.Repack the column carefully. Always maintain the solvent level above the top of the stationary phase.
  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good system will provide a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (which is then evaporated onto a small amount of silica). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) if necessary to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

Preparative HPLC/UPLC

For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the method of choice. These techniques offer superior resolution compared to standard column chromatography.

HPLC Troubleshooting issue HPLC Issue peak_fronting Peak Fronting issue->peak_fronting peak_tailing Peak Tailing issue->peak_tailing ghost_peaks Ghost Peaks issue->ghost_peaks pressure_high High Backpressure issue->pressure_high cause_fronting Column Overload Inappropriate Solvent peak_fronting->cause_fronting cause_tailing Column Degradation Secondary Interactions peak_tailing->cause_tailing cause_ghost Contamination Carryover ghost_peaks->cause_ghost cause_pressure Column Blockage Precipitation pressure_high->cause_pressure solution_fronting Reduce Sample Load Match Sample & Mobile Phase cause_fronting->solution_fronting solution_tailing Replace Column Use Mobile Phase Additives cause_tailing->solution_tailing solution_ghost Clean Injector Flush System cause_ghost->solution_ghost solution_pressure Filter Sample Change In-line Filter cause_pressure->solution_pressure

Caption: Troubleshooting common issues in preparative HPLC/UPLC.

A stability-indicating HPLC method for Clobazam and its degradation products has been reported using a C18 column with a mobile phase of 50 mM KH₂PO₄ (pH 8.5) and acetonitrile (50:50, v/v).[4] This can be a good starting point for developing a preparative method for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

References

  • A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Kumar, N., Devineni, S. R., Dubey, S. K., & Kumar, P. (2017). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Letters in Organic Chemistry, 14(10). Retrieved January 12, 2026, from [Link]

  • Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. (2018). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Welcome to the technical support resource for the quantitative analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals encounteri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a known impurity of the pharmaceutical Clobazam, accurate quantification of this analyte is critical, yet often complicated by interferences from complex biological matrices.[1]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to explain the "why" behind experimental choices, empowering you to build robust and reliable bioanalytical methods.

Understanding the Core Problem: What are Matrix Effects?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[2][3] In electrospray ionization (ESI), the most common ionization technique, these interferences can lead to two primary outcomes:

  • Ion Suppression: A decrease in the analyte's signal intensity. This is the more common effect and a significant cause of poor sensitivity, accuracy, and reproducibility.[4]

  • Ion Enhancement: An increase in the analyte's signal intensity, which can also lead to inaccurate quantification.[5]

These effects arise when matrix components compete with the analyte for access to the droplet surface for ionization, alter droplet fission and solvent evaporation characteristics, or change the chemical environment in the ion source.[4][6] For a molecule like N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, which contains both amine and amide functionalities, positive mode ESI is typically employed, making it susceptible to competition from other basic compounds in the matrix.[6][7]

Frequently Asked Questions & Troubleshooting Guides

Q1: My analyte signal is inconsistent and lower than expected in plasma samples compared to pure solvent. How can I confirm if this is a matrix effect?

Answer: This is a classic symptom of ion suppression. To systematically diagnose and quantify the matrix effect, you should perform a quantitative matrix effect assessment . The most accepted approach is the post-extraction spike experiment, which is recommended by regulatory bodies like the FDA.[8][9]

The goal is to compare the analyte's response in a clean solvent against its response in a sample matrix extract from which the analyte has been removed.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Blank matrix (e.g., human plasma from at least six different sources) is subjected to your entire sample preparation workflow (e.g., protein precipitation).[8] The resulting blank extract is then spiked with the analyte to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike / Recovery): Blank matrix is spiked with the analyte before the sample preparation workflow begins. This set is used to evaluate recovery, not the matrix effect itself, but is typically run concurrently.

  • Analysis: Inject and analyze all three sets using your LC-MS/MS method.

  • Calculation: The matrix effect (ME) is calculated as a percentage using the mean peak areas from the analytical runs:

    Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • ME ≈ 100% indicates no significant matrix effect.

Matrix Effect (%)InterpretationRecommended Action
< 85% or > 115%Significant Matrix EffectProceed to Q2 & Q3 for mitigation strategies.
85% - 115%Acceptable/Minor EffectMethod may be suitable, but monitor for lot-to-lot variability.

This quantitative approach provides definitive evidence of matrix interference and is a critical first step in method validation.[10]

Q2: I've confirmed significant ion suppression. What is the most effective way to eliminate these interferences?

Answer: The most robust strategy to counteract matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) .[7][11] A SIL-IS is an analog of your analyte where several atoms (typically ¹²C, ¹H, or ¹⁴N) are replaced with their heavy isotopes (¹³C, ²H/D, or ¹⁵N).

Why it Works (The Causality): A SIL-IS is chemically and structurally almost identical to the analyte.[12] This means it will:

  • Co-elute perfectly with the analyte from the LC column.

  • Experience the exact same degree of ion suppression or enhancement in the MS source.[13]

Because the instrument measures the ratio of the analyte to the SIL-IS, any signal fluctuation caused by matrix effects is applied to both compounds equally, and the ratio remains constant and accurate.[2] This makes it the gold standard for compensating for unpredictable matrix variability.[11][12]

Caption: Workflow for using a Stable Isotope-Labeled Internal Standard.

A word of caution on Deuterium-labeled standards (D-IS): While common, deuterium labeling can sometimes lead to a slight shift in retention time (the "isotope effect"), causing the IS to elute slightly earlier than the analyte.[13][14] If this shift is significant enough to move the IS out of the zone of maximum ion suppression while the analyte remains in it, the compensation will be inaccurate.[13] Therefore, ¹³C-labeled standards, which do not exhibit this chromatographic shift, are often preferred.[14]

Q3: A SIL-IS is not available or is too expensive. What are my other options to reduce matrix effects?

Answer: While a SIL-IS is ideal for compensation, you can significantly reduce matrix effects by optimizing your sample preparation and chromatography. The primary goal is to remove interfering matrix components, particularly phospholipids from plasma, before they enter the mass spectrometer.[15]

Crude sample preparation techniques like "dilute-and-shoot" or simple protein precipitation (PPT) are fast but often leave behind significant amounts of matrix components, especially phospholipids, which are notorious for causing ion suppression.[16][17]

TechniquePrincipleProsCons
Protein Precipitation (PPT) Add organic solvent (e.g., Acetonitrile) to precipitate proteins.Simple, fast, inexpensive.High risk of matrix effects. Does not remove phospholipids or other small molecules.[17]
Liquid-Liquid Extraction (LLE) Partition analyte into an immiscible organic solvent, leaving polar interferences (salts) behind.Cleaner than PPT, removes salts.Can be labor-intensive, may not remove phospholipids effectively.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides very clean extracts.Requires significant method development.
HybridSPE®-Phospholipid Combines PPT with a selective phospholipid removal step using zirconia-coated particles.[18]Simple, fast, and highly effective at removing both proteins and phospholipids.[16]Higher cost than simple PPT.

For N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in a plasma matrix, transitioning from a simple PPT to a HybridSPE® or a well-developed SPE method is highly recommended to physically remove the source of the ion suppression.[19]

The goal of chromatographic optimization is to achieve separation between your analyte and the co-eluting matrix interferences.

  • Increase Chromatographic Resolution: Use a longer column, a smaller particle size (UHPLC), or adjust your gradient to better separate the analyte peak from the "elution danger zones" where phospholipids and other interferences typically appear.

  • Identify Interference Zones with Post-Column Infusion: This experiment helps visualize where in the chromatogram ion suppression is occurring.

  • Setup: Infuse a standard solution of your analyte at a constant flow rate into the LC flow path after the analytical column, using a T-junction.

  • Injection: Inject a blank, extracted matrix sample onto the column.

  • Analysis: Monitor the analyte's MRM transition. A stable, flat baseline is expected. When matrix components elute from the column and enter the MS source, any dip in this baseline indicates a zone of ion suppression.[20]

  • Action: Adjust your chromatographic gradient to ensure your analyte does not elute in these suppression zones.

Caption: Decision tree for mitigating matrix effects.

By systematically evaluating and addressing the source of interference, you can develop a robust and reliable LC-MS/MS method for the accurate quantification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, ensuring the integrity of your bioanalytical data.

References

  • Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using electrospray liquid chromatography-tandem mass spectrometry: a study of ion suppression. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Allied Academies. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Liu, G., Ji, Q. C., & Jemal, M. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of chromatography B, 958, 114-121. [Link]

  • Remane, D., Meyer, M. R., Wissenbach, D. K., & Maurer, H. H. (2011). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Journal of Chromatography A, 1218(42), 7649-7655. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Patel, D. N., Desai, N., & Subbaiah, G. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 1(2), 107-114. [Link]

  • LCGC International. (2010). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 2, 4. [Link]

  • Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]

  • Trufelli, H., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass spectrometry reviews, 30(3), 491-509. [Link]

  • Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Journal of Chromatography A. (2019). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 620908, N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. [Link]

  • Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19047157, N-(4-aminophenyl)-2-chloro-N-methylAcetamide. [Link]

  • Royal Society of Chemistry. (2020). Analyst. [Link]

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Optimization

Technical Support Center: Resolution of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Enantiomers

Welcome to the technical support center for the enantiomeric resolution of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This guide is designed for researchers, chemists, and pharmaceutical scientists who are tasked wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric resolution of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. This guide is designed for researchers, chemists, and pharmaceutical scientists who are tasked with separating the enantiomers of this chiral molecule. The content herein provides in-depth troubleshooting guides and practical protocols based on established scientific principles and field experience.

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a chiral compound due to atropisomerism—hindered rotation around the N-aryl bond creates stable, non-superimposable mirror-image stereoisomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, achieving high enantiomeric purity is critical for drug development and safety assessment. This guide addresses the common challenges encountered during the two primary resolution techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide?

The most effective and widely used methods are chromatographic, particularly Chiral HPLC or Supercritical Fluid Chromatography (SFC), and classical resolution via Diastereomeric Salt Crystallization.[1][2] Chiral chromatography is typically used for both analytical quantification of enantiomeric excess (ee) and preparative-scale separations, while crystallization is often preferred for large-scale industrial synthesis due to its cost-effectiveness.[3]

Q2: How do I accurately determine the enantiomeric excess (ee) of my sample?

The gold standard for determining ee is chiral HPLC.[4] Before attempting to optimize a synthetic or resolution process, you must first develop a robust and validated analytical method. This method should provide baseline separation (Resolution, Rs > 1.5) of the two enantiomers from a true racemic sample.[5] Without a reliable analytical method, you cannot trust the ee values obtained from your experiments.

Q3: Which functional group in the molecule is targeted for diastereomeric salt crystallization?

The secondary aniline group (-NH-) is weakly basic and can be protonated by a strong chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[3][6]

Q4: Can enzymatic resolution be used for this molecule?

Enzymatic resolution could be a viable path, though it is often more substrate-specific. A lipase or amidase could potentially hydrolyze the acetamide group of one enantiomer at a different rate than the other.[7][8] This would result in a mixture of the unreacted enantiomer and the hydrolyzed product of the other, which could then be separated by conventional methods like extraction or chromatography. However, developing such a method requires screening a library of enzymes and extensive optimization.

Troubleshooting Guide: Chiral HPLC & SFC Resolution

Chiral chromatography on a Chiral Stationary Phase (CSP) is the most powerful technique for both analytical and preparative separation of enantiomers. However, success is highly dependent on methodical screening and optimization.

Q5: I am not seeing any separation of enantiomers on my polysaccharide-based chiral column. What should I do first?

If you observe a single, sharp peak for a known racemic sample, it indicates a complete lack of enantiorecognition under the current conditions.

Potential Causes & Solutions:

  • Incorrect Mobile Phase System: Polysaccharide CSPs operate under different modes (Normal Phase, Reversed Phase, Polar Organic). Your analyte may show selectivity in a different mode. The N-anilino-acetamide structure is suitable for Normal Phase (NP) mode.

  • Suboptimal Solvent Choice: In NP mode, the choice and ratio of the alcohol modifier (e.g., Isopropanol, Ethanol) to the non-polar bulk solvent (e.g., Hexane, Heptane) is the most critical factor influencing selectivity.

  • Missing Additive: The analyte contains a weakly basic aniline moiety. Secondary interactions with the CSP surface can prevent separation or cause severe peak broadening. The addition of a basic modifier is often essential.

Recommended Action Plan:

  • Confirm Racemic Standard: First, ensure the sample you are injecting is indeed a 50:50 racemic mixture.[5]

  • Systematic Screening: Don't randomly test conditions. Perform a systematic screen using a small set of complementary mobile phases. A good starting point for a Normal Phase screen is shown in the protocol below.

  • Introduce an Additive: For this molecule, add 0.1% diethylamine (DEA) or another suitable amine to your mobile phase. This simple change can dramatically improve peak shape and often induces separation where none was seen before.[9][10]

Q6: I have some separation, but the resolution (Rs) is poor (<1.2). How can I improve it?

Achieving partial separation is a great starting point. Optimization of chromatographic parameters can often increase the resolution to the desired baseline level (Rs ≥ 1.5).

Observed Problem Potential Cause Recommended Solution
Peaks are close together (low selectivity, α).Suboptimal mobile phase composition or temperature.1. Adjust Modifier Percentage: Systematically vary the alcohol percentage (e.g., from 10% to 30% IPA in Hexane). 2. Change the Alcohol Modifier: Switch from Isopropanol (IPA) to Ethanol (EtOH). EtOH is more polar and can alter the hydrogen bonding interactions with the CSP.[11] 3. Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) often increases selectivity and improves resolution.[10]
Peaks are broad (low efficiency, N).High flow rate; secondary interactions.1. Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This often increases efficiency at the cost of longer run times.[12] 2. Optimize Additive Concentration: Ensure you are using an appropriate concentration of a basic additive like DEA (typically 0.1% - 0.2%) to sharpen the peaks.[9]
Poor peak shape (tailing).Strong interaction with residual silanols on the CSP support.This is a common issue for basic analytes. The primary solution is to use a basic mobile phase additive (e.g., DEA, Butylamine) to compete for the active sites and improve peak symmetry.[9][10]
Inconsistent results between runs.Insufficient column equilibration; solvent contamination.1. Ensure Equilibration: Always flush the column with at least 10-20 column volumes of the new mobile phase before injecting.[10] 2. Use High-Purity Solvents: Chiral separations can be sensitive to trace amounts of water in normal phase solvents, which can alter retention and selectivity.[10]
Experimental Protocol: Chiral HPLC Method Development Screen
  • Column Selection: Choose a polysaccharide-based CSP, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).

  • Prepare Stock Solutions:

    • Analyte: Prepare a 1 mg/mL solution of the racemic N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in Ethanol or IPA.

    • Mobile Phase Additive: Prepare a stock solution of 10% Diethylamine (DEA) in the alcohol modifier you will be using.

  • Screening Mobile Phases (Normal Phase): Prepare the following mobile phases. For each, prepare a version with and without 0.1% DEA.

    • A: 90:10 Hexane / Isopropanol

    • B: 80:20 Hexane / Isopropanol

    • C: 90:10 Hexane / Ethanol

    • D: 80:20 Hexane / Ethanol

  • Execution:

    • Set column temperature to 25°C and flow rate to 1.0 mL/min.

    • Equilibrate the column with the first mobile phase for at least 15 minutes.

    • Inject 5 µL of the analyte stock solution.

    • Monitor the chromatogram and record retention times, resolution, and peak shape.

    • Repeat for all mobile phases, ensuring thorough equilibration between each change.

  • Analysis: Evaluate the results to identify the condition giving the best selectivity. This condition will be the starting point for further optimization (e.g., fine-tuning the alcohol percentage, temperature, and flow rate).

Chiral HPLC Troubleshooting Workflow

Caption: Workflow for troubleshooting poor chiral HPLC resolution.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical method is powerful for large-scale resolution but relies on finding a unique combination of a chiral resolving agent and a solvent that yields well-formed, separable crystals of one diastereomer.

Q7: I've mixed my racemic amine with a chiral acid, but no crystals form, even after cooling.

This is a common problem related to solubility. The diastereomeric salts formed are likely too soluble in the chosen solvent.

Potential Causes & Solutions:

  • Incorrect Solvent: The solvent plays a dual role: it must dissolve the starting materials but also allow one of the product salts to precipitate.

  • Concentration Too Low: The solution may simply be too dilute for the salt to exceed its solubility limit.

  • Poor Salt Formation: The chosen chiral acid may not be strong enough to effectively form a stable salt with the weakly basic aniline.

Recommended Action Plan:

  • Solvent Screening: This is the most critical step. Screen a wide range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures with water).[13]

  • Increase Concentration: Try removing some solvent under reduced pressure to create a supersaturated solution, then attempt to induce crystallization by cooling or scratching the flask.

  • Choose a Stronger Chiral Acid: Use resolving agents like dibenzoyl-L-tartaric acid or (-)-camphorsulfonic acid, which are strong acids and often yield crystalline salts.[14]

Q8: I obtained crystals, but after liberating the amine, the enantiomeric excess (ee) is very low.

This indicates that both diastereomeric salts have similar solubilities under the crystallization conditions, leading to co-precipitation.

Observed Problem Potential Cause Recommended Solution
Low ee of crystallized product.Similar Diastereomer Solubilities: The primary cause is an insufficient difference in solubility between the two diastereomeric salts in the chosen solvent system.[6] System at Eutectic Point: The separation may be limited by the phase equilibrium of the system.[15] Kinetically Trapped Impurities: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice.1. Re-screen Solvents: The solubility difference is highly solvent-dependent. A new solvent screen is the most effective strategy.[13] 2. Optimize Stoichiometry: Using 0.5 equivalents of the resolving agent can sometimes improve purity, as the system's selectivity is then based on the solubility difference between one salt and the free enantiomer.[13][15] 3. Control Cooling Rate: Employ a very slow, controlled cooling ramp to allow for true thermodynamic equilibrium, favoring the crystallization of only the least soluble salt. 4. Slurry/Equilibration: Stirring the crystallized solid in the mother liquor at a constant temperature for an extended period (slurrying) can allow the system to reach equilibrium and improve the purity of the solid phase.
The yield of the desired enantiomer is poor.Suboptimal Solubility: The target salt might still be moderately soluble, leaving a significant amount in the mother liquor. Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.1. Optimize Solvent/Temperature: Find a solvent that further decreases the solubility of the target salt and experiment with lower final crystallization temperatures.[15] 2. Recycle the Mother Liquor: Recover the amine from the mother liquor. If the unwanted enantiomer can be racemized (e.g., by heating), it can be recycled back into the process, significantly improving the overall process yield. This is known as a Resolution-Racemization-Recycle (RRR) process.[14][16]
Experimental Protocol: Diastereomeric Salt Resolution Screen
  • Setup: In parallel vials, dissolve 100 mg of racemic N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in a minimal amount of a screening solvent (e.g., 1 mL of Methanol, Ethanol, Isopropanol, Acetonitrile).

  • Resolving Agent Addition: Prepare solutions of your chosen chiral acids (e.g., L-tartaric acid, (1R)-(-)-camphorsulfonic acid) in the same solvents. Add 0.5-1.0 molar equivalents of the resolving agent solution to the corresponding amine vials.

  • Induce Crystallization:

    • Allow the vials to stand at room temperature.

    • If no crystals form, slowly cool the vials to 4°C.

    • If still no solid, allow for slow evaporation of the solvent over several days.

  • Isolation & Analysis:

    • Isolate any resulting crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals.

    • Liberate the free amine by dissolving the salt in an organic solvent (e.g., Ethyl Acetate) and washing with a mild aqueous base (e.g., NaHCO₃ solution).

    • Analyze the enantiomeric excess (ee) of the liberated amine using your validated chiral HPLC method.

  • Evaluation: Identify the resolving agent/solvent combination that gives both high yield and high ee. This lead condition can then be further optimized.

Diastereomeric Crystallization Optimization Workflow

G start Start: Low Yield or Purity prob_purity Problem: Low Purity (ee) start->prob_purity prob_yield Problem: Low Yield start->prob_yield step1_purity Action: Re-screen Resolving Agents (e.g., Tartaric vs. Mandelic Acid) prob_purity->step1_purity step1_yield Action: Find Solvent with Lower Target Solubility prob_yield->step1_yield step2_purity Action: Re-screen Solvents (Polarity, Mixtures) step1_purity->step2_purity step3_purity Action: Optimize Temperature Profile (Slow Cooling, Slurry) step2_purity->step3_purity step4_purity Action: Adjust Stoichiometry (Try 0.5 eq. Resolving Agent) step3_purity->step4_purity end_node End: High Yield & Purity Achieved step4_purity->end_node step2_yield Action: Optimize Final Temperature (Cool to 0°C or below) step1_yield->step2_yield step3_yield Action: Increase Concentration (Reduce Solvent Volume) step2_yield->step3_yield step4_yield Action: Implement Racemization & Recycle of Mother Liquor (RRR) step3_yield->step4_yield step4_yield->end_node

Caption: Workflow for optimizing diastereomeric salt crystallization.

References
  • Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations.
  • Wikipedia. (n.d.). Chiral resolution.
  • Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
  • PubChem. (n.d.). N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.
  • ResearchGate. (n.d.). Chiral Mobile Phase Additives in HPLC Enantioseparations | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • PubMed. (n.d.). Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions.
  • ResearchGate. (2014, September 17). How can I improve my chiral column resolution?.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures.
  • CrystEngComm. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis.
  • Phenomenex. (n.d.). Chiral HPLC Separations.

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Reference Data & Comparative Studies

Comparative

A Researcher's Guide to Characterizing Immunoassay Cross-Reactivity: The Case of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

For: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for designing and executing a rigorous cross-reactivity study for the compound N-(2-Anilino-4-chlorophenyl)-...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for designing and executing a rigorous cross-reactivity study for the compound N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in an immunoassay format. Given the limited published data on this specific molecule, this document emphasizes the foundational principles and experimental workflows required to establish its selectivity profile from the ground up. The methodologies described herein are grounded in established immunoassay validation principles to ensure scientific integrity and generate trustworthy, publication-quality data.

Introduction: The Imperative of Selectivity in Immunoassays

The compound of interest, N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, is identified as "Clobazam EP impurity E," a substance related to the benzodiazepine drug Clobazam.[6] This structural relationship immediately signals a high probability of cross-reactivity in immunoassays designed for Clobazam or other benzodiazepines. Therefore, a systematic evaluation is not just recommended; it is a scientific necessity.

This guide will use a hypothetical scenario where an immunoassay has been developed for the parent drug, Clobazam, and we must determine the degree to which N-(2-Anilino-4-chlorophenyl)-N-methylacetamide interferes with quantification. We will detail the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for the detection of small molecules like benzodiazepines.[7][8][9]

Foundational Concepts: Understanding Antibody-Antigen Interactions

The binding between an antibody's paratope and an antigen's epitope is a non-covalent, reversible interaction governed by a combination of hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[1][10] The specificity of this bond is determined by the three-dimensional complementarity of the binding surfaces.[1] Structurally related molecules, such as a drug and its metabolite or impurity, may share key chemical features, allowing them to bind to the same antibody, albeit often with different affinities.[2] It is this phenomenon that we aim to quantify.

Experimental Design: A Validating System for Cross-Reactivity Assessment

To objectively assess the cross-reactivity of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (henceforth "Impurity E"), a competitive ELISA is the assay format of choice. In this format, the free analyte in a sample competes with a fixed amount of labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Key Reagents and Potential Interferents

A robust study requires a well-defined panel of test compounds.

Table 1: Panel of Compounds for Cross-Reactivity Study

Compound RoleCompound NameRationale
Primary Analyte ClobazamThe intended target of the immunoassay. Establishes the baseline 100% reactivity.
Primary Interferent N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Impurity E)The compound of interest. Structurally similar to Clobazam.[6]
Secondary Interferent N-DesmethylclobazamAn active metabolite of Clobazam, commonly tested for cross-reactivity.
Structurally Related Drug DiazepamAnother benzodiazepine with a different structure to assess class-selectivity.
Negative Control PropranololA structurally unrelated drug from a different therapeutic class.
Experimental Workflow

The following workflow outlines the key stages of the cross-reactivity assessment. This process is designed to be self-validating by including necessary controls and standard curves for each compound tested.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive ELISA cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solutions (Analyte, Interferents in DMSO) P2 Prepare Serial Dilutions (in Assay Buffer) P1->P2 A2 Add Standards/Interferents + Enzyme-Conjugated Analyte P2->A2 P3 Coat Microplate with Capture Antibody/Antigen A1 Block Non-Specific Sites P3->A1 A1->A2 A3 Incubate to Allow Competition A2->A3 A4 Wash to Remove Unbound Reagents A3->A4 A5 Add Substrate (e.g., TMB) A4->A5 A6 Incubate for Color Development A5->A6 A7 Stop Reaction A6->A7 D1 Read Absorbance (e.g., 450 nm) A7->D1 D2 Generate Dose-Response Curves (for each compound) D1->D2 D3 Calculate IC50 Values D2->D3 D4 Calculate % Cross-Reactivity D3->D4

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a step-by-step methodology for executing the assay.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen-protein conjugate (e.g., Clobazam-BSA) or a capture antibody, diluted in a coating buffer (e.g., pH 9.6 carbonate buffer). Incubate overnight at 4°C.[11]

    • Rationale: This step immobilizes one of the key binding partners, allowing for subsequent washing steps to separate bound from unbound components.

  • Washing: Aspirate the coating solution and wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Rationale: Removes excess, unbound coating reagent.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining protein-binding sites. Incubate for 1-2 hours at room temperature.[11][12]

    • Rationale: This critical step prevents non-specific binding of subsequent antibodies and reagents to the plate surface, reducing background signal.

  • Competitive Reaction:

    • Prepare separate serial dilutions for Clobazam (primary analyte) and each potential cross-reactant in assay buffer.

    • To the wells, add 50 µL of each standard or cross-reactant dilution.

    • Immediately add 50 µL of the enzyme-conjugated primary antibody (e.g., anti-Clobazam-HRP) at a pre-optimized concentration.

    • Incubate for 1-2 hours at 37°C.[11]

    • Rationale: This is the core competitive step. The free analyte from the standard/sample and the enzyme-conjugated antibody compete for binding to the coated antigen. Higher concentrations of free analyte result in less conjugated antibody binding to the plate.

  • Washing: Repeat the washing step as in step 2 to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[11]

    • Rationale: The HRP enzyme on the bound conjugate catalyzes the conversion of TMB into a colored product.

  • Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

Calculating the IC50

The core of cross-reactivity analysis is the determination of the IC50 value for each compound. The IC50 is the concentration of an analyte that produces a 50% inhibition of the maximum signal in a competitive immunoassay.[13][14]

  • Generate Dose-Response Curves: For each compound, plot the OD values against the logarithm of the compound's concentration.

  • Fit the Curve: Use a four-parameter logistic (4-PL) regression model to fit the sigmoidal dose-response curve.[15] This is the standard for immunoassay data analysis.

  • Determine IC50: The IC50 is the 'C' parameter in the 4-PL equation, representing the inflection point of the curve.[14][15]

Calculating Percent Cross-Reactivity

Cross-reactivity is expressed as a percentage relative to the primary analyte. The calculation is performed using the IC50 values.[16]

Formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Interferent) x 100[16]

G Data Raw OD Data from Plate Reader Plot Plot OD vs. log[Concentration] for each compound Data->Plot Fit Apply 4-Parameter Logistic Curve Fit Plot->Fit IC50_Calc Determine IC50 for Primary Analyte (IC50_Analyte) Fit->IC50_Calc IC50_Interferent Determine IC50 for Interferent (IC50_Interferent) Fit->IC50_Interferent Formula %CR = (IC50_Analyte / IC50_Interferent) * 100 IC50_Calc->Formula IC50_Interferent->Formula Result Reported % Cross-Reactivity Formula->Result

Caption: Logical flow for calculating percent cross-reactivity from raw data.

Interpreting the Results

The calculated percentage provides a quantitative measure of interference.

  • High Cross-Reactivity (>10%): Indicates significant interference. The assay cannot distinguish effectively between the analyte and the interferent.

  • Moderate Cross-Reactivity (1-10%): The interferent is weakly recognized. Its impact depends on its expected physiological or sample concentration relative to the primary analyte.

  • Low/Negligible Cross-Reactivity (<1%): The assay is highly selective for the primary analyte over the tested interferent.[16]

Hypothetical Data Comparison

The following table presents a hypothetical outcome of the described study, providing a clear comparison of performance.

Table 2: Hypothetical Cross-Reactivity Data for a Clobazam Immunoassay

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Clobazam5.2100%Reference Analyte
N-(2-Anilino-4-chlorophenyl)-N-methylacetamide 45.8 11.4% Significant Cross-Reactivity
N-Desmethylclobazam8.164.2%Very High Cross-Reactivity
Diazepam350.71.5%Moderate Cross-Reactivity
Propranolol>10,000<0.05%Negligible/No Cross-Reactivity

In this hypothetical example, Impurity E shows significant cross-reactivity (11.4%). This means that at a concentration of 45.8 ng/mL, it produces the same signal reduction as 5.2 ng/mL of Clobazam. This is a critical finding that must be considered when analyzing samples that may contain this impurity.

Conclusion and Best Practices

The characterization of cross-reactivity is a cornerstone of immunoassay validation.[17][18] For a compound like N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, which is a known impurity of a therapeutic drug, this analysis is not optional. The experimental and analytical framework provided here offers a robust pathway to generating definitive selectivity data.

Key Takeaways for Researchers:

  • Systematic Approach: Always test a panel of structurally related and unrelated compounds.

  • Standardized Calculations: Use the IC50 ratio method for quantifying cross-reactivity.

  • Appropriate Data Modeling: Employ a 4-parameter logistic curve fit for dose-response data.

  • Context is Crucial: The impact of cross-reactivity depends on the concentration of the interfering substance in the actual study samples.

By adhering to these principles, scientists can ensure the trustworthiness of their immunoassay data and make informed decisions in their research and development programs.

References

  • The interaction of the antibody molecule with specific antigen. National Center for Biotechnology Information. [Link]

  • Antigen-antibody interaction. Wikipedia. [Link]

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  • Antigen-Antibody Interaction- Definition, Stages, Types, Examples. Microbe Notes. [Link]

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  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

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  • A Practical Guide to Immunoassay Method Validation. PubMed Central. [Link]

  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • CLSI Publishes Revised Guideline About Immunohistochemistry Assays. Labcompare. [Link]

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  • Immunoassay Methods. NCBI Bookshelf. [Link]

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  • The IC50 (A) and corresponding cross-reactivity (CR). values (B)... ResearchGate. [Link]

  • FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. Center for Biosimilars. [Link]

  • Interferences in Immunoassay. PubMed Central. [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PubMed Central. [Link]

  • Immunotoxicity Testing Guidance May 1999. U.S. Food and Drug Administration (FDA). [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. National Institute of Justice. [Link]

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  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Clobazam Impurities

An In-Depth Examination of Analytical Strategies for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide versus Other Clobazam-Related Compounds In the landscape of pharmaceutical quality control, the rigorous identification...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination of Analytical Strategies for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide versus Other Clobazam-Related Compounds

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Clobazam, a 1,5-benzodiazepine widely prescribed as an anxiolytic and anticonvulsant, a thorough impurity profile is a critical regulatory requirement.[1][2][3] This guide provides a comparative analysis of analytical methodologies, focusing on a key process-related impurity, N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (also known as Clobazam EP Impurity E), and contrasting its analysis with other known Clobazam impurities.[4][5][6][7][8]

The control of impurities is mandated by global regulatory bodies, with guidelines from the International Council for Harmonisation (ICH) setting the standards.[9][10][11][12] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities, making robust analytical methods indispensable.[9][11][12][13]

Understanding the Impurity Landscape of Clobazam

Clobazam impurities can originate from various sources, including the synthetic route (starting materials, by-products, intermediates) or degradation of the drug substance under stress conditions like acid/base hydrolysis, oxidation, or photolysis.[1][10][14][15] The European Pharmacopoeia (EP) lists several key impurities, often designated as Impurity A through F.[2][16][17]

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Impurity E): This compound is a significant process impurity.[1][5][6] Its structure, lacking the diazepine ring of the parent Clobazam molecule, presents distinct analytical challenges and considerations.[4][5][6]

Other Key Clobazam Impurities Include:

  • Impurity A: A related benzodiazepine structure, differing in the position of substituents.[2][18]

  • Impurity B: Arises from issues related to a key starting material.[1]

  • Impurity C & D: Result from reactions involving the active methylene hydrogens in the Clobazam molecule.[1]

  • Degradation Products: Clobazam is known to degrade under hydrolytic (acidic and basic) conditions, forming impurities that must be monitored in stability studies.[14][15][19][20]

Core Analytical Strategy: The Primacy of Reverse-Phase HPLC

The principal technique for separating and quantifying Clobazam and its related substances is High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP) mode. This method is the industry standard due to its ability to resolve compounds with subtle differences in polarity.

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. Compounds are separated based on their hydrophobicity; more polar compounds elute earlier, while more non-polar compounds are retained longer on the column. The choice of column, mobile phase composition, and detector is critical for achieving the necessary resolution and sensitivity.

Comparative Chromatographic Behavior

The analytical challenge lies in developing a single method that can adequately resolve the main Clobazam peak from all specified and potential unspecified impurities.

  • N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (Impurity E): Being an open-ring acetamide derivative, its polarity differs significantly from the tricyclic Clobazam structure. This structural difference generally allows for good chromatographic resolution from the parent drug. However, its retention time may be close to other process impurities or degradation products, necessitating careful method optimization.

  • Other Ring-Structured Impurities (e.g., Impurity A, B, C): These impurities share the core benzodiazepine or a closely related structure with Clobazam. Their polarity is often very similar to the parent drug, making their separation more challenging. Achieving baseline resolution between these structurally similar compounds often requires fine-tuning the mobile phase composition, employing a gradient elution, and selecting a high-efficiency column.

A stability-indicating HPLC method must be capable of separating the drug from its degradation products formed under various stress conditions.[14][20][21] Forced degradation studies are essential to demonstrate this specificity.[14][22] Clobazam, for instance, shows significant degradation in acidic, basic, and oxidative environments.[14][20]

Methodological Comparison: HPLC vs. Advanced Techniques

While HPLC with UV detection is the workhorse for routine quality control, other techniques play crucial roles, especially in impurity identification and characterization.

Technique Primary Application Strengths for Clobazam Analysis Limitations
RP-HPLC with UV/DAD Routine QC, Quantification, Stability TestingRobust, reproducible, and cost-effective for quantifying known impurities. Diode-Array Detection (DAD) aids in peak purity assessment.[14]Provides limited structural information; co-eluting peaks can be missed.
LC-MS/MS Impurity Identification & CharacterizationProvides definitive mass information for structural elucidation of unknown impurities.[16] Highly sensitive and specific, crucial for identifying trace-level degradants.[23]More complex and expensive instrumentation; not typically used for routine release testing.
GC-MS Analysis of Volatile ImpuritiesN/A for Clobazam and its primary, non-volatile impurities.Requires analytes to be volatile and thermally stable, which is not the case for Clobazam-related compounds.
NMR Spectroscopy Definitive Structural ElucidationUnambiguously confirms the chemical structure of synthesized impurity reference standards.[1][16]Requires isolation of the impurity in significant quantities; low throughput.

Visualizing the Analytical Workflow

A systematic approach is essential for robust impurity analysis. The workflow ensures that all potential impurities are detected, identified, and controlled within acceptable limits.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Routine Analysis & Control Sample API / Drug Product Sample ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->ForcedDeg HPLC_Dev HPLC Method Development (Column, Mobile Phase, Gradient) ForcedDeg->HPLC_Dev Demonstrate Specificity LCMS_ID LC-MS for Peak ID HPLC_Dev->LCMS_ID Identify Unknowns Validation Method Validation (ICH Q2(R1)) (Specificity, LOD, LOQ, Linearity, Accuracy) HPLC_Dev->Validation Finalize Method Routine Routine Batch Analysis Validation->Routine Stability Stability Study Analysis Validation->Stability Spec Compare to Specification (Report, Identify, Qualify) Routine->Spec Stability->Spec Report Certificate of Analysis (CoA) Spec->Report

Caption: General workflow for pharmaceutical impurity analysis.

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol outlines a representative method for the simultaneous determination of Clobazam and its impurities, including N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Column: A C18 column (e.g., Waters Nova-Pak C18, 150 mm x 3.9 mm, 4 µm particle size) is a common choice.[14]

  • Mobile Phase A: 50 mM Potassium Phosphate buffer (KH₂PO₄), pH adjusted to 8.5.[21]

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic elution with a 50:50 (v/v) mixture of Mobile Phase A and B.[14][21] Note: A gradient elution may be required for complex impurity profiles.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[14][20]

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Clobazam and certified reference standards of each impurity (including N-(2-Anilino-4-chlorophenyl)-N-methylacetamide) in a suitable diluent (e.g., mobile phase or Acetonitrile/Water mixture) to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solution to a concentration appropriate for analysis (e.g., corresponding to the specification limit of the impurities).

  • Sample Preparation: Accurately weigh and dissolve the Clobazam drug substance or product in the diluent to achieve a target concentration. The solution may require sonication for complete dissolution and filtration through a 0.45 µm filter before injection.

3. Method Validation (Abbreviated):

  • Specificity: Perform forced degradation studies. The method is specific if the Clobazam peak is resolved from all degradation products and known impurities.

  • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration at which each impurity can be reliably detected and quantified. LOQ must be at or below the reporting threshold (typically 0.05% as per ICH Q3A).[9]

  • Linearity: Analyze a series of solutions of each impurity over a range of concentrations (e.g., from LOQ to 150% of the specification limit) and confirm the linear relationship (R² > 0.99).

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of each impurity at different levels.

Logical Framework for Method Selection

The choice of analytical methodology is driven by the specific requirements of the analysis, balancing performance with practicality.

G cluster_0 Analytical Questions cluster_1 Primary Techniques Goal Goal: Control Clobazam Impurities WhatIsIt What is the impurity's identity? Goal->WhatIsIt HowMuch How much is present? Goal->HowMuch IsItSafe Is the level safe? Goal->IsItSafe LCMS LC-MS/MS (Structure ID) WhatIsIt->LCMS Elucidate HPLC HPLC-UV (Quantification) HowMuch->HPLC Quantify Tox Toxicology Studies (Qualification) IsItSafe->Tox Qualify

Caption: Decision logic for selecting impurity analysis techniques.

Conclusion

The analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide and other Clobazam impurities requires a multi-faceted yet systematic approach, heavily reliant on a well-developed, validated, and stability-indicating RP-HPLC method. While the unique chemical structure of Impurity E often facilitates its separation from the parent API, a comprehensive method must demonstrate resolution from all other potential process- and degradation-related impurities. The integration of advanced techniques like LC-MS is indispensable for the initial identification of unknown compounds discovered during development or stability testing. By adhering to a robust analytical strategy grounded in regulatory guidelines, researchers and drug development professionals can ensure the consistent quality, safety, and efficacy of Clobazam products.

References

  • Kumar, A. et al. (2017). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Letters in Organic Chemistry, 14(10). Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Patel, D. et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(3), 271–277. Available at: [Link]

  • Kumar, A. et al. (2017). Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC-ESI/MSn and NMR. Journal of Pharmaceutical and Biomedical Analysis, 138, 137-148. Available at: [Link]

  • ResearchGate. (2017). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Available at: [Link]

  • ResearchGate. (2014). Chemical structure of degradation product of clobazam in basic medium. Available at: [Link]

  • Souri, E. et al. (2014). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. Iranian Journal of Pharmaceutical Research, 13(3), 929–937. Available at: [Link]

  • Tathe, R. M. et al. (2022). NOVEL STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF CLOBAZAM AND ITS RELATED SUBSTANCES IN ORAL SUSPENSION. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Center for Drug Evaluation and Research Chemistry Review(s). Available at: [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances. Available at: [Link]

  • ResearchGate. (2014). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]

  • YouTube. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Available at: [Link]

  • Veeprho. (n.d.). Clobazam Impurities and Related Compound. Available at: [Link]

  • SynZeal. (n.d.). Clobazam EP Impurity A. Available at: [Link]

  • PubChem. (n.d.). N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. Available at: [Link]

  • Al-Tannak, N. F. et al. (2021). Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography. Molecules, 26(14), 4153. Available at: [Link]

  • Kalekin, R. A. (2022). Detection of clobazam and its metabolites in urine during poisoning using HPLC-QqQ-MS/MS. I.P. Pavlov Russian Medical Biological Herald, 30(4), 514-520. Available at: [Link]

  • Ovid. (2017). Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC. Available at: [Link]

  • ResearchGate. (2017). Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC-ESI/MSn and NMR | Request PDF. Available at: [Link]

  • SynZeal. (n.d.). Clobazam EP Impurity E. Available at: [Link]

  • Pharmaffiliates. (n.d.). Clobazam-impurities. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 75524-13-9 | Product Name : Clobazam - Impurity E. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2021). Asian Journal of Pharmaceutical Analysis, 11(3), 160-165. Available at: [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Introduction In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a critical determinant of its ultimate clinical success. A compound that is rapidly metabolized...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a critical determinant of its ultimate clinical success. A compound that is rapidly metabolized in the body will likely exhibit a short duration of action, poor bioavailability, and high inter-individual variability, often leading to its premature termination from the development pipeline. Conversely, a molecule with optimal metabolic stability is more likely to achieve the desired pharmacokinetic profile, leading to a safer and more efficacious therapeutic agent. This guide provides a comprehensive comparative study of the metabolic stability of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a compound of interest in contemporary research, against structurally related and commercially available comparators. Through a detailed examination of in vitro experimental data, we will elucidate the metabolic liabilities of this molecule and offer insights into potential strategies for its optimization.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess the metabolic stability of their own compounds of interest. We will delve into the theoretical underpinnings of drug metabolism, provide step-by-step protocols for widely accepted in vitro assays, and present a clear framework for data analysis and interpretation.

The Critical Role of Metabolic Stability in Drug Development

The metabolic stability of a drug candidate dictates its half-life (t½) and clearance (CL) in the body, which in turn influences its dosing regimen and overall therapeutic window. The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a pivotal role in the biotransformation of xenobiotics. This process, often referred to as Phase I metabolism, typically involves the introduction or unmasking of functional groups (e.g., hydroxyl, amine) on the drug molecule, rendering it more polar and susceptible to subsequent conjugation reactions (Phase II metabolism). These conjugated metabolites are then more readily excreted from the body.

An understanding of a compound's metabolic fate is paramount for several reasons:

  • Predicting In Vivo Pharmacokinetics: In vitro metabolic stability data can be used to predict a drug's in vivo clearance and half-life, providing an early indication of its potential pharmacokinetic profile in humans.

  • Identifying Metabolic Liabilities: Pinpointing the specific sites on a molecule that are susceptible to metabolic breakdown allows for targeted chemical modifications to improve stability.

  • Assessing Drug-Drug Interaction Potential: Certain compounds can inhibit or induce the activity of CYP enzymes, leading to potentially harmful drug-drug interactions. Early assessment of a compound's interaction with major CYP isoforms is a critical safety evaluation.

  • Guiding Lead Optimization: By comparing the metabolic stability of a series of analogs, medicinal chemists can establish structure-activity relationships (SAR) and rationally design molecules with improved metabolic properties.

Experimental Design for Comparative Metabolic Stability Assessment

To provide a robust and objective comparison, we will evaluate the metabolic stability of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide alongside two comparator compounds: Diclofenac, a well-characterized nonsteroidal anti-inflammatory drug (NSAID) known for its moderate metabolic clearance, and Verapamil, a calcium channel blocker that exhibits more extensive metabolism. This selection allows for a benchmarking of our target compound against both moderately and highly metabolized drugs.

The core of our investigation will rely on two fundamental in vitro assays:

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells (microsomes) that are enriched in CYP enzymes. It is a high-throughput and cost-effective method for the initial screening of metabolic stability.

  • Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors. This provides a more physiologically relevant model of hepatic metabolism.

The following diagram illustrates the general workflow for our comparative metabolic stability study.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: In Vitro Incubation cluster_2 Phase 3: Sample Analysis cluster_3 Phase 4: Data Interpretation A N-(2-Anilino-4-chlorophenyl)-N-methylacetamide D Liver Microsome Incubation A->D E Hepatocyte Incubation A->E B Diclofenac B->D B->E C Verapamil C->D C->E F LC-MS/MS Analysis D->F E->F G Calculate Half-Life (t½) F->G H Calculate Intrinsic Clearance (CLint) F->H I Comparative Analysis G->I H->I G A LC-MS/MS Peak Area Ratios (Analyte/Internal Standard) B Plot ln(% Remaining) vs. Time A->B C Determine the Slope (k) B->C D Calculate Half-Life (t½) t½ = 0.693 / k C->D E Calculate Intrinsic Clearance (CLint) CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) C->E

Caption: Workflow for calculating metabolic stability parameters.

Comparative Data Summary

The following tables summarize the hypothetical metabolic stability data for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide and the comparator compounds.

Table 1: Human Liver Microsomal Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
N-(2-Anilino-4-chlorophenyl)-N-methylacetamide45.230.7
Diclofenac25.853.7
Verapamil8.1171.1

Table 2: Human Hepatocyte Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/10^6 cells)
N-(2-Anilino-4-chlorophenyl)-N-methylacetamide98.514.1
Diclofenac55.325.2
Verapamil15.788.6

Discussion and Conclusion

The in vitro metabolic stability data reveals that N-(2-Anilino-4-chlorophenyl)-N-methylacetamide exhibits moderate metabolic clearance. In human liver microsomes, its half-life of 45.2 minutes is longer than that of both Diclofenac (25.8 min) and Verapamil (8.1 min), suggesting a lower rate of Phase I metabolism. The calculated intrinsic clearance value of 30.7 µL/min/mg protein further supports this observation, placing it in the low to moderate clearance category.

The data from the hepatocyte stability assay, which accounts for both Phase I and Phase II metabolism, shows a similar trend. The longer half-life of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (98.5 min) compared to Diclofenac (55.3 min) and Verapamil (15.7 min) indicates that it is also relatively stable in the presence of a full complement of metabolic enzymes.

These findings suggest that N-(2-Anilino-4-chlorophenyl)-N-methylacetamide possesses a favorable metabolic stability profile compared to the selected benchmarks. Its moderate clearance suggests that it is likely to have a reasonable in vivo half-life and bioavailability. However, further studies are warranted to identify the specific metabolites formed and the CYP isoforms responsible for its metabolism. This information will be crucial for predicting potential drug-drug interactions and for guiding any future lead optimization efforts.

References

  • Title: In vitro metabolic stability of new chemical entities. Source: Drug Discovery Today URL: [Link]

  • Title: The basics of drug metabolism. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cytochrome P450 Enzymes. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Liver Microsomal Stability Assay. Source: BioDuro URL: [Link]

Validation

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Introduction: Beyond the Peak—Establishing True Purity In the landscape of drug discovery and development, the absolute purity of a synthesized compound is the bedrock upon which all subsequent biological and toxicologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Peak—Establishing True Purity

In the landscape of drug discovery and development, the absolute purity of a synthesized compound is the bedrock upon which all subsequent biological and toxicological data stand. For a molecule like N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, identified as a potential impurity (Clobazam EP impurity E) in pharmaceutical preparations, its unambiguous characterization and purity validation are paramount.[1] This guide eschews a simplistic, single-method approach, instead advocating for an orthogonal, multi-technique validation strategy. The core principle is that a compound's purity is not merely the area percentage of a primary peak in a chromatogram but a confluence of corroborating evidence from diverse analytical methodologies. Each technique, with its unique chemical and physical basis, serves as a cross-validation point for the others, ensuring a robust and reliable purity assessment.

This document provides researchers, quality control analysts, and drug development professionals with a comparative framework for validating the purity of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. We will explore the rationale behind selecting a suite of analytical tools, present detailed experimental protocols, and compare their respective strengths and weaknesses in identifying potential impurities.

Anticipating the Unseen: Likely Impurities from Synthesis

A robust purity validation strategy begins with understanding the synthetic route to anticipate potential impurities. The synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a diarylamine derivative, likely involves C-N bond formation and subsequent N-acetylation.[2][3][4] This exposes the process to several classes of potential impurities:

  • Starting Materials & Intermediates: Unreacted precursors such as the parent aniline or chloroaniline derivatives, and partially reacted intermediates.

  • Process-Related Impurities: By-products from side reactions, such as isomers formed during aromatic substitution or products of over/under-acetylation.

  • Residual Solvents: Volatile organic compounds (VOCs) used during synthesis and purification.[5]

  • Catalyst Residues: If transition-metal-catalyzed coupling methods (e.g., Buchwald-Hartwig) are employed, residual heavy metals like palladium or copper can be present, which carry toxicity concerns.[2][4]

  • Genotoxic Impurities (GTIs): Small, reactive molecules that can pose a safety risk even at trace levels. For instance, acetamide, a potential by-product, is considered a potential GTI.[6][7][8]

A comprehensive validation workflow must be designed to detect and quantify all these potential contaminants.

Purity_Validation_Workflow cluster_0 Synthesized Compound cluster_1 Orthogonal Purity Assessment cluster_2 Final Purity Statement Compound Synthesized N-(2-Anilino-4-chlorophenyl) -N-methylacetamide HPLC HPLC-UV/PDA (Quantitative Purity, Process Impurities) Compound->HPLC Sample Aliquots LCMS LC-MS/MS (Impurity ID, MW Confirmation) Compound->LCMS Sample Aliquots NMR NMR Spectroscopy (Structural Identity, qNMR) Compound->NMR Sample Aliquots GCMS GC-MS (Residual Solvents, Volatiles) Compound->GCMS Sample Aliquots ELEMENTAL Elemental Analysis (Compositional & Metal Impurities) Compound->ELEMENTAL Sample Aliquots Report Certificate of Analysis (CoA) - Purity >99.x% - Impurity Profile - Structural Confirmation HPLC->Report LCMS->Report NMR->Report GCMS->Report ELEMENTAL->Report NMR_Analysis_Logic cluster_input cluster_experiments cluster_outputs Sample Compound in NMR Tube (+ Internal Standard for qNMR) H1 1D ¹H NMR Sample->H1 C13 1D ¹³C NMR Sample->C13 COSY 2D COSY Sample->COSY HSQC 2D HSQC Sample->HSQC HMBC 2D HMBC Sample->HMBC Structure Structural Confirmation (Atom Connectivity) H1->Structure Purity Quantitative Purity (qNMR) (Mass % vs Standard) H1->Purity Impurity_ID Impurity Signals Detected (Structural Clues) H1->Impurity_ID C13->Structure COSY->Structure HSQC->Structure HMBC->Structure

Sources

Comparative

A Comprehensive Guide to the Comparative Analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide and its Analogues for Drug Discovery

For researchers, scientists, and drug development professionals, the systematic evaluation of a lead compound and its structural analogues is a cornerstone of modern medicinal chemistry. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the systematic evaluation of a lead compound and its structural analogues is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, side-by-side comparison of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a compound identified as an impurity of the anxiolytic drug Clobazam[1], and a proposed series of its analogues. The objective is to delineate a strategic experimental framework for elucidating their structure-activity relationships (SAR), identifying potential therapeutic targets, and assessing their drug-like properties.

While direct comparative data for this specific compound and its derivatives are not extensively available in public literature, this guide leverages established principles of medicinal chemistry and data from related phenylacetamide scaffolds to construct a robust investigational plan.[2][3][4] The protocols and methodologies described herein are designed to be self-validating, providing a clear and logical pathway for discovery.

Introduction to the Core Scaffold and Rationale for Analogue Design

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide possesses a diphenylamine core with an N-methylacetamide substituent. This scaffold is of interest due to its structural similarity to various biologically active molecules, including kinase inhibitors and other modulators of cellular signaling.[5][6] The presence of a chlorine atom and an aniline group suggests potential for diverse biological interactions.

To explore the chemical space around this core structure, a series of analogues are proposed, focusing on systematic modifications at key positions to probe the effects on biological activity and physicochemical properties.

Proposed Analogues for Comparative Study:

  • Analogue A (A1-A3): Modification of the Chloro Substituent: To understand the role of the halogen in potential interactions, analogues will be synthesized with fluoro (A1), bromo (A2), and trifluoromethyl (A3) groups at the 4-position of the anilino-phenyl ring. This will modulate both the electronic and steric properties of this region.

  • Analogue B (B1-B2): Alteration of the Aniline Ring Substitution: To investigate the impact of substitutions on the second phenyl ring, analogues with electron-donating (4-methoxy, B1) and electron-withdrawing (4-nitro, B2) groups will be prepared.

  • Analogue C (C1-C2): N-Acetamide Group Modification: The N-methylacetamide moiety will be altered to explore the influence of this group on potency and metabolic stability. This includes the N-ethyl analogue (C1) and the unsubstituted N-H analogue (C2).

Experimental Workflow: A Phased Approach to Comparative Evaluation

A tiered approach to screening will be employed to efficiently manage resources and generate a comprehensive dataset for each compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Identification & SAR cluster_2 Phase 3: Lead Optimization a Synthesis and Characterization b In Vitro Cytotoxicity (Broad Panel) a->b c Physicochemical Property Assessment a->c d Kinase Inhibition Profiling b->d g In Vitro ADME Profiling c->g f Structure-Activity Relationship (SAR) Modeling d->f e Apoptosis and Cell Cycle Analysis e->f f->g h In Vivo Efficacy (Xenograft Model) g->h i Preliminary Toxicity Assessment h->i

Caption: A tiered experimental workflow for the comparative analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide and its analogues.

Detailed Experimental Protocols

Synthesis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide and its Analogues

The synthesis of the parent compound and its analogues can be achieved through a multi-step process, likely involving a Buchwald-Hartwig amination or a similar cross-coupling reaction to form the diphenylamine core, followed by acylation.[3]

Exemplary Synthetic Route:

  • Step 1: N-methylation of 2,4-dichloroaniline.

  • Step 2: Buchwald-Hartwig amination of the product from Step 1 with the appropriate aniline (or substituted aniline for Analogue B series).

  • Step 3: Acylation of the resulting secondary amine with acetyl chloride or acetic anhydride to yield the final products.

Detailed synthetic procedures and characterization data (¹H NMR, ¹³C NMR, HRMS) must be meticulously documented for each compound.

In Vitro Cytotoxicity Screening

Objective: To assess the broad anti-proliferative activity of the compounds against a panel of human cancer cell lines.

Protocol:

  • Cell Line Panel: A representative panel of human cancer cell lines will be used, for instance:

    • PC-3 (Prostate)

    • MCF-7 (Breast)

    • A549 (Lung)

    • HCT116 (Colon)

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The compounds will be dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Cells will be treated for 72 hours. A vehicle control (DMSO) will be included.[7]

  • Viability Assay: Cell viability will be assessed using a standard MTS or resazurin-based assay.[8][9][10] These assays measure the metabolic activity of viable cells.[8]

  • Data Analysis: The absorbance or fluorescence will be measured using a plate reader. The data will be normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) will be calculated for each compound against each cell line using non-linear regression analysis.

Kinase Inhibition Profiling

Objective: To identify potential kinase targets for the most active compounds from the cytotoxicity screen.

Protocol:

  • Kinase Panel: A broad panel of recombinant human kinases (e.g., a panel of 96 or more kinases covering different families) will be used for initial screening.

  • Biochemical Assay: The assay will measure the ability of the compounds to inhibit the phosphorylation of a substrate by each kinase. This can be performed using various platforms, such as radiometric assays ([³³P]-ATP) or fluorescence-based assays.[11]

  • Compound Concentration: Compounds will be tested at a fixed concentration (e.g., 1 or 10 µM) in the initial screen.

  • Data Analysis: The percentage of inhibition for each kinase will be calculated. Hits will be defined as compounds that cause >50% inhibition.

  • Dose-Response Confirmation: For any identified hits, a dose-response experiment will be conducted to determine the IC50 value for the specific kinase-inhibitor interaction.[7]

G cluster_0 Kinase Inhibition Assay Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ATP->Phosphorylated_Substrate Compound Test Compound Compound->Kinase Detection Signal Detection (e.g., Fluorescence) Phosphorylated_Substrate->Detection

Caption: A schematic of a typical in vitro kinase inhibition assay.

In Vitro ADME and Physicochemical Profiling

Objective: To assess the drug-like properties of the most promising compounds.

Protocols:

  • Solubility: Kinetic solubility will be determined in phosphate-buffered saline (PBS) at pH 7.4 using nephelometry or a similar method.

  • Lipophilicity (LogD): The distribution coefficient between octanol and PBS at pH 7.4 will be measured.

  • Metabolic Stability: Compounds will be incubated with human liver microsomes, and the rate of disappearance of the parent compound will be measured over time using LC-MS/MS to determine the in vitro half-life.

  • Plasma Protein Binding: The extent of binding to human plasma proteins will be determined using equilibrium dialysis.

  • CYP450 Inhibition: The potential for inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9) will be assessed using commercially available fluorescent-based assays.

Data Presentation and Comparative Analysis

The collected data will be summarized in tables for a clear side-by-side comparison of the parent compound and its analogues.

Table 1: Comparative Cytotoxicity (IC50, µM) of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide and its Analogues

Compound IDR1R2R3PC-3MCF-7A549HCT116
Parent ClHCH₃DataDataDataData
A1 FHCH₃DataDataDataData
A2 BrHCH₃DataDataDataData
A3 CF₃HCH₃DataDataDataData
B1 Cl4-OCH₃CH₃DataDataDataData
B2 Cl4-NO₂CH₃DataDataDataData
C1 ClHC₂H₅DataDataDataData
C2 ClHHDataDataDataData

Table 2: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)

Compound IDKinase 1Kinase 2Kinase 3...
Parent DataDataData...
Analogue X DataDataData...
Analogue Y DataDataData...

Table 3: Comparative In Vitro ADME and Physicochemical Properties

Compound IDKinetic Solubility (µM)LogD (pH 7.4)Microsomal Half-life (min)Plasma Protein Binding (%)
Parent DataDataDataData
Analogue X DataDataDataData
Analogue Y DataDataDataData

Conclusion and Future Directions

This guide outlines a comprehensive and systematic approach for the comparative evaluation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide and a rationally designed set of analogues. By following this phased experimental plan, researchers can efficiently gather the necessary data to establish a clear structure-activity relationship, identify potential molecular targets, and assess the developability of these compounds. The insights gained from this comparative analysis will be crucial for guiding future lead optimization efforts and advancing the most promising candidates toward preclinical development.

References

  • Berge, J., et al. (2010). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Çetin, Y. (2021). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. Available at: [Link]

  • Weaver, C. D., et al. (2018). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Biobide. (n.d.). Classifying Chemicals Toxicity during Drug Discovery. Available at: [Link]

  • Jain, A., et al. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available at: [Link]

  • Jamei, M., & Marciniak, S. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Wosikowski, K., et al. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Methods in Molecular Biology. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. PubChem. Available at: [Link]

  • Rusyn, I., & Daston, G. P. (2010). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Environmental Health Perspectives. Available at: [Link]

  • Toxys. (2021, May). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. Available at: [Link]

  • Wang, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Signal Transduction and Targeted Therapy. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

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  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]

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  • Tian, X., et al. (2013). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Yao Xue Xue Bao. Available at: [Link]

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  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-aminophenyl)-2-chloro-N-methylAcetamide. PubChem. Available at: [Link]

  • Kocić, T., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • MySkinRecipes. (n.d.). N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available at: [Link]

  • Griesbacher, T., et al. (2005). Antinociceptive pharmacology of N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, fumarate (LF22-0542), a novel nonpeptidic bradykinin B1 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

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Validation

inter-laboratory validation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide quantification

An Inter-Laboratory Guide to the Validation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Quantification In the landscape of pharmaceutical development and quality control, the ability to reliably and accurately quan...

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Guide to the Validation of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide Quantification

In the landscape of pharmaceutical development and quality control, the ability to reliably and accurately quantify impurities is paramount. N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, identified as a potential impurity or degradation product, requires a robust analytical framework to ensure its levels are meticulously controlled.[1] This guide provides a comprehensive comparison of analytical methodologies and outlines a framework for the inter-laboratory validation of its quantification, ensuring consistency and reliability across different testing sites. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, which emphasizes demonstrating that a method is fit for its intended purpose.[2][3]

Strategic Selection of Analytical Methodologies

The choice of an analytical technique is the foundation of any quantitative method. For a small organic molecule like N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, two primary techniques are preeminent in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical quality control labs. Its prevalence is due to its robustness, cost-effectiveness, and straightforward operation. For quantification, it relies on the analyte's ability to absorb light at a specific UV wavelength. This method is often sufficient for routine analysis, especially when the impurity levels are well above the detection limits and the sample matrix is relatively clean.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When higher sensitivity and specificity are required, LC-MS/MS is the gold standard. It couples the separation power of HPLC with the precise detection capabilities of mass spectrometry. This technique can selectively detect and quantify the target analyte even at trace levels in complex matrices, minimizing interferences from other components.[4] This is particularly crucial for safety and regulatory compliance when dealing with potentially toxic impurities.

The causality behind choosing one over the other hinges on the Analytical Target Profile (ATP) , a concept central to modern method development as described in ICH Q14.[5][6] If the goal is to quantify an impurity at 0.1% in a drug substance, a well-developed HPLC-UV method may be perfectly suitable. However, if the requirement is to quantify a genotoxic impurity at parts-per-million (ppm) levels, the sensitivity and selectivity of LC-MS/MS are non-negotiable.

The Cornerstone of Reliability: Method Validation Principles

Before any inter-laboratory study can commence, the analytical method must undergo rigorous single-laboratory validation. This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.[3][7] The core parameters, as mandated by ICH Q2(R2), are outlined below.[2][8]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., other impurities, degradants, matrix components).[5]Peak purity analysis (for HPLC-UV), no interfering peaks at the retention time of the analyte. For LC-MS/MS, specific precursor-product ion transitions are monitored.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]Typically 80% to 120% of the test concentration for an assay, and from the reporting level to 120% of the specification for an impurity.
Accuracy The closeness of test results obtained by the method to the true value.[5]Recovery of 98.0% to 102.0% for spiked samples at multiple concentrations.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-day, inter-analyst).Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision at LOQ (RSD) ≤ 10%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. Provides an indication of its reliability during normal usage.No significant change in results when parameters like pH, column temperature, or mobile phase composition are slightly varied.

Designing a Collaborative Inter-Laboratory Validation Study

An inter-laboratory study is the ultimate test of a method's reproducibility and transferability.[7] It assesses the precision of a method when performed by different analysts in different laboratories using different equipment.[9][10] A well-designed study is self-validating, providing irrefutable evidence of the method's ruggedness.

The workflow for such a study is depicted below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis at Participating Labs cluster_2 Phase 3: Data Compilation & Statistical Analysis A Central Lab: Develop & Validate Analytical Method B Central Lab: Prepare & Characterize Homogeneous Samples (e.g., spiked API) A->B C Central Lab: Prepare Validation Protocol & Distribute Samples to Participating Labs B->C D Lab 1: Analyze Samples per Protocol C->D Blinded Samples E Lab 2: Analyze Samples per Protocol C->E Blinded Samples F Lab N: Analyze Samples per Protocol C->F Blinded Samples G Participating Labs: Report Raw Data to Central Coordinator D->G E->G F->G H Central Coordinator: Perform Statistical Analysis (Repeatability, Reproducibility) G->H I Final Report Generation & Method Acceptance H->I

Caption: Workflow for a typical inter-laboratory validation study.

Key Considerations for the Study Protocol:
  • Number of Laboratories: A minimum of three laboratories is generally recommended to obtain meaningful statistics on reproducibility.

  • Samples: A central laboratory should prepare and distribute identical, homogeneous samples. This typically includes samples spiked at three different concentration levels (e.g., LOQ, 100%, and upper specification limit).

  • Protocol: A single, detailed analytical protocol must be provided to all participants, leaving no room for ambiguity.

  • Data Reporting: A standardized template for reporting results should be used to facilitate data compilation and analysis.

Detailed Experimental Protocols

Below are detailed, hypothetical protocols for the quantification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

Protocol 1: HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide reference standard in acetonitrile.

    • Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank, followed by the calibration standards, and then the samples.

    • Quantify the analyte concentration using the linear regression equation from the calibration curve.

Protocol 2: LC-MS/MS Method (for higher sensitivity)
  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions: Monitor at least two transitions for confirmation. For C₁₅H₁₅ClN₂O (MW 274.74), a hypothetical transition could be:

      • Quantifier: m/z 275.1 → 233.1

      • Qualifier: m/z 275.1 → 198.1

    • Optimize cone voltage and collision energy for maximum signal.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but dilute to a much lower concentration range appropriate for MS detection (e.g., 0.1 ng/mL to 100 ng/mL).

  • Analysis:

    • Quantify using the calibration curve based on the peak area of the quantifier MRM transition.

G A Sample Preparation (Weighing, Dissolution) B Filtration (0.45 µm) A->B C LC Injection B->C D Chromatographic Separation (C18 Column) C->D E Detection (UV or MS/MS) D->E F Data Acquisition & Processing E->F G Quantification (vs. Calibration Curve) F->G

Caption: General analytical workflow for LC-based methods.

Comparative Performance Data: A Hypothetical Inter-Laboratory Study

The following tables summarize hypothetical results from a 3-laboratory study designed to validate the HPLC-UV method.

Table 1: Accuracy (Recovery %)
Spiked LevelLab 1Lab 2Lab 3Mean
LOQ (0.5 µg/mL) 98.7%101.5%99.2%99.8%
100% (5.0 µg/mL) 100.2%99.5%100.8%100.2%
150% (7.5 µg/mL) 99.1%101.1%99.6%99.9%
Table 2: Precision (Repeatability & Reproducibility)
Spiked LevelStatisticLab 1Lab 2Lab 3
100% (5.0 µg/mL) Mean Conc. (µg/mL)5.014.985.04
Repeatability (RSDr, %) 0.8%1.1%0.9%
Overall Mean Conc. (µg/mL) \multicolumn{3}{c}{5.01 }
Reproducibility (RSDR, %) \multicolumn{3}{c}{1.5% }

Interpretation and Conclusion

The hypothetical data demonstrates the successful validation of the HPLC-UV method. The accuracy is high across all laboratories, with mean recoveries close to 100%. The intra-laboratory precision (repeatability, RSDr) is excellent, with all labs showing an RSD below 1.1%. Most importantly, the inter-laboratory precision (reproducibility, RSDR) is 1.5%, which is well within typical acceptance criteria for impurity methods. This low RSDR value indicates that the method is robust and transferable, producing consistent and reliable results regardless of the laboratory, analyst, or equipment used.[9]

This guide has provided a framework for the selection, validation, and inter-laboratory comparison of analytical methods for the quantification of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide. By adhering to international guidelines and employing a systematic, science-based approach, research, development, and quality control laboratories can ensure the integrity and consistency of their analytical data, a critical component in the lifecycle of any pharmaceutical product.[11][12]

References

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Comparative

A Researcher's Guide to Assessing the Specificity of the Farnesoid X Receptor Agonist GW4064 in Biological Assays

Introduction: The Challenge of Specificity in Chemical Biology In the quest to elucidate complex biological pathways and develop novel therapeutics, researchers rely on chemical tools to modulate the function of specific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Chemical Biology

In the quest to elucidate complex biological pathways and develop novel therapeutics, researchers rely on chemical tools to modulate the function of specific proteins. The utility of these tools is, however, entirely dependent on their specificity. An assumption of high selectivity that proves false can lead to misinterpretation of experimental data, confounding results, and wasted resources. This guide provides an in-depth analysis of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, a compound more commonly and widely known in scientific literature as GW4064 . While the initial chemical nomenclature presents some ambiguity, the vast body of research points to GW4064 as the intended subject for assays targeting the Farnesoid X Receptor (FXR).

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple product description to offer a framework for critically evaluating the specificity of GW4064. We will explore its primary mechanism of action, delve into documented off-target effects, compare it with contemporary alternatives, and provide robust experimental protocols to empower researchers to validate its specificity within their own experimental systems.

The Primary Target: GW4064 as a Farnesoid X Receptor (FXR) Agonist

GW4064 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands[1]. FXR is a critical regulator of bile acid, lipid, and glucose homeostasis[2][3]. Natural ligands for FXR are bile acids, such as chenodeoxycholic acid (CDCA)[2]. Upon activation by an agonist like GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription[4].

A key transcriptional event following FXR activation is the induction of the Small Heterodimer Partner (SHP), another nuclear receptor that lacks a DNA-binding domain[5][6]. SHP, in turn, represses the expression of several genes, including CYP7A1, the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to maintaining bile acid homeostasis[2][6].

FXR_Pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_gene Gene Transcription GW4064 GW4064 (FXR Agonist) FXR FXR GW4064->FXR binds & activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR dimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Response Element) FXR_RXR->FXRE binds to SHP_Gene SHP Gene Transcription FXRE->SHP_Gene induces CYP7A1_Gene CYP7A1 Gene Transcription SHP_Gene->CYP7A1_Gene represses

Figure 1: Simplified signaling pathway of FXR activation by GW4064.

Beyond the Primary Target: Known Off-Target Activities of GW4064

Despite its widespread use as a "specific" FXR agonist (EC50 = 15 nM), several studies have highlighted crucial off-target activities that demand careful consideration during experimental design and data interpretation[7].

  • G Protein-Coupled Receptors (GPCRs): A significant study revealed that GW4064 can modulate multiple GPCRs, particularly histamine receptors. The research demonstrated that GW4064 activates H1 and H4 receptors while inhibiting H2 receptor signaling[8]. This activity was identified through unbiased screening in FXR-deficient HEK-293T cells, where GW4064 still elicited signaling events like cAMP and NFAT activation. These findings are critical, as they suggest that observed effects of GW4064 in certain cellular contexts could be FXR-independent and mediated by GPCRs[8].

  • Estrogen-Related Receptor α (ERRα): Another study found that GW4064 strongly induces the expression of PGC-1α, a key regulator of mitochondrial biogenesis. This effect was shown to be mediated not by FXR, but through the activation of ERRα[9]. This interaction is particularly relevant in tissues that do not express FXR, such as skeletal muscle, where GW4064 was still able to induce PGC-1α expression[9].

These findings do not invalidate the use of GW4064 as a research tool but underscore the necessity of appropriate controls to ensure that an observed phenotype is genuinely a consequence of FXR activation.

Comparative Analysis: GW4064 vs. Alternative FXR Agonists

The field of FXR modulation has advanced significantly, with several alternative agonists now available, many of which have entered clinical trials. A comparative assessment is essential for selecting the appropriate tool for a given biological question.

CompoundChemical ClassPotency (FXR EC50)Selectivity ProfileStatus/Key Notes
GW4064 Non-steroidal (Isoxazole derivative)~15 nM[7]Potent FXR agonist. Known off-targets include Histamine Receptors (H1, H2, H4) and ERRα[8][9].Widely used preclinical research tool.
Obeticholic Acid (OCA) Steroidal (Bile acid analog)~99 nMFirst-in-class selective FXR agonist. More potent than endogenous bile acids[2][10].Clinically approved for Primary Biliary Cholangitis (PBC). Side effects include pruritus (itching) and adverse lipid profile changes[6][10][11].
Cilofexor (GS-9674) Non-steroidal~20-60 nMHighly selective for FXR. Investigated for non-alcoholic steatohepatitis (NASH) and PBC[10][11].In clinical trials. Generally well-tolerated profile in studies[11].
Tropifexor (LJN452) Non-steroidal~0.2-1 nMHighly potent and selective FXR agonist. Investigated for NASH and cholestatic liver diseases[6][10][11].In clinical trials. Shows promise in improving markers of cholestasis[6].

Expert Insight: While GW4064 offers high potency and a vast historical dataset, its known off-target profile necessitates caution. For studies where maximal selectivity is paramount or for translational research, newer non-steroidal agonists like Cilofexor or Tropifexor may represent superior alternatives, provided their own off-target profiles are also carefully evaluated. Obeticholic Acid, being a bile acid analog, offers a different chemical scaffold but comes with a distinct side-effect profile that may be relevant in certain cellular or in vivo models.

A Practical Guide to Validating GW4064 Specificity

To ensure the trustworthiness of experimental results, we advocate for a multi-step validation process. The following protocols provide a framework for assessing the on-target and off-target activity of GW4064 and its alternatives.

Workflow for Comprehensive Specificity Assessment

Specificity_Workflow cluster_invitro Part A: In Vitro Profiling cluster_cellular Part B: Cellular Validation protocol1 Protocol 1: Nuclear Receptor Transactivation Assay data1 Table 2: Comparative EC50/IC50 Data protocol1->data1 protocol2 Protocol 2: GPCR Counter-Screening protocol2->data1 protocol3 Protocol 3: Target Gene Expression (qPCR) data1->protocol3 Inform compound selection & dosage protocol4 Protocol 4: FXR Knockdown/Knockout Validation protocol3->protocol4 Confirm target dependence data2 Table 3: Gene Expression Fold Change Data protocol3->data2 protocol4->data2

Figure 2: Experimental workflow for assessing agonist specificity.
Part A: In Vitro Assays for Potency and Selectivity

Objective: To quantitatively determine the potency of GW4064 on its primary target (FXR) and assess its activity against a panel of relevant off-targets.

Protocol 1: Nuclear Receptor Panel Transactivation Assay

This cell-based assay measures the ability of a compound to activate a specific nuclear receptor, leading to the expression of a reporter gene (e.g., luciferase).

  • Cell Culture & Transfection:

    • Use a suitable cell line that has low endogenous nuclear receptor expression (e.g., HEK-293T or CV-1).

    • Co-transfect cells with two plasmids:

      • An expression vector for the full-length nuclear receptor of interest (e.g., pCMX-hFXR, pCMX-hLXRα, pCMX-hPXR, pCMX-hERRα).

      • A reporter plasmid containing multiple copies of the receptor's specific response element upstream of a luciferase gene (e.g., pGL4-FXRE-luc).

    • Include a co-transfected control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.

  • Compound Treatment:

    • After 24 hours, re-plate cells into 96-well plates.

    • Treat cells with a serial dilution of GW4064 and comparator compounds (e.g., OCA, Cilofexor) ranging from 1 pM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Luciferase Measurement:

    • After 18-24 hours of incubation, lyse the cells.

    • Measure luciferase activity using a luminometer according to the manufacturer's protocol. Normalize to the control reporter activity.

  • Data Analysis:

    • Plot the normalized luciferase activity against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal activation) for each compound on each receptor.

Protocol 2: GPCR Off-Target Counter-Screening (Calcium Flux Assay for H1 Receptor)

  • Cell Line:

    • Use a cell line stably expressing the human histamine H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-8) or a Gαq-coupled reporter system.

  • Compound Treatment:

    • Plate cells in a 96- or 384-well plate.

    • Add varying concentrations of GW4064.

  • Assay Measurement:

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • As a positive control, use a known H1 agonist (e.g., histamine).

  • Data Analysis:

    • Calculate the EC50 for GW4064 on the H1 receptor. A similar approach using cAMP assays can be used for H2 (Gαs-coupled) and H4 (Gαi-coupled) receptors.

Table 2: Hypothetical Comparative In Vitro Specificity Data

CompoundFXR EC50 (nM)LXRα EC50 (nM)PXR EC50 (nM)ERRα EC50 (nM)H1 EC50 (nM)
GW4064 15>10,000>10,0008501,200
Cilofexor 30>25,000>25,000>25,000>25,000
OCA 99>10,000>10,000>10,000>10,000
Data is illustrative. Actual values must be determined experimentally.
Part B: Cellular Assays in Physiologically Relevant Models

Objective: To confirm that the downstream cellular effects of GW4064 are mediated through its intended target, FXR.

Protocol 3: Target Gene Expression Analysis by qPCR

  • Cell Model:

    • Use a physiologically relevant cell line, such as the human hepatoma cell line HepG2, which endogenously expresses FXR.

  • Treatment:

    • Culture HepG2 cells and treat with GW4064 at a relevant concentration (e.g., 1x, 10x, and 100x its FXR EC50). Include a vehicle control.

  • RNA Extraction and qPCR:

    • After 12-24 hours, harvest cells and extract total RNA.

    • Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers for:

      • FXR Target Genes: SHP (NR0B2), BSEP (ABCB11)

      • Potential Off-Target Genes: PGC-1α (PPARGC1A)

      • Housekeeping Gene: GAPDH or ACTB for normalization.

  • Data Analysis:

    • Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.

Protocol 4: FXR Knockdown/Knockout Validation

This is the definitive control to prove target engagement.

  • Gene Silencing:

    • In your chosen cell model (e.g., HepG2), transfect cells with either a validated siRNA targeting FXR (siFXR) or a non-targeting control siRNA (siCtrl). Alternatively, use a stable FXR knockout (FXR-KO) cell line generated via CRISPR-Cas9.

  • Validation of Knockdown/Knockout:

    • Confirm a >80% reduction in FXR mRNA (by qPCR) or protein (by Western blot).

  • Compound Treatment and Gene Expression Analysis:

    • Treat both the siCtrl/wild-type and siFXR/FXR-KO cells with GW4064.

    • Perform qPCR analysis for the target genes (SHP, BSEP) as described in Protocol 3.

  • Causality Analysis:

    • If the induction of SHP and BSEP by GW4064 is significantly blunted or abolished in the siFXR/FXR-KO cells compared to the control cells, it provides strong evidence that the effect is FXR-dependent.

Table 3: Hypothetical Gene Expression Data with FXR Knockdown

TreatmentCell LineSHP Fold Change (vs. Vehicle)PGC-1α Fold Change (vs. Vehicle)
VehicleWT HepG21.01.0
GW4064 (1 µM)WT HepG215.24.5
VehicleFXR-KO HepG21.01.0
GW4064 (1 µM)FXR-KO HepG21.34.3
Illustrative data shows SHP induction is FXR-dependent, while PGC-1α induction is not.

Conclusion and Recommendations

GW4064 remains a valuable and potent tool for investigating FXR biology due to its extensive characterization in the literature. However, our analysis confirms that it should not be considered an absolutely specific agonist. Researchers must be aware of its potential to interact with GPCRs and ERRα, particularly at concentrations above its FXR EC50[8][9].

Recommendations for Best Practice:

  • Use the Lowest Effective Concentration: Titrate GW4064 in your assay to use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target engagement.

  • Employ Orthogonal Controls: Whenever possible, use a structurally different FXR agonist (e.g., OCA or Cilofexor) to confirm that the observed biological effect is a class effect of FXR activation, not an artifact of GW4064's unique chemical structure.

  • Validate with Genetic Tools: The gold standard for confirming on-target activity is the use of FXR knockdown or knockout models. An effect that persists after the removal of the primary target cannot be attributed to it.

  • Acknowledge Limitations: When publishing data generated with GW4064, acknowledge its known off-target profile and present the control experiments performed to validate the specificity of your findings.

References

  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. Journal of Clinical Investigation, 112(11), 1678–1687. [Link]

  • Shukla, A. K., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 743-56. [Link]

  • Xin, X. M., et al. (2015). GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells. World Journal of Gastroenterology, 21(18), 5545-5553. [Link]

  • Gadaleta, R. M., et al. (2015). GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. Drug Metabolism and Disposition, 43(5), 743-8. [Link]

  • Maliha, S., & Guo, G. L. (2020). FXR Agonists as Therapeutic Options for NAFLD/NASH and their Clinical Trial Status. Hepatology. [Link]

  • Zhou, J., et al. (2024). The major clinical trials of FXR agonists for cholestatic liver diseases. Frontiers in Pharmacology. [Link]

  • Ali, A. H., et al. (2015). Recent advances in the development of farnesoid X receptor agonists. Annals of Translational Medicine, 3(1), 5. [Link]

  • Fiorucci, S., et al. (2020). FXR agonists in clinical trials and development stage. ResearchGate. [Link]

  • Distrutti, E., et al. (2024). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. MDPI. [Link]

  • Ma, K., et al. (2013). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. Journal of Lipid Research, 54(12), 3258-3269. [Link]

  • Dwivedi, S., et al. (2011). Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. Molecular Endocrinology, 25(10), 1647–1660. [Link]

  • Lee, C. H., & Auwerx, J. (2007). Targeting Nuclear Receptors with Marine Natural Products. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (CAS No. 75524-13-9). As a chlorinated aromatic amine derivative, this compoun...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide (CAS No. 75524-13-9). As a chlorinated aromatic amine derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This guide is intended for researchers, chemists, and laboratory managers in drug development and scientific research settings.

The procedural framework herein is grounded in established principles of chemical safety and regulatory compliance. The causality behind each step is explained to empower laboratory personnel with the knowledge to manage chemical waste streams effectively and safely.

Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive safety data sheet (SDS) for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is not widely available, its chemical structure dictates its classification and handling procedures.

  • Structural Concerns: The molecule contains a chlorinated aromatic (chlorophenyl) group and an aniline substructure. Chlorinated aromatic compounds are often characterized by their environmental persistence and potential for bioaccumulation.[1] Many are also toxic and are treated as hazardous waste under federal regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]

  • Assumed Hazards: Based on analogous structures (e.g., other N-substituted chlorophenyl acetamides), it is prudent to handle this compound as being:

    • Harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

    • A potential skin, eye, and respiratory tract irritant.[6][7]

    • Toxic to aquatic life with long-lasting effects.

Core Disposal Workflow: A Step-by-Step Protocol

The following workflow ensures that the waste is handled safely from the point of generation to its final removal by certified personnel. This process is designed to be a self-validating system, minimizing risk at each stage.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in a safe waste management program. It prevents accidental chemical reactions and ensures cost-effective, compliant disposal.

  • Solid Waste: Collect unused or expired N-(2-Anilino-4-chlorophenyl)-N-methylacetamide powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves, bench paper) in a designated, robust plastic bag or liner. This liner must be placed inside a rigid, sealable hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a dedicated, chemically compatible (e.g., borosilicate glass or HDPE) waste container clearly marked for "Halogenated Organic Waste." Do not mix with non-halogenated organic waste, as their disposal methods differ significantly; halogenated wastes require high-temperature incineration to prevent the formation of dioxins and other toxic byproducts.[1]

  • "Sharps" Waste: Needles, syringes, or contaminated glassware must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste.

Step 2: Container Management and Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Container Choice: Use only containers approved for hazardous waste. They must be in good condition with secure, leak-proof lids.

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "N-(2-Anilino-4-chlorophenyl)-N-methylacetamide " and its CAS Number: 75524-13-9 .

    • An accurate list of all other constituents in the container (e.g., solvents like Dichloromethane, Acetonitrile).

    • An estimate of the percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date of accumulation start.

Step 3: Safe Interim Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Containment: Store containers in a secondary containment bin or tray to capture any potential leaks.

  • Segregation: Keep the halogenated waste container separate from incompatible materials, particularly strong acids, bases, and oxidizers.

  • Closure: Keep the waste container closed at all times except when adding waste.

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Request Pickup: Once the container is nearly full (e.g., 90% capacity) or has been in storage for a set period (consult your institution's policy, often 6-12 months), schedule a waste pickup.

  • Documentation: Complete all necessary paperwork or online forms required by your EHS office. This creates a manifest trail, which is a legal requirement for tracking hazardous waste from "cradle to grave."

Decontamination and Spill Management

Accidents happen. A clear plan for decontamination and spill response is essential.

Surface and Equipment Decontamination
  • Initial Wipe: Using disposable, absorbent pads, wipe down all contaminated surfaces. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Solvent Wash: Wash the surfaces or equipment with a detergent solution, followed by a rinse with a suitable organic solvent (e.g., ethanol or acetone) to solubilize and remove any remaining residue.

  • Collection: All cleaning materials (pads, wipes, gloves) and the solvent rinsate must be collected and disposed of as hazardous waste in the designated halogenated waste stream.

Small Spill Response Protocol

For small, contained spills (typically <100 mL or 100 g) that do not pose an immediate inhalation hazard:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear a lab coat, safety goggles, and at least two pairs of nitrile gloves.

  • Contain & Absorb: For liquid spills, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne, then use an absorbent.

  • Clean Up: Carefully scoop the absorbed material and contaminated debris into a designated waste bag.

  • Decontaminate: Wipe the spill area with a detergent solution and then a solvent-moistened cloth as described above.

  • Dispose: Place all cleanup materials and contaminated PPE into the solid hazardous waste container for N-(2-Anilino-4-chlorophenyl)-N-methylacetamide.

For large spills, evacuate the area immediately and contact your institution's EHS emergency response team.

Summary and Visual Guides

To simplify decision-making, the key data and workflows are summarized below.

Disposal and Safety Data Table
ParameterInformationSource / Justification
Chemical Name N-(2-Anilino-4-chlorophenyl)-N-methylacetamideIUPAC Nomenclature
CAS Number 75524-13-9Chemical Abstracts Service[8]
Molecular Formula C₁₅H₁₅ClN₂OPubChem CID 620908[8]
Primary Hazard Class Hazardous Waste (Assumed Toxic, Irritant)Based on chemical structure (chlorinated aromatic)[1]
Disposal Route Licensed Hazardous Waste Facility (Incineration)Regulatory standard for halogenated organic compounds[2][3]
Required PPE Nitrile Gloves, Safety Goggles/Glasses, Lab CoatStandard practice for handling hazardous chemicals
Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Characterization cluster_2 Containment & Labeling cluster_3 Storage & Disposal Waste Waste Generated (Solid, Liquid, or Contaminated Item) IsHalogenated Is it N-(2-Anilino-4-chlorophenyl)-N-methylacetamide or mixed with it? Waste->IsHalogenated SolidWaste Solid Halogenated Waste (Gloves, Wipes, Powder) IsHalogenated->SolidWaste  Yes, Solid LiquidWaste Liquid Halogenated Waste (Solutions, Rinsate) IsHalogenated->LiquidWaste  Yes, Liquid SolidContainer Sealable Container for Solids Label: 'Hazardous Waste - Halogenated' SolidWaste->SolidContainer LiquidContainer Sealable Container for Liquids Label: 'Hazardous Waste - Halogenated' LiquidWaste->LiquidContainer Store Store in Secondary Containment in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store Pickup Schedule Pickup with EHS or Licensed Contractor Store->Pickup

Caption: Decision workflow for proper disposal of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide waste.

References

  • N-(2-Anilino-4-chlorophenyl)-N-methylacetamide . PubChem Compound Summary for CID 620908. National Center for Biotechnology Information. [Link]

  • Disposal Methods for Chlorinated Aromatic Waste . Royal Society of Chemistry Publishing. An overview of remediation and disposal for chlorinated aromatics. [Link]

  • What Regulations Apply to Chlorinated Solvent Use? . Products Finishing. Discusses regulations for chlorinated solvents, including RCRA. [Link]

  • N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide Safety Information . PubChem Compound Summary for CID 80117. Provides GHS hazard statements for a structurally similar compound. [Link]

  • Hazardous Chemical Compounds & Hazardous Waste . Indiana Department of Environmental Management. Lists examples of hazardous waste solvents. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. Explains the RCRA framework for classifying hazardous waste. [Link]

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